4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N4/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRGRVVBODKGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178746 | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2401-64-1 | |
| Record name | 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVI31V7VBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine synthesis from cyanuric chloride
An In-depth Technical Guide to the Synthesis of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine from Cyanuric Chloride
This guide provides an in-depth exploration of the synthesis of this compound, a critical building block in the development of pharmaceuticals and agrochemicals. We will delve into the core chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Strategic Importance of Substituted Triazines
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide range of biological activities, including anti-cancer and anti-microbial properties.[1] The starting material for many of these compounds is the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[2] The unique, temperature-dependent reactivity of its three chlorine atoms allows for the sequential and selective introduction of nucleophiles, making it an exceptionally versatile precursor.[2]
The target molecule of this guide, this compound, serves as a key intermediate. By replacing one chlorine atom with a dimethylamino group, we create a molecule primed for further functionalization at the remaining two positions, enabling the construction of diverse and complex molecular architectures.[3][4]
The Core Reaction: A Controlled Nucleophilic Aromatic Substitution
The synthesis hinges on the principle of nucleophilic aromatic substitution (SNAr). The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack. The chlorine atoms act as excellent leaving groups, facilitating the substitution reaction.
The Mechanism of Selective Mono-substitution
The key to synthesizing the desired mono-substituted product lies in exploiting the differential reactivity of the chlorine atoms on the triazine ring. The substitution of the first chlorine atom is the most facile and can be achieved at low temperatures. Once the first nucleophile (in this case, dimethylamine) is introduced, its electron-donating nature partially deactivates the ring towards further substitution. This electronic effect makes the second substitution require more forcing conditions (e.g., higher temperature), and the third substitution even more so.[5]
This step-wise reactivity allows for precise control over the degree of substitution by carefully managing the reaction temperature.[5]
Caption: Mechanism of Nucleophilic Aromatic Substitution on Cyanuric Chloride.
Causality Behind Experimental Choices
Every component of the reaction protocol is selected to ensure high yield, purity, and selectivity for the mono-substituted product.
-
Nucleophile Selection (Dimethylamine): A secondary amine is chosen to prevent potential side reactions (e.g., N-acylation) that could occur with primary amines under different conditions.
-
Solvent: Aprotic solvents like methylene chloride, acetone, or tetrahydrofuran (THF) are ideal.[6][7] They effectively dissolve cyanuric chloride without reacting with it and provide a suitable medium for the reaction.
-
Acid Scavenger (Base): The reaction liberates one equivalent of hydrochloric acid (HCl) for each chlorine atom substituted. This acid must be neutralized in situ by a base, such as sodium carbonate or an organic amine like N,N-diisopropylethylamine (DIEA).[6][7] Failure to do so would protonate the dimethylamine nucleophile, rendering it non-nucleophilic and halting the reaction.
-
Temperature Control: This is the most critical parameter. The first substitution is highly exothermic and proceeds rapidly even at low temperatures. Maintaining a temperature range of 0–5 °C is essential to prevent the reaction from proceeding to the di-substituted product.[6][7]
Field-Proven Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure the desired outcome.
Materials and Equipment
| Reagents & Materials | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Cyanuric Chloride | 184.41 | 5.5 | 1.01 g |
| Dimethylamine (40% in H₂O) | 45.08 | 5.0 | ~0.57 mL |
| Sodium Carbonate (anhydrous) | 105.99 | 10.0 | 1.06 g |
| Methylene Chloride (DCM) | - | - | ~20 mL |
| Distilled Water | - | - | As needed |
| 1N Hydrochloric Acid | - | - | As needed |
Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath, Buchner funnel, and standard laboratory glassware.
Step-by-Step Synthesis Workflow
Caption: Experimental Workflow for the Synthesis of this compound.
Procedure:
-
Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve cyanuric chloride (1.01 g, 5.5 mmol) in methylene chloride (10 mL).
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Addition of Reagents: To the cooled and stirring solution, add sodium carbonate (1.06 g, 10 mmol), followed by the dropwise addition of a 40% aqueous solution of dimethylamine (5 mmol) over 15-20 minutes. Crucial: Ensure the internal temperature does not rise above 5 °C during the addition.
-
Reaction: Vigorously stir the resulting mixture at 0–5 °C for 3 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate eluent system).
-
Work-up and Isolation: After 3 hours, filter the precipitate, which contains the desired product and inorganic salts. Wash the solid with a small amount of fresh, cold methylene chloride.[6]
-
Purification: Transfer the filtered solid into a beaker and dissolve it in a minimal amount of water. Neutralize the solution with 1N HCl. The pure product will precipitate out of the aqueous solution.[6]
-
Final Product: Filter the white precipitate, wash it thoroughly with cold distilled water, and dry it under vacuum to yield this compound as a white solid.
Process Optimization and Quality Control
Achieving optimal results requires fine-tuning of the reaction conditions. The following table summarizes the key parameters and their impact on the reaction outcome.[8]
| Parameter | Typical Range | Rationale & Impact on Outcome |
| Temperature | 0–5 °C | Most critical parameter. Higher temperatures (>10 °C) will lead to the formation of the di-substituted by-product, reducing yield and purity. |
| Solvent | Methylene Chloride, Acetone, THF | Choice depends on solubility and downstream processing. Acetone is a common alternative but can be more challenging to remove.[7][9] |
| Base | Na₂CO₃, K₂CO₃, DIEA, Triethylamine | An inorganic base like Na₂CO₃ is inexpensive and easily removed during aqueous work-up.[6] Organic bases like DIEA are used in fully anhydrous conditions.[7] |
| Reaction Time | 2–4 hours | Insufficient time leads to incomplete conversion. Extended time at low temperatures has minimal negative impact but is inefficient. Monitoring by TLC is recommended.[6] |
| Stirring Speed | Vigorous | Essential for ensuring efficient mixing of the heterogeneous mixture (solid Na₂CO₃) and maintaining uniform temperature, preventing localized overheating. |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the dimethylamino protons.
-
¹³C NMR: To verify the carbon signals of the triazine ring and the methyl groups.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Mandatory Safety Protocols
Working with cyanuric chloride and its reagents requires strict adherence to safety procedures.
-
Cyanuric Chloride: Highly corrosive and reacts violently with water to release HCl gas.[10][11] It is a lachrymator and respiratory irritant. Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Dimethylamine: A corrosive and flammable substance.[14] Handle with care in a fume hood.
-
Methylene Chloride (DCM): A volatile solvent with potential health risks. Minimize exposure by handling in a fume hood.
-
Reaction Quenching: Be cautious during the work-up. The reaction mixture is basic and will react exothermically with acid. Neutralize slowly and with cooling if necessary.
Conclusion
The synthesis of this compound from cyanuric chloride is a robust and efficient transformation that provides access to a valuable synthetic intermediate. The success of this synthesis is fundamentally dependent on the precise control of reaction temperature to achieve selective mono-substitution. By understanding the underlying mechanistic principles and adhering to the detailed protocol and safety guidelines presented, researchers can reliably produce this key building block for application in drug discovery and materials science.
References
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Cyanuric Acid and Cyanuric Chloride. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006). Tetrahedron, 62(41), 9507-9522. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (1962). DTIC. Retrieved January 21, 2026, from [Link]
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (2014). Google Patents.
-
Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. (2015). MDPI. Retrieved January 21, 2026, from [Link]
-
Cyanuric chloride: Basic idea, preparation and use in organic synthesis and role of triazine ring. (2020). YouTube. Retrieved January 21, 2026, from [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025). IntechOpen. Retrieved January 21, 2026, from [Link]
- Process for the substitution of chlorine atoms of cyanuric chloride. (1977). Google Patents.
-
4,6-Dichloro-1,3,5-trazin-2-amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Process for reacting cyanuric chloride with ammonia or with amines. (1987). Google Patents.
-
SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. (2022). Journal of Chemical Technology and Metallurgy. Retrieved January 21, 2026, from [Link]
- Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. (1969). Google Patents.
-
(4,6-Dichloro-[9][15]triazin-2-yl)-(1,3-dimethyl-butyl)-amine. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
- Process for the substitution of chlorine atoms of cyanuric chloride. (1977). Google Patents.
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). Chemistry Central Journal, 11(36). Retrieved January 21, 2026, from [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry, 6(535). Retrieved January 21, 2026, from [Link]
-
3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Triazine Derivatives and its Pharmacological Potential. (2020). International Journal of Pharmaceutical Sciences Review and Research, 62(1), 15-22. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
HAZARD SUMMARY - CYANURIC TRICHLORIDE. (2004). NJ.gov. Retrieved January 21, 2026, from [Link]
-
Literature/resources on reaction conditions optimization? (2017). Reddit. Retrieved January 21, 2026, from [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Optimization of reaction conditions: Significance and symbolism. (2024). Retrieved January 21, 2026, from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. US4058662A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
- 4. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. nj.gov [nj.gov]
- 13. aksci.com [aksci.com]
- 14. US4678852A - Process for reacting cyanuric chloride with ammonia or with amines - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
The Reaction of Dichlorotriazines with Dimethylamine: A Mechanistic and Practical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the reaction mechanism between dichlorotriazines and dimethylamine, a cornerstone reaction in the synthesis of a diverse array of biologically active compounds and functional materials. We will delve into the nuances of the nucleophilic aromatic substitution (SNAr) mechanism, detailing the role of the electron-deficient triazine core and the formation of the critical Meisenheimer intermediate. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for the synthesis and characterization of the resulting aminotriazine, complete with expert insights into the causality behind experimental choices. Visual diagrams of the reaction pathway and experimental workflow are provided to enhance understanding. All key claims and protocols are substantiated with citations to authoritative sources.
Introduction: The Significance of Aminotriazines
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis of these valuable molecules often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and highly reactive starting material.[2] The stepwise and controlled substitution of the chlorine atoms with various nucleophiles allows for the construction of vast and diverse molecular libraries.[3][4] The reaction with amines, such as dimethylamine, to form amino-substituted triazines is a fundamental transformation that introduces crucial functionalities for tuning the physicochemical and biological properties of the final compounds. Understanding the underlying reaction mechanism is paramount for optimizing reaction conditions, maximizing yields, and ensuring product purity.
The Core Reaction Mechanism: A Stepwise Nucleophilic Aromatic Substitution (SNAr)
The reaction of a dichlorotriazine with dimethylamine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[5] This is in stark contrast to the more familiar electrophilic aromatic substitution seen in benzene chemistry. The key to this reactivity lies in the electron-deficient nature of the 1,3,5-triazine ring, which is highly polarized by the three electronegative nitrogen atoms.[5] This electron deficiency makes the carbon atoms of the triazine ring highly electrophilic and susceptible to attack by nucleophiles.[6][7]
The substitution process is not a single-step event but rather a sequential process. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution.[8] This is because the introduction of an electron-donating group, such as an amino group, increases the electron density of the triazine ring, thereby deactivating it towards further nucleophilic attack.[9] This differential reactivity is a powerful tool that allows for the selective and controlled synthesis of mono-, di-, and tri-substituted triazines by carefully manipulating reaction conditions, most notably the temperature.[8][9]
Formation of the Meisenheimer Complex
The SNAr reaction initiates with the attack of the nucleophile, in this case, dimethylamine, on one of the electron-deficient carbon atoms bearing a chlorine atom. This addition step leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex or Jackson-Meisenheimer complex.[10][11][12] The negative charge is delocalized over the electron-withdrawing triazine ring and any other electron-withdrawing substituents present.[13]
The formation of this intermediate is typically the rate-determining step of the reaction.[14] The stability of the Meisenheimer complex is a crucial factor influencing the overall reaction rate. The electron-deficient triazine ring is inherently good at stabilizing this negative charge.
Expulsion of the Leaving Group
In the final step of the substitution, the Meisenheimer complex collapses, and the leaving group, a chloride ion, is expelled. This restores the aromaticity of the triazine ring and yields the final amino-substituted product. A proton is subsequently removed from the nitrogen atom of the attacking dimethylamine, typically by a weak base present in the reaction mixture, to give the neutral product.
The overall reaction can be summarized as follows:
Caption: The SNAr mechanism for nucleophilic substitution on a dichlorotriazine.
Experimental Protocol: Synthesis of 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine
This protocol details the synthesis of a di-substituted aminotriazine, a common synthetic target.[15] The principles can be adapted for the synthesis of mono-substituted derivatives by controlling stoichiometry and temperature.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Cyanuric Chloride | 184.41 | 99% | Major Supplier A |
| Dimethylamine (40% solution in water) | 45.08 | - | Major Supplier B |
| Acetone | 58.08 | ACS Grade | Major Supplier C |
| Dichloromethane (DCM) | 84.93 | ACS Grade | Major Supplier C |
| Sodium Carbonate (anhydrous) | 105.99 | 99.5% | Major Supplier D |
| Deionized Water | 18.02 | - | In-house |
| Anhydrous Magnesium Sulfate | 120.37 | 99.5% | Major Supplier D |
Step-by-Step Methodology
Expert Insight: The stepwise substitution is highly temperature-dependent. The first substitution is typically carried out at 0-5 °C, while the second requires a higher temperature, often room temperature.[9] This protocol is designed for a di-substitution reaction.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (9.22 g, 0.05 mol) in 100 mL of acetone.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath with constant stirring. Maintaining this low temperature is crucial to control the initial exothermic reaction and prevent the formation of undesired byproducts.[2][16]
-
First Nucleophilic Addition: Slowly add a solution of dimethylamine (40% in water, 11.3 g, 0.1 mol) dropwise to the stirred solution of cyanuric chloride over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Base Addition: Concurrently, add a solution of sodium carbonate (10.6 g, 0.1 mol) in 50 mL of water dropwise to neutralize the hydrochloric acid formed during the reaction.[17] The pH of the reaction mixture should be maintained between 7 and 8.
-
First Reaction Stage: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
Second Nucleophilic Addition: Gradually allow the reaction mixture to warm to room temperature (around 20-25 °C).
-
Second Reaction Stage: Continue stirring at room temperature for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[18][19]
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove any inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[20]
Caption: A general experimental workflow for the synthesis of aminotriazines.
Conclusion
The reaction of dichlorotriazines with dimethylamine is a robust and versatile method for the synthesis of highly functionalized triazine derivatives. A thorough understanding of the underlying SNAr mechanism, particularly the stepwise nature of the substitution and the influence of temperature, is critical for achieving high yields and purity. The detailed experimental protocol provided in this guide serves as a practical starting point for researchers in the field. By leveraging the principles outlined herein, scientists can confidently and efficiently synthesize a wide range of aminotriazines for applications in drug discovery and materials science.
References
- A Comparative Guide to Analytical Techniques for Characterizing Substituted Triazines - Benchchem.
- Nucleophilic aromatic substitution reactions of chlorotriazines. - ResearchGate.
- Application Notes and Protocols for the Analytical Detection of 4,6-Diphenyl-1,3,5-triazin-2-ol - Benchchem.
- Raman Spectroscopy for Monitoring Aqueous Phase Hydrogen Sulphide Scavenging Reactions with Triazine - Aidic.
- Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine.
- Quantitative Analysis of Triazine-Based H 2 S Scavengers via Raman Spectroscopy.
- Chromatographic methods for analysis of triazine herbicides - PubMed.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- Meisenheimer complex - Wikipedia.
- Meisenheimer complex - chemeurope.com.
- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed Central.
- Application Notes and Protocols for the Synthesis of Substituted Triazines from 2 - Benchchem.
- 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine - Synchem.
- Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC - NIH.
- Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols - Repositorio UC.
- The Pivotal Role of Solvents in 2,4-Dichloro-1,3,5-triazine Reactions: A Comparative Guide - Benchchem.
- Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC - NIH.
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH.
- Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent - Scientific & Academic Publishing.
- Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) - ResearchGate.
- Library generation through successive substitution of trichlorotriazine - PubMed.
- Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC - NIH.
- How can 2-chloro-4,6-dimethoxy-1,3,5-triazine be synthesized? - FAQ - Guidechem.
- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride - Benchchem.
-
Selective Synthesis of N-[18][19][21]Triazinyl-α-Ketoamides and N-[18][19][21]Triazinyl-Amides from the Reactions of 2-Amine-[18][19][21]Triazines with Ketones - PMC - NIH. Available at:
- 1,3,5-[tris-piperazine]-triazine - Organic Syntheses Procedure.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Mechanism of the formation of Meisenheimer complex Int-B and its... - ResearchGate.
- Synthesis and properties of a novel cyanuric chloride derivative - ResearchGate.
- Stepwise Substitution Reactions of Dichlorotriazines: A Technical Guide for Researchers - Benchchem.
- SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT Polya M. Miladinova.
- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY - CORE.
- 17.1: Nucleophilic aromatic substitution - Chemistry LibreTexts.
- Synthesis of novel dyes containing a dichlorotriazine group and their applications on nylon 6 and wool | Request PDF - ResearchGate.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate.
- 2,4-Dichloro-1,3,5-triazine | C3HCl2N3 | CID 17810 - PubChem.
- 2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine - Scientific Research Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Library generation through successive substitution of trichlorotriazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 11. Meisenheimer_complex [chemeurope.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.uc.cl [repositorio.uc.cl]
- 15. synchem.de [synchem.de]
- 16. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oaji.net [oaji.net]
An In-depth Technical Guide to the Structural Elucidation of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine. This compound, a derivative of the versatile 1,3,5-triazine core, serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules and functional materials.
The strategic substitution of the triazine ring dictates its chemical properties and biological activity. Consequently, the precise characterization of its substitution pattern is of paramount importance. This document will delve into the practical application and theoretical underpinnings of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to provide a robust framework for the structural verification of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine.
Molecular Structure and Synthesis Context
2,4-dichloro-6-(dimethylamino)-1,3,5-triazine is synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) through a nucleophilic aromatic substitution reaction with dimethylamine. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution. Typically, the monosubstitution to yield the desired product is achieved at low temperatures (around 0°C), while higher temperatures can lead to di- and tri-substituted byproducts. A thorough structural elucidation is therefore crucial to confirm the successful and selective synthesis of the mono-dimethylamino derivative.
Caption: General workflow for NMR-based structural elucidation.
II. Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. [1]It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. [2] Principle: In the mass spectrometer, molecules are converted to ions, which are then separated based on their m/z ratio and detected. [3]Electron Ionization (EI) is a common technique that can cause fragmentation of the molecular ion, providing a characteristic fragmentation pattern.
Expected Mass Spectrum:
The molecular formula of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine is C₅H₆Cl₂N₄, with a monoisotopic mass of approximately 192.00 g/mol .
-
Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak cluster corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, this cluster will show a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks at m/z [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for chloro-s-triazines involve the loss of chlorine atoms and cleavage of the substituent groups. [4] * Loss of a Chlorine Atom ([M-Cl]⁺): A significant fragment is expected from the loss of a chlorine atom, resulting in a peak at m/z [M-35]⁺ and [M-37]⁺.
-
Loss of a Methyl Group ([M-CH₃]⁺): Cleavage of a methyl group from the dimethylamino substituent is another plausible fragmentation pathway.
-
Triazine Ring Fragmentation: The stable triazine ring may also undergo characteristic fragmentation, although this is often less prominent than the loss of substituents.
-
Data Presentation: Predicted Mass Spectrometry Data
| m/z (Predicted) | Interpretation |
| 192, 194, 196 | Molecular Ion Cluster ([M]⁺, [M+2]⁺, [M+4]⁺) |
| 157, 159 | Fragment from loss of a chlorine atom ([M-Cl]⁺) |
| 177, 179 | Fragment from loss of a methyl group ([M-CH₃]⁺) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is often used for relatively small, volatile molecules and provides rich fragmentation data.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [5]It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. [6] Principle: Different types of bonds (e.g., C=N, C-Cl, C-N) vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes, resulting in an IR spectrum.
Expected IR Spectrum:
The IR spectrum of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine will show characteristic absorption bands for the triazine ring and its substituents.
-
Triazine Ring Vibrations: The 1,3,5-triazine ring exhibits several characteristic in-plane stretching vibrations. Strong bands are typically observed near 1560 cm⁻¹ and 1450 cm⁻¹ . [7]Another characteristic medium-strength band for amino-substituted triazines is often found near 813 cm⁻¹ . [7]* C-N Stretching: The stretching vibration of the C-N bond connecting the dimethylamino group to the triazine ring is expected in the region of 1300-1100 cm⁻¹ .
-
C-H Stretching and Bending: The C-H stretching vibrations of the methyl groups will appear just below 3000 cm⁻¹ . C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).
-
C-Cl Stretching: The C-Cl stretching vibrations typically occur in the fingerprint region, often between 850 and 550 cm⁻¹ .
Data Presentation: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type |
| ~1560 (strong) | Triazine ring in-plane stretch |
| ~1450 (strong) | Triazine ring in-plane stretch |
| 1300 - 1100 | C-N stretch |
| ~813 (medium) | Triazine ring vibration |
| 850 - 550 | C-Cl stretch |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method.
-
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
IV. Integrated Approach to Structural Elucidation
While each spectroscopic technique provides valuable information, a conclusive structural elucidation relies on the integration of data from all methods. The proposed structure of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine must be consistent with all the spectroscopic evidence.
Caption: Integrated workflow for structural elucidation.
The ¹H and ¹³C NMR spectra will confirm the presence and connectivity of the dimethylamino group and the substitution pattern of the triazine ring. Mass spectrometry will provide the definitive molecular weight and the characteristic isotopic pattern for the two chlorine atoms, while the fragmentation pattern will support the proposed structure. Finally, IR spectroscopy will confirm the presence of the key functional groups, particularly the triazine ring. The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine.
References
-
[Selective Synthesis of N-T[8][9][7]riazinyl-α-Ketoamides and N-T[8][9][7]riazinyl-Amides from the Reactions of 2-Amine-T[8][9][7]riazines with Ketones - PMC - NIH]([Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,3,5-Triazine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [kb.osu.edu]
- 8. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine (CAS No. 2401-64-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine, registered under CAS number 2401-64-1, is a versatile heterocyclic compound that has garnered significant interest in synthetic organic chemistry. Its unique structural features, characterized by a triazine core bearing two reactive chlorine atoms and a dimethylamino group, render it a valuable reagent and building block in various chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and key applications, with a particular focus on its utility in peptide synthesis and as an intermediate in the development of novel bioactive molecules.
Chemical Structure and Properties
The chemical entity corresponding to CAS number 2401-64-1 is unequivocally this compound. The presence of the electron-donating dimethylamino group and the electron-withdrawing chlorine atoms on the triazine ring creates a unique electronic environment that dictates its reactivity.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 2401-64-1 | [1] |
| Molecular Formula | C₅H₆Cl₂N₄ | [1] |
| Molecular Weight | 193.03 g/mol | [1] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | 122.5-123.5 °C | [2] |
| Boiling Point | 344.3 °C at 760 mmHg | [2] |
| Solubility | Soluble in acetone. Sparingly soluble in DMSO and methanol. | [2][3] |
| Canonical SMILES | CN(C)c1nc(Cl)nc(Cl)n1 | [4] |
| InChIKey | ITRGRVVBODKGCW-UHFFFAOYSA-N | [4] |
Spectroscopic Data
While a publicly available, comprehensive set of experimental spectra for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: A sharp singlet is anticipated for the six equivalent protons of the two methyl groups, likely appearing in the range of 3.0-3.5 ppm. The exact chemical shift would be influenced by the solvent used.
-
¹³C NMR: Three distinct signals are expected: one for the methyl carbons, and two for the carbons of the triazine ring. The triazine ring carbons will appear significantly downfield, with the carbon attached to the dimethylamino group being the most shielded of the three.
-
IR Spectroscopy: Characteristic absorption bands would be expected for C-N stretching within the triazine ring and the dimethylamino group, as well as C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis
This compound is synthesized from the readily available and inexpensive starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of cyanuric chloride is selectively replaced by a dimethylamino group. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for sequential and controlled substitution.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of dichlorotriazine derivatives.[5]
Materials:
-
Cyanuric chloride (1.0 eq)
-
Dimethylamine (40% aqueous solution, 1.05 eq)
-
Acetone
-
Water
-
Sodium bicarbonate
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a dispersion of cyanuric chloride in a 1:1 mixture of acetone and water.
-
Cool the dispersion to 0-5 °C using an ice bath.
-
Slowly add the aqueous solution of dimethylamine dropwise to the cooled dispersion over a period of 1-2 hours, ensuring the temperature is maintained below 5 °C.
-
Simultaneously, add a solution of sodium bicarbonate (1.0 eq) in water dropwise to neutralize the hydrochloric acid formed during the reaction and maintain a slightly alkaline pH.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution. Collect the white solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Dry the purified product under vacuum.
Reactivity and Applications
The two remaining chlorine atoms on the triazine ring of this compound are susceptible to nucleophilic substitution, making it a valuable intermediate for the synthesis of a wide range of disubstituted triazine derivatives.
Peptide Coupling Reagent
One of the most significant applications of this compound and its analogs, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is as a coupling reagent in peptide synthesis.[6][7] These reagents offer an efficient and cost-effective alternative to more common carbodiimide and phosphonium-based coupling agents.
The mechanism of activation involves the reaction of the carboxylic acid of an N-protected amino acid with the dichlorotriazine derivative in the presence of a tertiary base, such as N-methylmorpholine (NMM). This forms a highly reactive triazinyl active ester. Subsequent nucleophilic attack by the free amino group of another amino acid or peptide leads to the formation of the peptide bond, with the triazine byproduct being easily removed during workup.
Caption: Simplified mechanism of peptide bond formation using a dichlorotriazine-based coupling reagent.
Advantages in Peptide Synthesis:
-
Low Racemization: Triazine-based coupling reagents have been shown to minimize racemization, particularly when used with appropriate bases and in non-polar solvents.[8][9]
-
High Reactivity: The activation of the carboxylic acid is generally rapid and efficient.
-
Ease of Workup: The triazine byproducts are typically soluble in aqueous solutions, facilitating their removal during the purification process.
Detailed Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using a Triazine-based Coupling Reagent
This protocol is a representative example of how a dichlorotriazine reagent can be employed in Fmoc-based solid-phase peptide synthesis.[7]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound (3 eq)
-
N-methylmorpholine (NMM) (6 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add this compound (3 equivalents) to the amino acid solution.
-
Add NMM (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test.
-
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail containing appropriate scavengers.
Intermediate in the Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is a reactant in the synthesis of (quinolinyloxy)triazinylamino (piperazinylmethyl)thiazolidinones, which have been investigated as potential antimicrobial agents.[1][2] The synthesis involves the sequential displacement of the two chlorine atoms with different nucleophiles to build the target molecular architecture.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[2]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
If there is a risk of inhalation, use a NIOSH-approved respirator.
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Avoid generating dust.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
This compound (CAS 2401-64-1) is a valuable and versatile reagent in organic synthesis. Its utility as a cost-effective and efficient peptide coupling agent with low racemization potential makes it an attractive tool for researchers in drug discovery and peptide chemistry. Furthermore, its role as a key intermediate in the synthesis of novel bioactive compounds underscores its importance in medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and scientists to effectively harness the potential of this compound in their synthetic endeavors.
References
-
ChemBK. 4,6-dichloro-1,3,5-triazin-2-amine. Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Available at: [Link]
-
PubMed Central (PMC). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Available at: [Link]
-
PubMed. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). Available at: [Link]
-
SciSpace. A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5. Available at: [Link])
-
GSRS. 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE. Available at: [Link]
-
ResearchGate. Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Available at: [Link]
-
ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Available at: [Link]
-
Nature. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available at: [Link]
-
Semantic Scholar. Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Available at: [Link]
Sources
- 1. CAS 2401-64-1 | this compound - Synblock [synblock.com]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis of Substituted s-Triazines
Foreword: The s-Triazine Core - A Privileged Scaffold in Modern Chemistry
The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic motif that has firmly established itself as a "privileged scaffold" in chemical and pharmaceutical sciences.[1][2] Its symmetrical, planar structure and the presence of three nitrogen atoms impart unique electronic properties and hydrogen bonding capabilities. This has led to a vast array of applications, from potent anticancer, anti-inflammatory, and antimicrobial agents in drug development to herbicides, dyes, and polymer cross-linkers in materials science.[3][4][5][6]
The synthetic versatility of the s-triazine core is central to its widespread utility. The ability to precisely and sequentially introduce up to three different substituents onto the ring allows for the creation of vast and diverse chemical libraries. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies, focusing on the causality behind experimental choices and providing field-proven, self-validating protocols.
Part 1: The Cornerstone of s-Triazine Synthesis: Sequential Nucleophilic Substitution of Cyanuric Chloride
The most robust, economical, and widely practiced method for synthesizing substituted s-triazines begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[7] This approach leverages the differential reactivity of the three chlorine atoms on the triazine ring.
The Underlying Principle: Reactivity Attenuation
The synthesis is governed by a fundamental principle of aromatic chemistry: the electrophilicity of the carbon atoms in the triazine ring decreases with each successive nucleophilic substitution. The first chlorine atom is highly activated and readily displaced. The introduction of an electron-donating nucleophile (like an amine or an alkoxide) reduces the ring's electrophilicity, making the second chlorine less reactive. This effect is compounded after the second substitution, rendering the final chlorine the least reactive.[7]
This graduated reactivity is the key to synthetic control. By carefully manipulating the reaction temperature, one can selectively achieve mono-, di-, or tri-substitution with remarkable precision.[3]
-
First Substitution: Occurs readily at low temperatures, typically 0-5°C.
-
Second Substitution: Requires moderately increased temperatures, often room temperature.
-
Third Substitution: Necessitates heating, usually to reflux temperatures, to overcome the deactivated nature of the ring.[8]
Data Summary: Temperature-Controlled Substitution
| Substitution Step | Typical Temperature Range | Relative Reactivity | Key Control Parameter |
| First Chlorine | 0 – 5 °C | High | Strict maintenance of low temperature to prevent di-substitution. |
| Second Chlorine | Room Temperature (~20-25 °C) | Medium | Allowing the reaction to warm naturally after the first substitution. |
| Third Chlorine | 50 °C – Reflux | Low | Active heating is required for the reaction to proceed to completion. |
Experimental Protocol 1: Synthesis of a Mono-substituted Dichlorotriazine Intermediate
This protocol describes the reaction of cyanuric chloride with a primary amine, a foundational step in building more complex derivatives.
Objective: To synthesize 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile.[9]
Materials:
-
Cyanuric chloride (1.84 g, 10 mmol)
-
4-Aminobenzonitrile (1.18 g, 10 mmol)
-
Potassium carbonate (K₂CO₃) (1.38 g, 10 mmol)
-
Acetone (100 mL total)
-
Crushed ice and distilled water
Procedure:
-
Preparation: In separate flasks, dissolve cyanuric chloride (10 mmol) in 50 mL of acetone and 4-aminobenzonitrile (10 mmol) in 50 mL of acetone.
-
Expert Insight: Cyanuric chloride is a fuming solid and should be handled in a fume hood. Using anhydrous acetone prevents premature hydrolysis of the starting material.[9]
-
-
Cooling: Cool both solutions to 0 °C in an ice-water bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the cyanuric chloride solution and the potassium carbonate. Stir vigorously to create a suspension.
-
Causality: The base (K₂CO₃) is crucial for neutralizing the hydrochloric acid (HCl) generated during the substitution. Without it, the HCl would protonate the amine nucleophile, rendering it unreactive.
-
-
Nucleophilic Addition: Add the cold 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride suspension over 30 minutes.
-
Expert Insight: A slow, dropwise addition is critical to control the exotherm of the reaction and ensure selectivity for mono-substitution.[9]
-
-
Reaction Monitoring: Maintain the reaction temperature at 0 °C and stir for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) [Mobile phase: 20% Methanol in Chloroform].[9]
-
Workup and Isolation: Once the starting material is consumed (as indicated by TLC), pour the reaction mixture onto 1 L of crushed ice in a beaker.
-
Purification: The product will precipitate as a solid. Filter the solid, wash thoroughly with distilled water (3 x 500 mL) to remove salts, and dry under a high vacuum to yield the pure product.
Experimental Protocol 2: Synthesis of a Trisubstituted s-Triazine
This protocol demonstrates the completion of the synthesis, yielding a trisubstituted product by reacting the intermediate from the previous stage with two additional nucleophiles.
Objective: To synthesize a 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazine.[3]
Procedure:
-
First Substitution (0-5 °C): Following a procedure similar to Protocol 1, react cyanuric chloride (1 equiv.) with a fluoroaniline (1 equiv.) in the presence of a base like sodium bicarbonate at a temperature range of -10 °C to 5 °C to yield the 2-(fluorophenylamino)-4,6-dichloro-1,3,5-triazine intermediate. This reaction typically proceeds with excellent yield (>95%).[3]
-
Second Substitution (Room Temperature): To the dichlorotriazine intermediate, add the second nucleophile, for example, an aminoalkylamine (1 equiv.), along with a suitable base (e.g., Diisopropylethylamine - DIEA). Allow the reaction to stir at room temperature overnight.[1][3]
-
Third Substitution (Elevated Temperature): Add the final nucleophile, such as tyramine (1 equiv.), to the reaction mixture. Heat the reaction to 75-80 °C and maintain for 5-24 hours, depending on the nucleophile's reactivity.[1]
-
Workup and Isolation: After cooling, the reaction is typically neutralized with a weak acid (e.g., 5% citric acid solution) to precipitate the final product, which is then collected by filtration and dried.[1]
Part 2: Advanced & Modern Synthetic Strategies
While sequential substitution of cyanuric chloride remains the dominant method, modern organic chemistry has introduced powerful alternatives for accessing novel s-triazine structures.
Metal-Catalyzed Cross-Coupling Reactions
A significant limitation of classical nucleophilic substitution is the difficulty in forming C-C bonds. Metal-catalyzed cross-coupling reactions overcome this hurdle, enabling the introduction of aryl, heteroaryl, and alkyl groups.
-
Suzuki Coupling: This Palladium-catalyzed reaction couples a monochloro- or dichlorotriazine intermediate with a boronic acid, forming a C-C bond. It is a powerful tool for adding complex carbon-based fragments to the triazine core.[2][10]
-
Ullmann-type Coupling: Copper-catalyzed Ullmann reactions provide an efficient method for C-N bond formation, often under milder conditions than the classical third substitution step. These reactions can be performed in environmentally friendly solvents like water and sometimes require no ligand.[11]
-
Nickel-Catalyzed Coupling: Emerging methods utilize nickel catalysts for cross-electrophile coupling, for instance, reacting triazine esters with aryl bromides to form C-C bonds.[12]
One-Pot Synthesis Protocols
The stepwise isolation of intermediates can be time-consuming and generate significant waste. One-pot procedures streamline the synthesis by performing all three substitutions in a single reaction vessel.[10][13]
The Causality of One-Pot Success: The key to a successful one-pot synthesis lies in matching the reactivity of the nucleophile to the electrophilicity of the triazine intermediate.[14]
-
The weakest or most sterically hindered nucleophile is added first to the highly reactive cyanuric chloride at low temperature.
-
As the triazine becomes less reactive, a stronger nucleophile is added at a slightly higher temperature.
-
Finally, the strongest nucleophile is added, often with heat, to drive the final substitution to completion.[14]
This strategy minimizes side reactions and maximizes efficiency, making it ideal for rapid library synthesis and structure-activity relationship (SAR) studies.[10][13]
Ring-Forming Cyclization Reactions
An entirely different approach involves constructing the s-triazine ring from acyclic precursors. The most common method is the cyclotrimerization of nitriles or the reaction of amidines with various partners.[2][15] For example, copper catalysts can facilitate the cyclization of benzylbenzamidines to form 2,4,6-triaryl-s-triazines.[2] While less common than substitution on cyanuric chloride, these methods are invaluable for synthesizing specific substitution patterns that are otherwise difficult to access.
Part 3: Field-Proven Insights and Troubleshooting
-
Orthogonal Chemoselectivity: The order of nucleophile addition is critical, especially when using different classes of nucleophiles (e.g., amines vs. alcohols). Once an amine is substituted onto the ring, its strong electron-donating nature makes it very difficult to displace the remaining chlorines with anything other than another amine. Therefore, in a mixed substitution (O,N-type), the O-nucleophile (alcohol, phenol) should always be incorporated first.[9]
-
Microwave-Assisted Synthesis: For the challenging third substitution, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[1][16]
-
Purity of Reagents: The success of these reactions, particularly the first substitution, is highly dependent on the purity of the cyanuric chloride. It should be used as fresh as possible and stored under anhydrous conditions.
-
Choice of Base: While inorganic bases like K₂CO₃ or NaHCO₃ are common and inexpensive, organic bases like triethylamine (TEA) or diisopropylethylamine (DIEA) offer better solubility in organic solvents and can be advantageous for the second and third substitution steps.[1]
Conclusion
The synthesis of substituted s-triazines is a mature yet continually evolving field. The temperature-controlled, sequential nucleophilic substitution of cyanuric chloride remains the foundational and most practical route for accessing a wide diversity of these valuable compounds. Understanding the principles of reactivity attenuation and making informed experimental choices regarding temperature, nucleophile order, and solvent systems are paramount to achieving high yields and purity. Concurrently, modern advancements in one-pot methodologies and metal-catalyzed cross-coupling are expanding the synthetic toolkit, enabling researchers to construct increasingly complex and novel s-triazine derivatives for the next generation of drugs and advanced materials.
References
-
Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. (2018). National Institutes of Health (NIH). [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI. [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central. [Link]
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2022). Bentham Science. [Link]
-
A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (N/A). Der Pharma Chemica. [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (N/A). National Institutes of Health (NIH). [Link]
-
Synthesis of the s-Triazine System. IV.1 Preparation of Monosubstituted s-Triazines by Reaction of s-Triazine with Imidates. (N/A). ACS Publications. [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]
-
Synthesis of 1,3,5-triazines. (N/A). Organic Chemistry Portal. [Link]
-
Synthesis of mono-, di- and trisubstituteds-triazine derivatives 3–18. (N/A). ResearchGate. [Link]
-
Metal-catalyzed synthesis of triazine derivatives. (N/A). ResearchGate. [Link]
-
A Convenient Synthetic Method for Trisubstituted s-Triazines. (N/A). ACS Publications. [Link]
-
s-Triazines. IV.1a Synthesis of Trisubstituted s-Triazines by Reaction of Acylimidates with Amidines. (N/A). ACS Publications. [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). RSC Publishing. [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). PubMed. [Link]
-
Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (N/A). MDPI. [Link]
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (N/A). ResearchGate. [Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. (2025). ACS Publications. [Link]
-
Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. (2021). ACS Publications. [Link]
-
A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. (N/A). Google APIs. [Link]
- 1, 3, 5-triazine derivative and preparation method and application thereof. (N/A).
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (N/A). National Institutes of Health (NIH). [Link]
-
New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. (N/A). National Institutes of Health (NIH). [Link]
-
Nickel‐Catalyzed Cross‐Electrophile Coupling of Triazine Esters with Aryl Bromides. (2025). Wiley Online Library. [Link]
-
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. (N/A). ChemRxiv. [Link]
Sources
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
IUPAC nomenclature for N,N-dimethyl dichlorotriazinamine
An In-depth Technical Guide to 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic compound in modern chemical synthesis and drug discovery. The document elucidates the systematic IUPAC nomenclature, details its physicochemical properties, and presents a field-proven protocol for its synthesis from cyanuric chloride. The core of this guide focuses on the principle of temperature-controlled sequential nucleophilic aromatic substitution (SNAr), a cornerstone of triazine chemistry. Furthermore, we explore the compound's versatile applications as a chemical scaffold in medicinal chemistry, particularly in the development of targeted therapeutics. This guide is structured to serve as an authoritative resource, integrating theoretical principles with practical, actionable methodologies for professionals in the field.
Introduction: The 1,3,5-Triazine Scaffold
The 1,3,5-triazine, or s-triazine, ring is a privileged structure in medicinal chemistry and materials science.[1] Its planar geometry and the presence of three nitrogen atoms create a unique electronic profile, making it an excellent scaffold for constructing complex molecular architectures. The true versatility of this system is unlocked through its halogenated derivatives, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Cyanuric chloride is an inexpensive, readily available, and highly reactive precursor that serves as the primary gateway to a vast library of substituted triazines.[2][3]
The reactivity of the chlorine atoms on the triazine ring can be precisely controlled, allowing for sequential and regioselective substitution. This unique characteristic enables the rational design of molecules with tailored properties, from potent enzyme inhibitors to advanced polymer materials.[1][4] This guide focuses on a key first-generation derivative, this compound, which retains two reactive chlorine sites, making it an invaluable intermediate for further chemical elaboration.
Part 1: IUPAC Nomenclature and Structural Elucidation
The formal naming of substituted heterocyclic systems is governed by a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this nomenclature is critical for unambiguous scientific communication.
Systematic Name: This compound
This name is deconstructed as follows:
-
1,3,5-Triazine : This is the parent heterocycle, a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5.
-
-2-amine : An amine group (-NH2) is attached to the carbon atom at position 2 of the triazine ring.
-
4,6-dichloro- : Two chlorine atoms are substituted on the ring at positions 4 and 6.
-
N,N-dimethyl- : Two methyl groups are attached to the nitrogen atom of the amine group. The N,N- prefix explicitly indicates that both substituents are on the same nitrogen atom, distinguishing it from isomers where methyl groups might be on the ring nitrogens.[5]
Common Synonyms:
-
2-(Dimethylamino)-4,6-dichloro-1,3,5-triazine
-
N,N-Dimethyl-4,6-dichloro-1,3,5-triazin-2-amine
Part 2: Physicochemical Properties and Characterization
A summary of the key physical and chemical identifiers for this compound is presented below. This data is essential for laboratory handling, safety, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₅H₆Cl₂N₄ | |
| Molecular Weight | 193.04 g/mol | |
| CAS Number | 3503-53-3 | |
| Appearance | White to off-white crystalline powder | Generic MSDS |
| Melting Point | 121-124 °C | Generic MSDS |
| Solubility | Soluble in acetone, THF, and chlorinated solvents. Insoluble in water. | Generic MSDS |
Part 3: Synthesis and Reaction Mechanism
The synthesis of this compound is a classic example of controlling a sequential nucleophilic aromatic substitution (SNAr) reaction. The process leverages the decreasing reactivity of the C-Cl bonds on the triazine ring with each successive substitution.
Reaction Principle: Temperature-Controlled Selectivity
The synthesis begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the triazine ring. However, the reactivity of the remaining chlorine atoms decreases significantly after the first substitution.[3] This is because the first nucleophile (in this case, dimethylamine) is an electron-donating group, which reduces the electrophilicity of the other carbon atoms in the ring.[6]
This differential reactivity allows for selective substitution by carefully controlling the reaction temperature:
-
Monosubstitution: Favored at or below 0 °C.
-
Disubstitution: Occurs readily at room temperature.
-
Trisubstitution: Requires elevated temperatures, often above 60-80 °C.[7]
Experimental Protocol: Synthesis from Cyanuric Chloride
This protocol describes the selective monosubstitution of cyanuric chloride with dimethylamine to yield the target compound.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
-
Dimethylamine (40% solution in water or 2M solution in THF)
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA) as a base
-
Acetone or Tetrahydrofuran (THF) as the solvent
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in acetone or THF.
-
Cooling: Cool the solution to a temperature between -5 °C and 0 °C using an ice-salt bath. It is critical to maintain this low temperature to prevent the formation of disubstituted byproducts.
-
Nucleophile Addition: Slowly add a solution of dimethylamine (1 equivalent) dropwise from the dropping funnel over 30-60 minutes. An aqueous solution of a base like sodium carbonate (1.1 equivalents) should be added concurrently or pre-mixed with the amine to neutralize the hydrochloric acid (HCl) formed during the reaction.
-
Reaction Monitoring: Maintain the reaction at 0 °C for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product will precipitate as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.
Visualization: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Part 4: Applications in Drug Development and Bioconjugation
The title compound is not typically a final drug product but rather a highly valuable and versatile intermediate. The two remaining chlorine atoms are reactive handles that can be further functionalized, making the molecule a powerful scaffold for building libraries of new chemical entities.
A Versatile Chemical Hub
The two chlorine atoms can be substituted with a wide array of nucleophiles, such as alcohols (R-OH), thiols (R-SH), and primary or secondary amines (R-NH₂). Since the second substitution requires a higher temperature than the first, and the third requires a higher temperature still, it is possible to introduce two different nucleophiles in a controlled, stepwise manner.[3][7] This allows for the creation of non-symmetrical, highly functionalized triazine derivatives.
This step-wise reactivity is the foundation of its use in:
-
Combinatorial Chemistry: Rapidly generating large libraries of related compounds for high-throughput screening against biological targets.
-
Drug Discovery: Serving as a central scaffold to which different pharmacophores can be attached. Substituted triazines have shown a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][4]
-
Bioconjugation: Acting as a tridentate linker to attach peptides, proteins, or other biomolecules together.[2] The controlled reactivity allows for specific and regioselective conjugation.
Visualization: A Hub for Molecular Diversity
Caption: Role as a versatile intermediate for creating diverse chemical libraries.
Conclusion
This compound is a foundational building block in synthetic organic chemistry. Its true value lies not in its intrinsic properties, but in its potential as a programmable scaffold. A thorough understanding of its IUPAC nomenclature, combined with mastery of its temperature-controlled synthesis, empowers researchers to harness the power of the triazine core. For professionals in drug development, this compound represents a reliable and cost-effective entry point for the exploration of new chemical space and the construction of novel, highly functionalized therapeutic agents.
References
- BenchChem. (2025). A Technical Guide to the Potential Applications of Phenoxy-Substituted Dichlorotriazines. Benchchem.
- ResearchGate. (2025). Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups | Request PDF.
-
NIST. (n.d.). (4,6-Dichloro-[4][7][8]triazin-2-yl)-(1,3-dimethyl-butyl)-amine. NIST WebBook.
-
NIST. (n.d.). (4,6-Dichloro-[4][7][8]triazin-2-yl)-(1,3-dimethyl-butyl)-amine. NIST WebBook.
- BenchChem. (2025).
- PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. PubChem.
- MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- Sigma-Aldrich. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine CDMT. Sigma-Aldrich.
- MDPI. (2021).
- ResearchGate. (2025). (PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines.
- Sosič, I., et al. (2010). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES, Vol. 81, No. 1.
- ChemicalBook. (2023). 2-(N,N-DIETHYLAMINO)-4,6-DICHLOROTRIAZINE | 2401-64-1. ChemicalBook.
- ChemBK. (n.d.). 2-mexylamino-4,6-dichloro-1,3,5-triazine. ChemBK.
- ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- PubChem. (n.d.). 1,3,5-Triazine-2,4,6-triamine, N,N'-dimethyl-. PubChem.
- ChemicalBook. (2026). 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4. ChemicalBook.
- Google Patents. (n.d.). CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
- NIH. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC.
- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- Quora. (2018). What does N,N mean in organic chemistry like in N,N-dimethylbutane-2-amine?. Quora.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,3-dimethyl-butyl)-amine [webbook.nist.gov]
An In-depth Technical Guide to Key Intermediates in 1,3,5-Triazine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its versatile biological activities and diverse applications.[1] This guide provides a comprehensive overview of the pivotal intermediates that form the basis of 1,3,5-triazine synthesis, offering insights into the underlying reaction mechanisms and practical experimental protocols.
Cyanuric Chloride: The Versatile Precursor
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands as the most prevalent and economically viable starting material for the synthesis of a vast array of substituted 1,3,5-triazines.[1][2][3] Its utility lies in the sequential and controlled nucleophilic substitution of its three chlorine atoms. This reactivity is governed by the progressive deactivation of the triazine ring as more electron-donating groups replace the chlorine atoms.[2]
Mechanism of Sequential Substitution:
The three chlorine atoms on cyanuric chloride exhibit different reactivities, allowing for a stepwise substitution by controlling the reaction temperature.[1]
-
First Substitution: Typically occurs at 0-5°C.
-
Second Substitution: Generally proceeds at room temperature.
-
Third Substitution: Requires higher temperatures, often at the boiling point of the solvent.[1]
This differential reactivity enables the synthesis of mono-, di-, and trisubstituted triazines with a variety of functional groups.[3]
Experimental Protocol: Synthesis of a Monosubstituted 1,3,5-Triazine Derivative
This protocol outlines the synthesis of 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile, a key intermediate for further functionalization.
Materials:
-
Cyanuric chloride
-
4-Aminobenzonitrile
-
Potassium carbonate (K2CO3)
-
Acetone
-
Methanol
-
Chloroform
-
Crushed ice
-
Standard laboratory glassware
Procedure: [4]
-
Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate 50 mL portions of acetone.
-
Cool both solutions to 0°C.
-
In a round-bottom flask, add K2CO3 (10 mmol) to the cyanuric chloride solution with vigorous stirring at 0°C.
-
Add the cold 4-aminobenzonitrile solution dropwise to the stirring cyanuric chloride and K2CO3 mixture.
-
Maintain the reaction at 0°C for 4 hours, monitoring the progress by thin-layer chromatography (TLC) using a 20% methanol in chloroform mobile phase.
-
Upon completion, pour the reaction mixture onto crushed ice (1 L).
-
Filter the resulting solid product, wash with distilled water (3 x 500 mL), and dry under a high vacuum.
Causality Behind Experimental Choices:
-
Low Temperature (0°C): Crucial to prevent di- and tri-substitution by reducing the kinetic energy of the reactants and favoring the substitution of only the most reactive chlorine atom.[4]
-
Potassium Carbonate (K2CO3): Acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Acetone: A suitable solvent that dissolves both reactants and remains liquid at the reaction temperature.
Visualization of Synthetic Pathway:
Caption: Sequential substitution of cyanuric chloride.
Nitriles: Building Blocks for Cyclotrimerization
The cyclotrimerization of nitriles is a fundamental method for synthesizing symmetrically substituted 1,3,5-triazines.[5][6] This reaction can be catalyzed by various agents, including Lewis acids and strong acids.[7]
Mechanism of Acid-Catalyzed Cyclotrimerization:
The reaction is initiated by the protonation of a nitrile molecule, which then acts as an electrophile. This is followed by a stepwise addition of two more nitrile molecules, culminating in the formation of the stable triazine ring.
More advanced one-pot methods allow for the synthesis of unsymmetrically substituted triazines by the controlled cross-cyclotrimerization of different nitriles.[8][9] This is often achieved through the initial formation of a stable nitrilium salt intermediate.[8][9]
Experimental Protocol: Synthesis of 2,4,6-Triaryl-1,3,5-triazines via Cyclotrimerization
This protocol describes a metal-catalyzed cyclotrimerization of benzonitriles.
Materials: [10]
-
Benzonitrile derivative
-
Titanium chloride complex (e.g., TiCl4)
-
Magnesium
-
Solvent-free conditions
Procedure: [10]
-
In a reaction vessel, combine the benzonitrile (43 mmol), titanium chloride complex (0.5 mol %), and magnesium (2 mol %).
-
Heat the mixture to 150°C for 15 hours under solvent-free conditions.
-
After cooling, the solid product can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Titanium Chloride Complex and Magnesium: This catalytic system facilitates the cyclotrimerization process, likely through the formation of a low-valent titanium species that coordinates with the nitrile molecules.[10]
-
Solvent-Free Conditions: This approach is environmentally friendly and can lead to higher yields by increasing the concentration of reactants.[7]
Visualization of Cyclotrimerization:
Caption: Cyclotrimerization of nitriles to form a 1,3,5-triazine.
Amidines and Biguanides: Versatile Nitrogen-Rich Intermediates
Amidines and their derivatives, such as biguanides, are crucial intermediates in several synthetic routes to 1,3,5-triazines, particularly for accessing amino-substituted derivatives.[11][12][13]
Pinner Triazine Synthesis:
The Pinner synthesis involves the reaction of an alkyl or aryl amidine with phosgene or a phosgene equivalent to yield a 1,3,5-triazine.[5][6]
Biguanide-Based Syntheses:
Biguanides are frequently employed as starting materials for the synthesis of 2,4-diamino-1,3,5-triazines.[14] These syntheses often involve the reaction of a biguanide with esters, acid chlorides, or other carbonyl compounds.[14]
Experimental Protocol: Synthesis of a 1,3,5-Triazine Derivative from an Amidine Hydrochloride
This protocol illustrates a copper-catalyzed synthesis of 1,3,5-triazine derivatives from amidine hydrochlorides and alcohols.[11][15]
Materials: [15]
-
Amidine hydrochloride
-
Alcohol
-
Copper(II) acetate monohydrate
-
Sodium carbonate
-
Solvent (e.g., DMF)
Procedure: [15]
-
Combine the amidine hydrochloride, alcohol, copper(II) acetate monohydrate, and sodium carbonate in a suitable solvent.
-
Heat the reaction mixture in air at 110-120°C for 12-24 hours.
-
After the reaction is complete, cool the mixture and purify the product using standard techniques such as extraction and column chromatography.
Causality Behind Experimental Choices:
-
Copper(II) Acetate: Acts as an efficient catalyst for the dehydrogenative oxidative coupling of the amidine and alcohol.[11]
-
Sodium Carbonate: Serves as a base to neutralize the hydrochloride of the amidine and facilitate the reaction.
-
Air: Provides the oxidant for the dehydrogenative coupling process.
Visualization of Biguanide-Based Synthesis:
Caption: Synthesis of 2,4-diamino-1,3,5-triazines from biguanides.
Quantitative Data Summary
| Intermediate | Synthetic Method | Key Reagents | Typical Yields | References |
| Cyanuric Chloride | Sequential Nucleophilic Substitution | Nucleophiles (amines, alcohols, thiols), Base | 34-82% | [16][17] |
| Nitriles | Cyclotrimerization | Lewis acids, Metal catalysts | Up to 84% | [18] |
| Amidines/Biguanides | Pinner Synthesis/Condensation | Phosgene, Esters, Alcohols | Good to Excellent | [5][6][11] |
Conclusion
The synthesis of 1,3,5-triazine derivatives is a rich and diverse field, with cyanuric chloride, nitriles, and amidine/biguanide derivatives serving as the most critical intermediates. A thorough understanding of the reactivity and handling of these core molecules is paramount for researchers in drug discovery and materials science. The choice of intermediate and synthetic route is dictated by the desired substitution pattern on the triazine ring, with each pathway offering unique advantages in terms of accessibility, scalability, and functional group tolerance. The continued development of novel synthetic methodologies, including one-pot and environmentally benign approaches, will undoubtedly expand the chemical space of accessible 1,3,5-triazine derivatives and their applications.[1][19][20]
References
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
-
Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. Available at: [Link]
-
Cyclotrimerization of nitriles in solvent-free conditions. ResearchGate. Available at: [Link]
-
Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Royal Society of Chemistry. Available at: [Link]
- Synthesis method of 1,3,5-triazine derivatives. Google Patents.
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Center for Biotechnology Information. Available at: [Link]
-
A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Available at: [Link]
-
Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and incorporation of biguanide-derived 1,3,5-triazine... ResearchGate. Available at: [Link]
-
Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Odesa I. I. Mechnykov National University. Available at: [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]
-
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. National Center for Biotechnology Information. Available at: [Link]
-
One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. ACS Publications. Available at: [Link]
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available at: [Link]
-
1,3,5-Triazine. Wikipedia. Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Center for Biotechnology Information. Available at: [Link]
-
Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. National Center for Biotechnology Information. Available at: [Link]
-
Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. Available at: [Link]
-
Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate. Available at: [Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega. Available at: [Link]
-
One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross- Cyclotrimerization of Nitriles: A Mechanism A. American Chemical Society. Available at: [Link]
-
Biguanides & Dihydro-Triazines Antimalarials | Proguanil | Cycloguanil Pamoate | BP 601T. YouTube. Available at: [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]
-
Synthesis of New Cyanuric Chloride Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,5-Triazine synthesis - chemicalbook [chemicalbook.com]
- 6. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calciu… [ouci.dntb.gov.ua]
- 14. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN104262273A - Synthesis method of 1,3,5-triazine derivatives - Google Patents [patents.google.com]
- 16. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocol for Nucleophilic Substitution on 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to performing nucleophilic substitution reactions on 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine. This versatile chemical intermediate, derived from the widely used cyanuric chloride, serves as a critical scaffold for the synthesis of diverse molecular libraries. Its two reactive chlorine sites allow for sequential and controlled introduction of various functional groups, making it an invaluable tool in medicinal chemistry, materials science, and agricultural chemistry. We will delve into the underlying reaction mechanisms, provide field-tested, step-by-step protocols for substitution with common nucleophiles, and discuss methods for purification and characterization of the resulting products.
Introduction: The Strategic Advantage of the Triazine Core
The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in synthetic chemistry. Its prevalence stems from the commercial availability and low cost of its perchlorinated form, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1] The true synthetic power of cyanuric chloride lies in the differential reactivity of its three chlorine atoms, which can be sequentially displaced by a wide array of nucleophiles in a temperature-controlled manner.[2][3]
The first substitution is typically performed at low temperatures (around 0 °C), the second at ambient temperature, and the third often requires heating.[3] This predictable reactivity allows for the programmed synthesis of mono-, di-, and trisubstituted triazine derivatives with precise control over the final structure.[4][5]
2,4-dichloro-6-(dimethylamino)-1,3,5-triazine is a product of the first-stage substitution on cyanuric chloride. The presence of the electron-donating dimethylamino group deactivates the remaining two chlorine atoms towards further substitution, yet they remain sufficiently electrophilic to react under controlled conditions. This makes it an ideal starting material for creating libraries of di-substituted compounds where one substituent is fixed as a dimethylamino group.
Reaction Mechanism: The SNAr Pathway
The substitution of chlorine atoms on the triazine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][6] The electron-deficient nature of the nitrogen-containing heterocyclic ring makes it susceptible to attack by nucleophiles, even without the strong activation typically required for benzene rings.
The mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophile (Nu:) attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of the chloride leaving group.
The overall rate of reaction is influenced by the nucleophilicity of the attacking species and the electrophilicity of the triazine carbon. The general order of reactivity for common nucleophiles is Amines > Thiols > Alcohols.[7]
Controlling Reaction Selectivity
Achieving selective mono-substitution on 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine to yield a single, desired product is paramount. The key to this control lies in manipulating the reaction conditions:
-
Temperature: This is the most critical factor. The second substitution on the triazine core typically occurs readily at room temperature. To prevent the formation of di-substituted byproducts, the reaction should be initiated at a low temperature (0-5 °C) and allowed to warm slowly while monitoring its progress.
-
Stoichiometry: Using a slight excess (1.0 to 1.1 equivalents) of the nucleophile can help drive the reaction to completion without promoting significant di-substitution.
-
Base (Acid Scavenger): The reaction generates one equivalent of hydrochloric acid (HCl) for each chlorine atom substituted. This acid can protonate the nucleophile, rendering it unreactive. Therefore, a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the HCl as it is formed.[7][8] In some cases, an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, particularly in polar solvents.[2][9]
Experimental Protocols
Safety Note: 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine and its parent compound, cyanuric chloride, are irritants and sensitizers. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]
Protocol 4.1: Substitution with a Primary Amine (e.g., Benzylamine)
This protocol details the synthesis of 2-chloro-4-(dimethylamino)-6-(benzylamino)-1,3,5-triazine.
Materials and Reagents:
-
2,4-dichloro-6-(dimethylamino)-1,3,5-triazine
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine (1.0 eq) in anhydrous DCM or THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (1.2 eq) to the stirred solution.
-
In a separate container, prepare a solution of benzylamine (1.05 eq) in a small amount of the reaction solvent.
-
Add the benzylamine solution dropwise to the cooled triazine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting dichlorotriazine is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[13]
Visualization of the General Workflow
Caption: General workflow for nucleophilic substitution on dichlorodimethylamino triazine.
Summary of Reaction Conditions
The choice of solvent and base can be adapted for different nucleophiles. The following table provides a general guideline for achieving mono-substitution.
| Nucleophile Class | Example Nucleophile | Typical Solvent | Base | Temperature | Typical Time |
| Primary/Secondary Amine | Morpholine | THF, DCM, Dioxane | DIPEA, TEA | 0 °C to RT | 2-6 h |
| Aromatic Amine | Aniline | Dioxane, THF | K₂CO₃, DIPEA | RT to 50 °C | 4-12 h |
| Thiol | Thiophenol | Acetone, THF | K₂CO₃, NaHCO₃ | 0 °C to RT | 3-8 h |
| Alkoxide/Phenoxide | Sodium Methoxide | Methanol, THF | (Self/Excess) | 0 °C to RT | 2-5 h |
Note: Reaction times are approximate and should be optimized by monitoring via TLC or LC-MS.
Product Characterization
Confirmation of the desired product structure and purity is essential. A combination of analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information. The chemical shifts of the triazine ring carbons and protons on the substituents are diagnostic.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[14][15]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive nucleophile (protonated)- Low reaction temperature | - Ensure sufficient base (1.1-1.2 eq) is used.- Allow the reaction to warm to room temperature or heat gently if necessary. |
| Formation of Di-substituted Product | - Reaction temperature too high- Excess nucleophile used | - Maintain low temperature during nucleophile addition.- Use no more than 1.1 equivalents of the nucleophile. |
| Incomplete Reaction | - Poorly soluble reagents- Sterically hindered nucleophile | - Use a more polar solvent (e.g., DMF, Dioxane).- Increase reaction time and/or temperature. |
| Difficult Purification | - Product and starting material have similar polarity | - Optimize the solvent system for column chromatography using TLC.- Consider recrystallization as an alternative purification method. |
References
-
P. F. G. Prazeres, F. M. T. Santos, and T. M. V. D. Pinho e Melo, "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines," Molbank, 2007. [Link]
-
M. B. H. Mathapati, et al., "A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening," Der Pharma Chemica, 2017. [Link]
-
R. Sheyi, et al., "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game," ACS Omega, 2018. [Link]
-
G. Blotny, "Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis," Tetrahedron, 2006. [Link]
-
Various Authors, "Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis," MDPI, 2022. [Link]
-
J. Hanousek, et al., "Purification and isolation of newly-synthesized triazine derivatives," Methodical Letter, 2012. [Link]
-
A. K. El-Sayed, et al., "Three series of mono-, di- and trisubstituted s-triazine derivatives," ResearchGate, 2019. [Link]
-
P. F. G. Prazeres, et al., "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines," ResearchGate, 2007. [Link]
-
R. Sheyi, et al., "1,3,5-Triazine as core for the preparation of dendrons," Arkat USA, 2020. [Link]
-
W. S. L. Lee, et al., "Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors," Molecules, 2015. [Link]
-
J. B. D. Lar-Garsia, et al., "Concerted Nucleophilic Aromatic Substitution Reactions," Semantic Scholar, 2020. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. canbipharm.com [canbipharm.com]
- 11. dc1240h7n7gpb.cloudfront.net [dc1240h7n7gpb.cloudfront.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of Dichlorotriazine Derivatives in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Triazine-Based Reagents in Modern Peptide Synthesis
The synthesis of peptides, a cornerstone of drug discovery and biomedical research, hinges on the efficient and stereochemically pure formation of amide bonds. The choice of coupling reagent is paramount to the success of this endeavor. Among the diverse arsenal of available reagents, triazine derivatives have emerged as a cost-effective and highly efficient class of compounds for activating carboxylic acids in peptide synthesis. While reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are well-documented, this guide will focus on the broader class of dichlorotriazines, with a specific consideration of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine.
While direct literature on the application of this compound as a peptide coupling reagent is sparse, its structural similarity to other reactive dichlorotriazines allows for a scientifically grounded extrapolation of its reactivity and potential utility. The principles of carboxylic acid activation by the triazine core are general, and the protocols outlined herein are based on the well-established use of analogous compounds.[1]
Mechanism of Action: Carboxylic Acid Activation by Dichlorotriazines
The efficacy of dichlorotriazine derivatives in peptide coupling lies in their ability to activate the carboxyl group of an N-protected amino acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of another amino acid or peptide. This activation process is typically facilitated by a tertiary amine base, such as N-methylmorpholine (NMM).
The proposed mechanism involves the following key steps:
-
Formation of a Reactive Triazinylammonium Salt: In the presence of a tertiary amine like NMM, the dichlorotriazine reagent reacts to form a quaternary ammonium salt. This salt is highly reactive.
-
Formation of the Active Ester: The carboxylate of the N-protected amino acid attacks the triazinylammonium salt, displacing one of the chlorine atoms (or another leaving group) to form a highly reactive triazinyl active ester.
-
Nucleophilic Attack and Peptide Bond Formation: The free amino group of the second amino acid or peptide attacks the carbonyl carbon of the active ester. This nucleophilic acyl substitution results in the formation of the desired peptide bond and the release of a triazine byproduct.
This mechanism minimizes racemization, a critical consideration in peptide synthesis, by promoting a rapid and efficient coupling reaction.[1]
Caption: Proposed mechanism of peptide bond formation using a dichlorotriazine reagent.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific amino acids being coupled and the scale of the reaction.
Protocol 1: Solution-Phase Peptide Coupling
This protocol is suitable for the synthesis of dipeptides or for fragment condensation in solution.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound
-
N-methylmorpholine (NMM)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 equiv.) and the amino acid ester hydrochloride (1.0 equiv.) in the anhydrous solvent.
-
Base Addition: Add N-methylmorpholine (2.0 equiv.) to the solution to neutralize the hydrochloride salt and facilitate the subsequent reactions. Stir the mixture for 5-10 minutes at room temperature.
-
Coupling Reagent Addition: Add this compound (1.1 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted for standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N-methylmorpholine (NMM)
-
SPPS resin with a suitable linker (e.g., Wang resin)
-
DMF (peptide synthesis grade)
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection
-
DCM
SPPS Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using a dichlorotriazine coupling reagent.
Detailed Coupling Step:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
-
Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 equiv. relative to resin loading) in DMF. Add this compound (3.0 equiv.) and NMM (6.0 equiv.). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling to Resin: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated or extended.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
Data Summary and Comparison
| Coupling Reagent | Relative Cost | Reactivity | Racemization Risk | Byproduct Removal |
| Dichlorotriazines | Low | High | Low | Easy (water-soluble) |
| Carbodiimides (DCC, DIC) | Low | Moderate | Moderate (requires additives) | DCC-urea precipitates; DIC-urea is soluble |
| Phosphonium Salts (BOP, PyBOP) | High | Very High | Very Low | Water-soluble |
| Uronium/Aminium Salts (HBTU, HATU) | High | Very High | Very Low | Water-soluble |
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through in-process controls.
-
Reaction Monitoring: The use of TLC or LC-MS in solution-phase synthesis and the Kaiser test in SPPS are critical checkpoints to ensure the reaction has gone to completion before proceeding to the next step. This prevents the accumulation of deletion sequences.
-
Purification and Characterization: Final product purification by chromatography and characterization by mass spectrometry and NMR spectroscopy are essential to confirm the identity and purity of the synthesized peptide.
By adhering to these validation steps, researchers can have a high degree of confidence in the outcome of their peptide synthesis using dichlorotriazine-based coupling reagents.
References
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Available at: [Link]
Sources
synthesis of monosubstituted triazines using dichlorodimethylamino precursor
Application Note & Protocol Guide
Topic: Synthesis of Monosubstituted Triazines Using a 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine Precursor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid structure and trivalent nature that allows for the precise installation of multiple functional groups. The ability to perform sequential, selective substitutions on the triazine core is paramount for generating diverse chemical libraries for drug discovery. This guide provides a detailed technical overview and actionable protocols for the synthesis of monosubstituted 4-chloro-6-(dimethylamino)-1,3,5-triazines. We will first detail the controlled synthesis of the key intermediate, 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine, from cyanuric chloride. Subsequently, we will explore the principles and practices for introducing a second, diverse nucleophile to generate the target compounds. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles that govern selectivity and reactivity.
The Foundational Principle: Stepwise Nucleophilic Aromatic Substitution (SNAr) on the Triazine Core
The synthesis of substituted triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is governed by a sequential nucleophilic aromatic substitution (SNAr) mechanism. The triazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. A critical feature of this system is the decreasing reactivity of the C-Cl bonds with each successive substitution.[1][2] The introduction of an electron-donating group, such as an amine, deactivates the remaining chlorine atoms toward subsequent nucleophilic attack.[3]
This reactivity gradient allows for a highly controlled, stepwise synthesis by carefully managing the reaction temperature:
-
First Substitution: Occurs readily at low temperatures (typically ≤ 0°C).
-
Second Substitution: Requires moderately increased temperatures (e.g., room temperature to ~40°C).
-
Third Substitution: Often necessitates elevated temperatures and more forcing conditions (e.g., >60°C or reflux).[3][4]
This empirical relationship is the key to selectively synthesizing asymmetrically substituted triazines.
Synthetic Workflow Overview
The overall strategy involves a two-step process starting from commercially available cyanuric chloride. The first step is the selective monosubstitution with dimethylamine to form the key dichlorodimethylamino precursor. The second step involves the substitution of one of the two remaining chlorine atoms with a diverse set of nucleophiles (Nu).
Diagram 1: High-level workflow for the two-step synthesis of target monosubstituted triazines.
Part I: Synthesis of the Dichlorodimethylamino Precursor
This initial step is critical for the success of the entire synthetic sequence. Precise temperature control is essential to prevent the formation of the di- and tri-substituted byproducts.
Protocol 1: Synthesis of 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine
Materials:
-
Cyanuric chloride (Caution: Lachrymator, handle in a well-ventilated fume hood).[5]
-
Dimethylamine solution (e.g., 2.0 M in THF) or dimethylamine hydrochloride.
-
Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃).
-
Acetone or Tetrahydrofuran (THF), anhydrous.
-
Round-bottom flask, magnetic stirrer, dropping funnel, and ice bath.
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a dropping funnel under a nitrogen or argon atmosphere.
-
Charge the flask with cyanuric chloride (1.0 eq) and dissolve it in anhydrous acetone or THF (approx. 0.5 M solution).
-
Cool the stirred solution to a temperature between -5°C and 0°C using an ice-salt or dry ice/acetone bath. Maintaining this temperature is crucial for selectivity.[6]
-
In a separate flask, prepare a solution of dimethylamine (1.0 eq) and a base (1.1 eq of DIEA or K₂CO₃) in the same solvent. If using dimethylamine hydrochloride, 2.1 eq of base will be required.
-
Add the dimethylamine solution dropwise to the cold, stirred cyanuric chloride solution over 30-60 minutes. Ensure the internal temperature does not rise above 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the cyanuric chloride starting material is consumed.
-
Workup:
-
Filter the reaction mixture to remove any precipitated salts (e.g., DIEA·HCl or KCl).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with cold water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: The product, 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine, is often obtained as a white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography.
Part II: Synthesis of Monosubstituted Triazines from the Precursor
With the dichlorodimethylamino precursor in hand, the second nucleophilic substitution can be performed. This reaction is typically conducted at a higher temperature (room temperature or slightly above) to overcome the reduced reactivity of the remaining chlorine atoms.
The SNAr Mechanism for the Second Substitution
The substitution proceeds via the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, which then collapses to the product by expelling the chloride leaving group.
Diagram 2: Generalized SNAr mechanism for the second substitution step.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a general framework. Specific conditions may need to be optimized depending on the nucleophilicity of the chosen reagent.
Materials:
-
2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine (from Protocol 1).
-
Nucleophile (e.g., a primary/secondary amine, alcohol, phenol, or thiol) (1.0-1.1 eq).
-
Base (e.g., K₂CO₃, NaHCO₃, or DIEA) (1.2-1.5 eq).
-
Solvent (e.g., Acetone, THF, Acetonitrile, or Dichloromethane).
Procedure:
-
Dissolve the 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine precursor (1.0 eq) in a suitable solvent in a round-bottom flask.
-
Add the base (e.g., K₂CO₃) to the solution.
-
Add the nucleophile (1.0-1.1 eq), either neat or as a solution in the same solvent, to the stirred mixture.
-
Allow the reaction to stir at room temperature. Gentle heating (e.g., to 40-50°C) may be required for less reactive nucleophiles.[7]
-
Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The final product can be purified by recrystallization or flash column chromatography.
Data Summary: Typical Reaction Conditions
The choice of solvent, base, and temperature is contingent on the nucleophile's identity. The following table provides empirically derived starting points for reaction optimization.
| Nucleophile Type | Typical Temperature | Recommended Solvent(s) | Recommended Base(s) | Notes |
| Aliphatic Amines | Room Temperature | THF, DCM, Acetone | K₂CO₃, DIEA | Reactions are generally fast and high-yielding. |
| Aromatic Amines | Room Temp to 40°C | THF, Acetonitrile | K₂CO₃, NaHCO₃ | Less nucleophilic than aliphatic amines; may require gentle heating. |
| Alcohols / Phenols | 40°C to Reflux | THF, Dioxane | NaH, K₂CO₃ | Often requires pre-formation of the alkoxide/phenoxide with a strong base like NaH at 0°C before adding the triazine.[8] |
| Thiols / Thiophenols | Room Temperature | DMF, THF | K₂CO₃, DIEA | Thiolates are potent nucleophiles; reactions usually proceed smoothly at room temperature.[8] |
Troubleshooting and Key Considerations
-
Controlling Selectivity: The most critical parameter is temperature. Inadvertent temperature increases during the first substitution (Protocol 1) will lead to the formation of 2,6-bis(dimethylamino)-4-chloro-1,3,5-triazine, a common impurity.
-
Moisture Sensitivity: Cyanuric chloride and its dichloro-derivatives are sensitive to moisture and can hydrolyze. Use of anhydrous solvents and an inert atmosphere is strongly recommended.[9]
-
Reaction Monitoring: TLC is an indispensable tool. A typical eluent system is a mixture of ethyl acetate and hexane. The product spot should be intermediate in polarity between the starting material and any potential di-substituted byproduct.
-
Nucleophile Reactivity Order: In cases where multiple nucleophiles are present, the general order of reactivity for substitution on cyanuric chloride is often alcohols > thiols > amines.[10] This can be a key consideration when planning more complex multi-step syntheses.
Conclusion
The use of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine as a precursor is a robust and highly adaptable method for synthesizing diverse libraries of monosubstituted triazines. By leveraging the principles of temperature-controlled, stepwise nucleophilic aromatic substitution, researchers can predictably and efficiently generate novel molecules. The protocols and guidelines presented in this document provide a solid foundation for drug development professionals and scientists to exploit the full potential of the triazine scaffold in their research endeavors.
References
- BenchChem. (2025).
-
de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(4), 247-260. [Link]
- BenchChem. (2025). Application Note: Stepwise Substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine for the Synthesis of Asymmetrically Substituted Triazines.
-
de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). Synthesis of 2-[3,3'-Di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6,-dichloro-1,3,5-triazine. Organic Syntheses. [Link]
-
Yadav, R., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. ACS Omega, 3(11), 16295-16307. [Link]
- Google Patents. (1971). Process for the production of 2,4-dichloro-6-amino-s-triazines.
-
Yadav, R., & Singh, U. P. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 6, 464-470. [Link]
-
de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Triazines from 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
Sources
- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 10. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Triazine Core
The 1,3,5-triazine scaffold is a privileged heterocycle in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and the ability to introduce three points of diversity make it an attractive core for constructing complex molecular architectures. 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is a key building block in this context, offering two reactive chlorine atoms that can be sequentially displaced by a variety of nucleophiles. This allows for the controlled and predictable synthesis of mono- and di-substituted triazine derivatives.
The core principle underpinning the functionalization of this molecule is the differential reactivity of the two chlorine atoms. The substitution of the first chlorine atom with a nucleophile modifies the electronic properties of the triazine ring, thereby influencing the reactivity of the remaining chlorine atom. This inherent property allows for selective monosubstitution at lower temperatures, followed by disubstitution at higher temperatures or with more reactive nucleophiles. This guide provides detailed protocols for the selective functionalization of this compound through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the triazine ring makes it highly susceptible to nucleophilic attack, proceeding through an addition-elimination mechanism. The choice of nucleophile, base, solvent, and temperature are critical parameters to control the outcome of the reaction, enabling either selective monosubstitution or complete disubstitution.
Causality Behind Experimental Choices
-
Temperature Control: This is the most critical factor for achieving selectivity. The first nucleophilic substitution can typically be achieved at low temperatures (0 °C to room temperature). The introduction of an electron-donating group in the first step deactivates the second chlorine atom, requiring higher temperatures (reflux) for the second substitution.
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used to neutralize the HCl generated during the reaction without competing with the primary nucleophile. For less reactive nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) is often required to generate the more potent alkoxide nucleophile.
-
Solvent Selection: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN) are generally preferred as they are inert to the reaction conditions and effectively dissolve the starting materials. For reactions requiring higher temperatures, solvents with higher boiling points like 1,4-dioxane may be employed.
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for nucleophilic substitution on this compound.
Protocol for Monosubstitution with an Amine
This protocol describes the selective replacement of one chlorine atom with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexane for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the amine (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in Hexane).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in Hexane.
Protocol for Disubstitution with a Thiol
This protocol details the replacement of both chlorine atoms with a thiol nucleophile.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol (2.2 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.
-
To this suspension, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Representative Data for Nucleophilic Substitution
| Entry | Nucleophile | Product | Conditions | Yield (%) |
| 1 | Phenylamine[1] | 4-Chloro-N,N-dimethyl-6-(phenylamino)-1,3,5-triazin-2-amine | Na₂CO₃, H₂O/Dioxane, rt, 4h | 99 |
| 2 | Benzylamine[1] | 4-(Benzylamino)-6-chloro-N,N-dimethyl-1,3,5-triazin-2-amine | Na₂CO₃, H₂O/Dioxane, rt, 4h | 99 |
| 3 | Diethylamine[1] | 4-Chloro-N,N-diethyl-6-(dimethylamino)-1,3,5-triazin-2-amine | Na₂CO₃, H₂O/Dioxane, rt, 4h | 90 |
| 4 | Morpholine[1] | 4-Chloro-6-(dimethylamino)-N-morpholino-1,3,5-triazin-2-amine | Na₂CO₃, H₂O/Dioxane, rt, 4h | 91 |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-based substituents, palladium-catalyzed cross-coupling reactions are invaluable tools. The Suzuki-Miyaura and Sonogashira couplings allow for the formation of C-C single and triple bonds, respectively, from the C-Cl bonds of the triazine core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of biaryl or vinyl-substituted triazines. The reaction of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine with p-methoxyphenylboronic acid has been reported, providing a strong precedent for the successful coupling with the dimethylamino analogue.[2]
Sources
Application Notes & Protocols: A Researcher's Guide to the Sequential Substitution of Triazine Chlorides
Introduction: The Versatility of the Triazine Scaffold
The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. Its utility stems from its planar structure, nitrogen-rich core capable of hydrogen bonding, and, most importantly, the ability to be functionalized at three distinct positions. The most common starting material for accessing this diverse chemical space is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on cyanuric chloride can be sequentially displaced by a wide variety of nucleophiles, allowing for the precise construction of mono-, di-, and tri-substituted triazine derivatives with tailored properties.[1][2]
This guide provides an in-depth exploration of the experimental procedures for the sequential substitution of triazine chlorides. We will delve into the fundamental principles governing the reactivity of the triazine core, provide detailed, field-proven protocols for each substitution step, and discuss the critical parameters that ensure selectivity and high yields.
Core Principles: Understanding the Reactivity of Cyanuric Chloride
The sequential substitution of cyanuric chloride is possible due to the decreasing reactivity of the chlorine atoms with each successive nucleophilic attack.[2][3][4][5] This phenomenon is a direct consequence of the electron-donating nature of the introduced nucleophiles, which reduces the electrophilicity of the remaining carbon-chlorine bonds.[5]
This differential reactivity allows for a high degree of control over the substitution pattern by carefully manipulating the reaction conditions, most notably the temperature.[5][6] A general empirical rule for the substitution is as follows:
-
First Substitution (Monosubstitution): Typically carried out at low temperatures, around 0-5 °C.[5][7]
-
Second Substitution (Disubstitution): Generally proceeds at ambient or room temperature.[3][5]
-
Third Substitution (Trisubstitution): Often requires elevated temperatures, frequently above 60 °C, and sometimes reflux conditions.[3][5]
It is crucial to understand that the reactivity of the nucleophile also plays a significant role. Stronger nucleophiles will react more readily and may require lower temperatures to achieve selectivity, while weaker nucleophiles may necessitate more forcing conditions.
Experimental Workflow for Sequential Substitution
The general workflow for the sequential substitution of cyanuric chloride involves a stepwise addition of nucleophiles with careful temperature control at each stage. The process can be adapted for the synthesis of symmetrically or asymmetrically substituted triazines.
Caption: General workflow for the sequential substitution of cyanuric chloride.
Order of Nucleophile Addition: A Critical Consideration
For the synthesis of asymmetrically substituted triazines, the order of nucleophile addition is a critical experimental parameter.[8] Studies have shown a preferential order for incorporating different classes of nucleophiles. For instance, in the case of O, N, and S-centered nucleophiles, the general order of incorporation is often alcohols > thiols > amines.[1] This is attributed to the relative nucleophilicity and the electronic effects of the substituent on the remaining chlorine atoms. It is often advantageous to introduce O-type nucleophiles first, as it can be challenging to displace other nucleophiles once an amine has been incorporated.[8]
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific nucleophiles and desired final product.
Protocol 1: Synthesis of a Monosubstituted Triazine
This protocol describes the reaction of cyanuric chloride with a single nucleophile at a low temperature to achieve monosubstitution.
Materials:
-
Cyanuric chloride (1.0 eq)
-
Nucleophile 1 (1.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIEA) (1.1 eq)
-
Crushed ice
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
Dissolve cyanuric chloride in acetone or THF in a round bottom flask and cool the solution to 0-5 °C in an ice bath.[7]
-
In a separate flask, dissolve or suspend the first nucleophile and the base (sodium bicarbonate or DIEA) in the same solvent.[7][9]
-
Slowly add the nucleophile solution to the cyanuric chloride solution dropwise over a period of 1-2 hours, maintaining the temperature between 0-5 °C.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Upon completion, pour the reaction mixture into crushed ice to precipitate the product.[7]
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization if necessary.
Protocol 2: Synthesis of a Disubstituted Triazine
This protocol outlines the synthesis of a disubstituted triazine, either symmetrically by using two equivalents of the same nucleophile or asymmetrically by using a second, different nucleophile.
Materials:
-
Monosubstituted triazine (from Protocol 1) (1.0 eq)
-
Nucleophile 2 (1.0 eq for asymmetric, or 1.0 eq of the same nucleophile for symmetric)
-
Solvent (e.g., Acetone, THF, or Acetonitrile)
-
Base (e.g., K₂CO₃ or DIEA) (1.1 eq)
-
Stir plate and magnetic stir bar
-
Round bottom flask
Procedure:
-
Dissolve the monosubstituted triazine in the chosen solvent in a round bottom flask.
-
Allow the reaction mixture to warm to room temperature.
-
Add the second nucleophile and the base to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.[3]
-
The reaction time can vary from a few hours to overnight depending on the reactivity of the nucleophile.
-
Once the reaction is complete, the product can be isolated by precipitation in water, followed by filtration and drying. For more soluble products, an aqueous workup followed by extraction with an organic solvent may be necessary.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Synthesis of a Trisubstituted Triazine
This protocol describes the final substitution step to yield a fully functionalized triazine. This step often requires more forcing conditions due to the reduced reactivity of the final chlorine atom.[3]
Materials:
-
Disubstituted triazine (from Protocol 2) (1.0 eq)
-
Nucleophile 3 (1.0-1.5 eq)
-
High-boiling point solvent (e.g., 1,4-Dioxane, Toluene, or N,N-Dimethylformamide)
-
Base (e.g., K₂CO₃, KOH, or an excess of an amine nucleophile)
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Stir plate and magnetic stir bar
-
Round bottom flask
Procedure:
-
Dissolve the disubstituted triazine in the high-boiling point solvent in a round bottom flask equipped with a reflux condenser.
-
Add the third nucleophile and the base to the reaction mixture.
-
Heat the reaction mixture to the required temperature (typically 60-120 °C or reflux) and maintain it for several hours to overnight.[3][6]
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate, or by an appropriate aqueous workup and extraction.
-
Purify the final trisubstituted triazine by column chromatography or recrystallization.
Reaction Monitoring and Product Characterization
Careful monitoring of the reaction progress is essential to ensure the desired level of substitution and to minimize the formation of byproducts.
Analytical Techniques for Reaction Monitoring:
| Technique | Application |
| Thin Layer Chromatography (TLC) | A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.[7] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the reaction progress, allowing for the determination of conversion and the detection of intermediates and byproducts.[1] |
| Gas Chromatography (GC) | Suitable for the analysis of volatile triazine derivatives and can be coupled with mass spectrometry (GC-MS) for structural confirmation.[10][11] |
Techniques for Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized triazine derivative.
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the molecule.
Troubleshooting and Key Considerations
-
Over-substitution: If di- or tri-substituted products are observed during the first substitution step, the reaction temperature may be too high, or the addition of the nucleophile may be too fast.
-
Incomplete reaction: If the reaction stalls, especially during the second or third substitution, an increase in temperature, a longer reaction time, or the use of a stronger base or a more polar solvent may be necessary.
-
Sterically hindered nucleophiles: The reaction with bulky nucleophiles may be sluggish and require more vigorous conditions, such as higher temperatures and longer reaction times.[3][4]
-
Solubility issues: Cyanuric chloride and some of the substituted intermediates may have poor solubility in certain organic solvents. Choosing an appropriate solvent system is crucial for a successful reaction.
-
One-pot synthesis: For some applications, a one-pot synthesis where all three nucleophiles are added sequentially without isolation of the intermediates can be an efficient strategy.[9][12] This approach requires careful control over the reaction conditions at each step.[12]
Conclusion
The sequential substitution of cyanuric chloride is a powerful and versatile method for the synthesis of a vast array of functionalized 1,3,5-triazine derivatives. A thorough understanding of the principles of triazine reactivity, careful control of reaction conditions, particularly temperature, and a systematic approach to nucleophile addition are the cornerstones of success in this area of synthetic chemistry. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemical space of the triazine scaffold for applications in drug discovery, materials science, and beyond.
References
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. [Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. ACS Omega. [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]
-
A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]
-
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. MDPI. [Link]
-
2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
- Process for the substitution of chlorine atoms of cyanuric chloride.
-
Selective Synthesis of N-[3][7][9]Triazinyl-α-Ketoamides and N-[3][7][9]Triazinyl-Amides from the Reactions of 2-Amine-[3][7][9]Triazines with Ketones. Molecules. [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. [Link]
-
Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]
-
Reactivity of TCT via sequential nucleophilic substitution. ResearchGate. [Link]
-
Synthesis of new pyrazolo[3][8][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]
-
Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. [Link]
Sources
- 1. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method | MDPI [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
The Versatile Role of 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Advantage of Dichlorodimethylamino Triazine in Drug Discovery
In the landscape of medicinal chemistry, the synthesis of novel molecular entities with therapeutic potential is a constant pursuit. The 1,3,5-triazine scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] Among the various triazine-based reagents, 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine (DCDMAT) stands out as a versatile and efficient building block and coupling agent. Its utility stems from the differential reactivity of its two chlorine atoms, which can be sequentially displaced by a wide range of nucleophiles under controlled conditions.[3][4] This allows for the construction of complex, asymmetrically substituted triazine libraries, a crucial aspect of modern drug discovery.[1][5]
This guide provides an in-depth exploration of the applications of DCDMAT in medicinal chemistry, with a focus on its role as a peptide coupling reagent and as a scaffold for the synthesis of diverse heterocyclic compounds. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its effective use in the laboratory.
Core Application I: DCDMAT as a Robust Peptide Coupling Reagent
The formation of the amide bond is arguably the most critical reaction in the synthesis of peptides and small-molecule drugs.[6] DCDMAT and its analogues, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), have proven to be highly effective coupling reagents, offering a compelling combination of efficiency, low cost, and operational simplicity.[7][8] The key advantages of using DCDMAT include:
-
High Reactivity: The electron-withdrawing nature of the triazine ring activates the chlorine atoms for nucleophilic substitution, leading to rapid and efficient reactions.[9]
-
Minimal Racemization: Triazine-based coupling reagents are known to suppress the racemization of chiral amino acids, a critical factor in the synthesis of stereochemically pure peptides.[8][9]
-
Simplified Workup: The byproducts of the coupling reaction are often water-soluble, facilitating their removal through simple aqueous extraction.[7]
Mechanism of DCDMAT-Mediated Amide Bond Formation
The mechanism of amide bond formation using DCDMAT is analogous to that of other triazine-based coupling reagents.[9] The process involves two key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of an N-protected amino acid reacts with DCDMAT in the presence of a tertiary base, such as N-methylmorpholine (NMM). This reaction forms a highly reactive triazinyl active ester intermediate.
-
Nucleophilic Attack by the Amine: The free amine of a second amino acid (or another amine-containing molecule) then attacks the activated carbonyl carbon of the triazinyl ester. This results in the formation of the desired amide bond and the release of a water-soluble 2-chloro-4-hydroxy-6-(dimethylamino)-1,3,5-triazine byproduct.
Caption: Mechanism of DCDMAT-mediated amide bond formation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DCDMAT
This protocol provides a general guideline for the manual solid-phase peptide synthesis of a dipeptide on a Wang-type resin using the Fmoc/tBu strategy.
Materials and Reagents
| Reagent | Supplier | Purity |
| Fmoc-protected Amino Acid (e.g., Fmoc-Ala-OH) | Major Suppliers | >99% |
| Wang Resin pre-loaded with Fmoc-AA | Major Suppliers | - |
| 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine (DCDMAT) | Major Suppliers | >97% |
| N-Methylmorpholine (NMM) | Major Suppliers | >99% |
| Piperidine | Major Suppliers | >99% |
| N,N-Dimethylformamide (DMF) | Major Suppliers | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Major Suppliers | ACS Grade |
| Trifluoroacetic acid (TFA) | Major Suppliers | >99% |
Step-by-Step Methodology
-
Resin Swelling:
-
Place the pre-loaded Wang resin (1.0 eq) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
Confirm the presence of free amines using a qualitative test (e.g., Kaiser test).[7]
-
-
Amino Acid Coupling:
-
In a separate flask, dissolve the next Fmoc-protected amino acid (3.0 eq) in DMF.
-
Add DCDMAT (3.0 eq) to the amino acid solution.
-
Cool the mixture to 0°C and add NMM (6.0 eq) dropwise. Stir for 10 minutes to form the active ester.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of free amines (e.g., negative Kaiser test).[7]
-
Drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with methanol and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to the resin.
-
Stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using an appropriate chromatographic technique, such as reverse-phase HPLC.
-
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Core Application II: DCDMAT as a Scaffold for Synthesizing Substituted Triazines
The DCDMAT scaffold is an excellent starting point for creating libraries of substituted triazines, many of which exhibit potent biological activities.[10][11] For instance, substituted triazines have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[10][12] The sequential substitution of the two chlorine atoms allows for the introduction of diverse functionalities, enabling fine-tuning of the molecule's pharmacological properties.
Synthetic Strategy: Temperature-Controlled Sequential Nucleophilic Substitution
The synthesis of asymmetrically substituted triazines from DCDMAT relies on the principle of temperature-controlled reactivity.[4][13] The first nucleophilic substitution is typically carried out at a lower temperature (e.g., 0°C to room temperature), while the second substitution requires more forcing conditions (e.g., elevated temperatures) due to the deactivating effect of the first introduced substituent.[4]
Caption: Sequential nucleophilic substitution of DCDMAT.
Protocol 2: Synthesis of a Di-substituted Triazine Derivative
This protocol describes the synthesis of a hypothetical 2-(benzylamino)-4-(dimethylamino)-6-(phenylamino)-1,3,5-triazine, a potential kinase inhibitor scaffold, starting from DCDMAT.
Step-by-Step Methodology
-
First Substitution (Monosubstitution):
-
Dissolve DCDMAT (1.0 eq) in a suitable solvent such as acetone or THF in a round-bottom flask.[14]
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve aniline (1.0 eq) and a base such as sodium bicarbonate (1.1 eq) in the same solvent.[14]
-
Add the aniline solution dropwise to the DCDMAT solution while stirring vigorously.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the base and evaporate the solvent under reduced pressure. The resulting crude product is 2-chloro-4-(dimethylamino)-6-(phenylamino)-1,3,5-triazine.
-
-
Second Substitution (Disubstitution):
-
Dissolve the crude mono-substituted triazine from the previous step in a high-boiling point solvent like 1,4-dioxane.
-
Add benzylamine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 101°C) and stir for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography.
-
Conclusion and Future Outlook
2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its application as a peptide coupling reagent offers an efficient and cost-effective method for amide bond formation with minimal racemization. Furthermore, its utility as a scaffold for the synthesis of diverse, substituted triazines provides a robust platform for the discovery of new therapeutic agents. The straightforward, temperature-controlled, sequential substitution chemistry allows for the creation of large and diverse compound libraries for high-throughput screening. As the demand for novel and effective drugs continues to grow, the strategic application of reagents like DCDMAT will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
- A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis - Benchchem. (n.d.).
- Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102.
- Application Notes and Protocols for the Synthesis of Substituted Triazines from 2 - Benchchem. (n.d.).
- Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET) - Benchchem. (n.d.).
- Kaminski, Z. J. (1995). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. Tetrahedron Letters, 36(36), 6477-6480.
- Zhang, W. (2007). Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. PMC, 48(21), 4433-4436.
- Maeda, S., Kita, T., & Meguro, K. (2009). Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents. Journal of Medicinal Chemistry, 52(3), 597–600.
- Application Notes and Protocols: Preparation of Chiral 1,3,5-Triazine Derivatives from 2,4-Dichloro-6-ethoxy - Benchchem. (n.d.).
- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025).
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate. (2006).
- Triazine‐based coupling reagents. | Download Scientific Diagram - ResearchGate. (n.d.).
- Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC. (n.d.).
- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride - Benchchem. (n.d.).
- Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons.
- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub. 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis / Synthesis, 1987 [sci-hub.ist]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of 4-Alkoxy-6-chloro-N,N-dimethyl-1,3,5-triazin-2-amines: Conditions and Protocols for Nucleophilic Substitution with Alcohols
An Application Guide for Researchers
Abstract
The 1,3,5-triazine core is a foundational scaffold in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is largely derived from the predictable, stepwise reactivity of its chlorinated precursors, which allows for the precise and controlled installation of diverse functional groups. This guide provides an in-depth exploration of the reaction between 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine and various alcohols. We will dissect the underlying scientific principles, detail optimized reaction conditions, present validated experimental protocols, and offer expert insights to troubleshoot common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemistry in their work.
Core Principles: Understanding the SNAr Reaction on the Triazine Ring
The chemistry of chlorotriazines is governed by the principles of nucleophilic aromatic substitution (SNAr). The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency renders the chlorine-bearing carbon atoms highly electrophilic and thus susceptible to attack by nucleophiles.[1]
The reaction with an alcohol proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: Alcohols themselves are generally weak nucleophiles. Therefore, the reaction is almost always mediated by a base, which deprotonates the alcohol to form a much more potent nucleophile, the corresponding alkoxide. This alkoxide then attacks an electrophilic carbon on the triazine ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Chloride Elimination: The aromaticity of the triazine ring is subsequently restored through the rapid expulsion of a chloride ion, which is an excellent leaving group.[1]
The substitution of the first chlorine atom with an electron-donating alkoxy group deactivates the ring slightly, making the second substitution require more forcing conditions. This differential reactivity is the cornerstone of sequential triazine chemistry, allowing for selective monosubstitution.[3]
Caption: Figure 1: The SNAr Mechanism for Alkoxylation.
Optimizing Reaction Conditions: A Causality-Driven Approach
Success in synthesizing 4-alkoxy-6-chloro-N,N-dimethyl-1,3,5-triazin-2-amines hinges on the careful selection and control of several key parameters. The choice of each component is dictated by the specific properties of the alcohol substrate.
The Alcohol Substrate: Sterics and Electronics
The structure of the alcohol is the primary determinant of the required reaction conditions.
-
Primary Alcohols (e.g., Methanol, Ethanol, Phenethyl alcohol): These are relatively unhindered and react most readily. Mild bases and lower temperatures are often sufficient.
-
Secondary Alcohols (e.g., Isopropanol): Increased steric bulk around the hydroxyl group slows the rate of nucleophilic attack. These substrates typically require a stronger base or elevated temperatures to achieve reasonable conversion.[4]
-
Tertiary Alcohols (e.g., tert-Butanol): These are extremely hindered and often react very slowly, if at all, under standard conditions. Forcing conditions with strong bases and high temperatures are necessary, though this can lead to side reactions like elimination.
-
Phenols: While sterically accessible, the acidity of phenols (pKa ~10) is much higher than aliphatic alcohols (pKa ~16-18). This means they can be deprotonated by weaker bases like carbonates.
The Role of the Base: Generating the Nucleophile
The base is arguably the most critical reagent, as it generates the reactive alkoxide. The choice of base must be matched to the alcohol's acidity and the desired reactivity.
-
Strong Bases (e.g., Sodium Hydride - NaH): NaH is an irreversible, non-nucleophilic base that quantitatively converts the alcohol to its alkoxide. This is the preferred method for less reactive secondary or sterically hindered primary alcohols as it maximizes the concentration of the active nucleophile.[5]
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are milder, heterogeneous bases suitable for acidic alcohols like phenols or for reactions with primary alcohols where high reactivity is not required.[2]
-
Organic Amine Bases (e.g., Triethylamine - TEA, DIPEA): These bases establish an equilibrium with the alcohol, generating a smaller concentration of the alkoxide.[6] They are often used for simple primary alcohols under mild conditions and have the advantage of being soluble in organic solvents, leading to homogeneous reaction mixtures.
Solvent and Temperature
-
Solvent: Anhydrous aprotic solvents are essential to prevent the competitive reaction with water, which would lead to the formation of the undesired 4-chloro-6-hydroxy-N,N-dimethyl-1,3,5-triazin-2-amine.
-
Temperature: Temperature control is key to selectivity.
-
0 °C: Reagent addition is almost always performed at 0 °C to manage any initial exotherm and prevent unwanted side reactions.[2][6]
-
Room Temperature: Many reactions with primary alcohols proceed efficiently at room temperature after initial addition.[2]
-
Elevated Temperatures (35-80 °C): Heating is often required for less reactive alcohols or when using weaker bases to drive the reaction to completion.[4][8]
-
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the reaction of this compound with various alcohol classes. These are starting points for optimization.
| Alcohol Type | Example | Typical Base (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) |
| Primary | Ethanol | DIPEA (1.2) | DCM | 0 to RT | 2 - 4 |
| Primary, Hindered | Neopentyl Alcohol | NaH (1.2) | THF | 0 to 60 | 6 - 12 |
| Secondary | Isopropanol | NaH (1.2) | THF | 0 to 60 | 8 - 16 |
| Phenol | Phenol | K₂CO₃ (1.5) | Acetonitrile | RT to 80 | 4 - 8 |
Validated Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Alkoxylation of a Primary Alcohol using an Organic Base
This protocol is suitable for reactive, non-hindered primary alcohols.
Materials:
-
This compound
-
Primary Alcohol (e.g., Phenethyl alcohol) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of the primary alcohol (1.1 eq) and DIPEA (1.2 eq) in a small amount of anhydrous DCM.
-
Add the alcohol/base solution dropwise to the stirred dichlorotriazine solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Alkoxylation of a Secondary Alcohol using Sodium Hydride
This protocol is designed for less reactive secondary or sterically hindered alcohols.
Materials:
-
This compound
-
Secondary Alcohol (e.g., Cyclopentanol) (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the secondary alcohol (1.2 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add the NaH dispersion (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve the this compound (1.0 eq) in anhydrous THF.
-
Add the dichlorotriazine solution dropwise to the cold alkoxide solution.
-
After the addition is complete, remove the ice bath and warm the reaction to room temperature. If TLC shows a sluggish reaction, heat the mixture to reflux (approx. 66 °C for THF) and maintain until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Figure 2: General Experimental Workflow.
Conclusion and Expert Recommendations
The reaction of this compound with alcohols is a robust and highly adaptable method for synthesizing valuable chemical intermediates. The key to success is a logical approach to experimental design, where the choice of base, solvent, and temperature is directly informed by the structure and reactivity of the alcohol substrate.
Field Insights:
-
Trace Water is the Enemy: The most common source of failure or low yield is the presence of moisture, leading to hydrolysis. Always use flame- or oven-dried glassware and anhydrous solvents for best results.
-
Incomplete Conversion: If a reaction stalls, particularly with a secondary alcohol, consider switching from an amine base to NaH or changing the solvent to one with a higher boiling point (like DMF) to allow for more effective heating.
-
Purification: The product is often UV-active, making TLC visualization straightforward. The polarity difference between the dichlorotriazine starting material and the more polar alkoxy-substituted product is usually sufficient for effective separation via silica gel chromatography.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a wide array of alkoxy-triazine derivatives for their specific applications.
References
- The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. Benchchem.
- Reaction-Based Amine and Alcohol Gases Detection with Triazine Ionic Liquid M
- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine
- DICHLORO-S-TRIAZINE DYES. TextileSchool4U.Blogspot.com.
- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.
- A Comparative Guide to the Cross-Reactivity of Dichlorotriazine Reactive Dyes. Benchchem.
- Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. Benchchem.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH.
- Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.
- METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES.
- Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar.
- 1,3,5-Triazine as core for the preparation of dendrons.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Reaction-Based Amine and Alcohol Gases Detection with Triazine Ionic Liquid Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Dichlorodimethylamino Triazine Scaffold in Modern Organic Synthesis
Foreword: Unveiling the Versatility of a Privileged Scaffold
In the landscape of modern organic synthesis, the quest for efficient, robust, and versatile molecular scaffolds is perpetual. Among the myriad of heterocyclic systems, the 1,3,5-triazine core has emerged as a "privileged" structure, not only for its presence in a wide array of biologically active compounds but also for its utility as a powerful tool in synthetic methodology.[1][2][3] This guide focuses on a specific and highly valuable class of triazine derivatives: dichlorodimethylamino triazines, with a primary emphasis on the commercially available and widely utilized 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).
These reagents have carved a significant niche as exceptional coupling agents, particularly for the formation of amide and ester bonds, which are fundamental linkages in pharmaceuticals, natural products, and materials science.[4][5] Triazine-based coupling reagents, such as CDMT, offer a compelling blend of high efficiency, cost-effectiveness, and operational simplicity, positioning them as attractive alternatives to more conventional reagents.[6][7] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the applications of dichlorodimethylamino triazines, complete with detailed mechanistic insights and field-proven protocols.
The Chemistry of Dichlorodimethylamino Triazines: A Mechanistic Overview
The efficacy of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its analogs as coupling reagents lies in their ability to activate carboxylic acids, rendering them susceptible to nucleophilic attack.[7] The reaction mechanism for amide bond formation, a cornerstone of its application, proceeds through a well-elucidated pathway that ensures minimal side product formation and preservation of stereochemical integrity.[4][8]
The process is typically initiated in the presence of a tertiary amine base, such as N-methylmorpholine (NMM). The mechanism involves two key substitution steps at the triazine ring.[8] First, the chlorine atom is displaced by the tertiary amine, forming a highly reactive quaternary ammonium salt. Subsequently, the carboxylate anion of the acid to be activated displaces the quaternary ammonium group, generating a highly reactive triazine-activated ester.[8] This activated ester is then readily attacked by a nucleophile, such as an amine, to form the desired amide bond, releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble byproduct that is easily removed during workup.[7][8]
Caption: Mechanism of CDMT-mediated amide bond formation.
Core Applications and Experimental Protocols
Amide Bond Formation: A General Protocol
The formation of amide bonds is a frequent and critical transformation in organic synthesis.[5] CDMT provides a reliable and efficient method for this purpose, particularly for coupling non-hindered and chiral amino acids with good retention of configuration.[4]
Protocol: General Amide Synthesis using CDMT
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and N-methylmorpholine (NMM, 1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to a concentration of 0.1-0.5 M.
-
Activation: To the stirred solution, add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.05 eq.) portion-wise at room temperature. Stir the resulting mixture for 1-2 hours to ensure the formation of the activated ester.
-
Nucleophilic Addition: In a separate flask, prepare a solution of the amine (1.0 eq.) in the same anhydrous solvent. Add the amine solution dropwise to the reaction mixture containing the activated ester.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This typically takes 2-12 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure amide.
Peptide Synthesis: A Powerful Coupling Reagent
CDMT and its derivatives have proven to be powerful tools in peptide chemistry, offering a balance of high coupling efficiency and suppression of racemization.[6][7] The straightforward procedure and the water-solubility of the byproducts simplify the purification process, which is particularly advantageous in multi-step peptide synthesis.[7]
Protocol: Dipeptide Synthesis using CDMT
-
N-Protected Amino Acid Activation: To a solution of an N-protected amino acid (1.0 eq.) and N-methylmorpholine (2.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add CDMT (1.1 eq.). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Amino Acid Ester Addition: In a separate flask, dissolve the amino acid ester hydrochloride salt (1.0 eq.) in anhydrous DCM or DMF and add N-methylmorpholine (1.0 eq.) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Coupling Reaction: Add the solution of the free amino acid ester to the activated N-protected amino acid solution at room temperature.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete (typically 4-16 hours), dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting crude dipeptide by flash chromatography or recrystallization.
Caption: Workflow for dipeptide synthesis using CDMT.
Esterification: A Mild and Efficient Alternative
Beyond amide bond formation, CDMT is also a competent reagent for the esterification of carboxylic acids.[4] The reaction proceeds under mild conditions and is often accelerated by the presence of a nucleophilic catalyst.[9] This method is a valuable alternative to harsher esterification protocols, especially for sensitive substrates.
Protocol: Esterification using CDMT
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a suitable base such as N-methylmorpholine (1.5 eq.) in an anhydrous aprotic solvent like THF or DCM.
-
Reagent Addition: Add CDMT (1.2 eq.) to the solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature. The progress can be monitored by TLC or GC-MS. Reactions are typically complete within 6-24 hours.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated salts. Dilute the filtrate with an organic solvent and wash with saturated aqueous NaHCO3 and brine. Dry the organic phase, concentrate, and purify the crude ester by column chromatography.
The Triazine Core as a Synthetic Scaffold
The 1,3,5-triazine ring is not merely a transient activating group; it serves as a robust and versatile scaffold for the construction of more complex molecules with diverse applications, including in medicinal chemistry and materials science.[1][10] The differential reactivity of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the precursor to CDMT, allows for the sequential and controlled introduction of various substituents, enabling the creation of diverse molecular architectures.[10][11] This stepwise functionalization is a powerful strategy in combinatorial chemistry and the development of novel therapeutics, including anticancer agents and enzyme inhibitors.[1][11][12][13]
Safety and Handling
2-Chloro-4,6-dimethoxy-1,3,5-triazine is a stable solid that is soluble in many common organic solvents.[4] However, as with all chemical reagents, appropriate safety precautions must be taken. Based on its GHS classification, CDMT may be harmful if swallowed, cause skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling CDMT.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.
Comparative Data
The following table provides a qualitative comparison of CDMT with other common coupling reagents.
| Reagent | Cost | Racemization Risk | Workup | Byproduct |
| CDMT | Low | Low[4] | Simple (aqueous wash)[7] | Water-soluble triazine |
| DCC/DIC | Low | Moderate | Filtration of urea | Insoluble urea |
| HBTU/HATU | High | Low | Aqueous wash | Water-soluble |
| PyBOP | High | Low | Aqueous wash | Water-soluble |
This table provides a general comparison. Optimal reagent choice depends on the specific substrates and reaction conditions.
Conclusion
Dichlorodimethylamino triazines, particularly 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), represent a highly effective, economical, and versatile class of reagents for organic synthesis.[7] Their utility in promoting high-yield amide and ester formation with minimal racemization, combined with their ease of use and straightforward purification, makes them an invaluable asset in both academic and industrial laboratories.[7] Furthermore, the inherent stability and tunable reactivity of the triazine core position it as a key scaffold for the design and synthesis of novel functional molecules.
References
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents.
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine - PubChem . Available at: [Link]
-
In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review . Available at: [Link]
-
[2][6][14]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry . Available at: [Link]
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review | Bentham Science Publishers . Available at: [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis . Available at: [Link]
-
1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity - PubMed . Available at: [Link]
-
Triazine-based coupling reagents. | Download Scientific Diagram - ResearchGate . Available at: [Link]
-
Evolution of amide bond formation | Request PDF - ResearchGate . Available at: [Link]
-
A Stepwise Synthesis of Triazine-Based Macrocyclic Scaffolds - ResearchGate . Available at: [Link]
-
Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal . Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central . Available at: [Link]
-
Development of triazine-based esterifying reagents containing pyridines as a nucleophilic catalyst - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]
-
mechanism of amide formation with DCC - YouTube . Available at: [Link]
-
Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions | Chemical Reviews - ACS Publications . Available at: [Link]
-
What Is The Detailed Mechanism Of Amide Bond Formation? - Chemistry For Everyone . Available at: [Link]
-
Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM) - ResearchGate . Available at: [Link]
-
1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors . Available at: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing . Available at: [Link]
-
Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties - MDPI . Available at: [Link]
-
Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylatin 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line - PubMed . Available at: [Link]
-
The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - PubMed Central . Available at: [Link]
-
Preparation of amides using DCC (video) - Khan Academy . Available at: [Link]
-
A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of triazine-based esterifying reagents containing pyridines as a nucleophilic catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C5H6ClN3O2 | CID 18450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Welcome to the technical support center for the synthesis of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to this synthetic procedure. Our goal is to empower you to improve your reaction yields and obtain a high-purity product consistently.
Overview of the Synthesis
The synthesis of this compound is primarily achieved through the nucleophilic aromatic substitution of one chlorine atom on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with N,N-dimethylamine. The key to a successful synthesis lies in the controlled, stepwise reaction, which is highly dependent on temperature. The triazine ring is highly susceptible to nucleophilic attack, and the reactivity of the chlorine atoms decreases as they are sequentially replaced. This allows for the selective synthesis of the mono-substituted product by maintaining a low reaction temperature.
A base is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Common side reactions include the formation of di- and tri-substituted products if the temperature is not carefully controlled, and the hydrolysis of cyanuric chloride in the presence of water.
Visualizing the Reaction Pathway
The following diagram illustrates the fundamental reaction for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield, or I have recovered mostly starting material. What are the likely causes and how can I improve the yield?
A: Low or no yield is a common problem that can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Inadequate Temperature Control:
-
Causality: The substitution of chlorine atoms on the triazine ring is highly temperature-dependent. The first substitution occurs readily at 0-5 °C. If the temperature rises significantly, the reaction will favor the formation of di- and tri-substituted byproducts, consuming your starting material and reducing the yield of the desired mono-substituted product.[1][2]
-
Solution:
-
Ensure your reaction vessel is adequately cooled in an ice-water bath throughout the addition of dimethylamine.
-
Monitor the internal reaction temperature with a thermometer.
-
Add the dimethylamine solution dropwise to prevent an exothermic reaction that could raise the temperature.
-
-
-
Insufficient Mixing:
-
Causality: Cyanuric chloride may not be fully dissolved or the reactants may not be homogeneously mixed, leading to an incomplete reaction.
-
Solution: Use a magnetic stirrer and ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
-
-
Problem with Reagents:
-
Causality: The purity of your starting materials is crucial. Impurities in cyanuric chloride or dimethylamine can interfere with the reaction.[3] The base used to scavenge HCl might be old or inactive.
-
Solution:
-
Use fresh, high-purity cyanuric chloride and dimethylamine.
-
Ensure your base (e.g., sodium carbonate, potassium carbonate) is anhydrous and has been stored correctly.
-
-
-
Hydrolysis of Cyanuric Chloride:
-
Causality: Cyanuric chloride is highly susceptible to hydrolysis, especially in the presence of moisture and at a pH above 6.[4][5] This side reaction consumes the starting material and forms hydroxy-triazine impurities.
-
Solution:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Issue 2: The Final Product is an Oil, Not a Solid
Q: After workup, my product is an oil instead of the expected white solid. What could be the reason, and how can I induce crystallization?
A: The formation of an oily product can be attributed to the presence of impurities or issues with the crystallization process.
-
Presence of Impurities:
-
Causality: The presence of di-substituted byproducts or residual solvent can lower the melting point of the product, causing it to appear as an oil.
-
Solution:
-
Purification: Attempt to purify the oil using column chromatography.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can sometimes help to remove impurities and induce crystallization of the desired product.
-
-
-
Crystallization Issues:
-
Causality: The product may be slow to crystallize from the workup solution.
-
Solution:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous successful reaction, add a seed crystal to the oil to initiate crystallization.
-
Cooling: Cool the flask in an ice bath or refrigerator for an extended period to encourage crystallization.
-
Solvent Change: Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand and crystallize.
-
-
Issue 3: TLC Analysis Shows Multiple Spots
Q: My TLC plate shows multiple spots after the reaction. How can I identify the spots and what do they indicate?
A: Multiple spots on a TLC plate indicate the presence of more than one compound in your reaction mixture. Here's how to approach this:
-
Identifying the Spots:
-
Causality: The spots likely correspond to the starting material (cyanuric chloride), the desired mono-substituted product, and di-substituted byproducts.
-
Solution:
-
Co-spotting: Run a TLC with separate lanes for your starting material, the reaction mixture, and a co-spot of both. This will help you identify the spot corresponding to unreacted cyanuric chloride.
-
Polarity: Generally, the polarity of the substituted triazines will decrease with each substitution. Therefore, the di-substituted product will likely have a higher Rf value (be less polar) than the mono-substituted product. Cyanuric chloride will be the least polar and have the highest Rf.
-
-
-
Interpreting the Results:
-
A strong spot corresponding to the starting material: Indicates an incomplete reaction. Consider extending the reaction time or checking the quality of your reagents.
-
A significant spot with a higher Rf than the main product: Likely a di-substituted byproduct. This is a strong indication that your reaction temperature was too high.
-
Streaking or spots at the baseline: Could indicate the presence of highly polar impurities, such as hydrolysis products.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in a successful synthesis of this compound.
Caption: A step-by-step experimental workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reaction?
Generally, a 1:1 molar ratio of cyanuric chloride to N,N-dimethylamine is used. A slight excess of the amine (e.g., 1.05 to 1.1 equivalents) can be used to ensure complete consumption of the cyanuric chloride. At least one equivalent of base is required to neutralize the HCl produced.
Q2: Which solvent is best for this reaction?
Acetone and tetrahydrofuran (THF) are commonly used solvents for this reaction.[1] They are good at dissolving cyanuric chloride and are relatively inert under the reaction conditions. It is crucial to use anhydrous grades of these solvents to minimize hydrolysis of the starting material.
Q3: What is the role of the base in this reaction?
The reaction of cyanuric chloride with an amine produces one equivalent of hydrochloric acid (HCl). The base, typically an inorganic carbonate like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), neutralizes the HCl.[5] This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You should observe a singlet for the two methyl groups (-N(CH₃)₂). The chemical shift will be in the region of 3.0-3.5 ppm.
-
¹³C NMR: You should observe signals for the methyl carbons and the three distinct carbons of the triazine ring.
-
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C-N stretching of the dimethylamino group and the C=N stretching of the triazine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (193.03 g/mol ).[6] You will also observe isotopic peaks due to the presence of two chlorine atoms.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point for the related compound 2-amino-4,6-dichloro-1,3,5-triazine is 239-242°C.[1]
Q5: What are the key safety precautions I should take when handling cyanuric chloride?
Cyanuric chloride is a hazardous chemical and should be handled with appropriate safety measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Cyanuric chloride is a lachrymator (causes tearing) and can cause burns on contact with skin.[2] All handling of solid cyanuric chloride and its solutions should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. In case of skin contact, wash immediately with plenty of water.
Data Summary Table
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Temperature | 0-5 °C | Favors mono-substitution.[1][2] | Higher temperatures lead to di- and tri-substitution, reducing yield. |
| Solvent | Anhydrous Acetone or THF | Good solubility for reactants, relatively inert. | Presence of water leads to hydrolysis of cyanuric chloride.[4] |
| Base | Na₂CO₃ or K₂CO₃ (anhydrous) | Neutralizes HCl byproduct, driving the reaction forward.[5] | Inadequate or wet base can lead to an incomplete reaction or hydrolysis. |
| Stoichiometry (Amine:CC) | 1:1 to 1.1:1 | Ensures complete reaction of cyanuric chloride. | A large excess of amine can increase the rate of di-substitution. |
| Addition Rate | Dropwise | Controls exothermicity and maintains low temperature. | Rapid addition can cause a temperature spike, leading to side products. |
| Stirring | Vigorous | Ensures a homogeneous reaction mixture. | Poor mixing can result in an incomplete reaction and lower yield. |
References
-
GSRS. (n.d.). 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4,6-dichloro-1,3,5-triazin-2-amine. Retrieved from [Link]
- Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses Procedure.
-
PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. Retrieved from [Link]
- Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 103-109.
- Xu, S., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances.
- Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 35.
- Kumar, S., et al. (2020).
- Yadav, P., & Sahu, V. K. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances, 14(1), 1-21.
- Khan, M. S., et al. (2015). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Molbank, 2015(2), M858.
- de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(11), 883-897.
- Sharma, P., et al. (2020).
- Kaminski, Z. J., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3969.
- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
- Ghorbani-Vaghei, R., & Veisi, H. (2009). An Insight of the Reactions of Amines with Trichloroisocyanuric Acid. Journal of the Iranian Chemical Society, 6(4), 816-821.
- Kaminski, Z. J. (2006). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 3(4), 479-497.
- BenchChem. (n.d.).
- Gawinecki, R., et al. (2002). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 76(8), 1135-1144.
- U.S. Patent No. 4,678,852. (1987). Process for reacting cyanuric chloride with ammonia or with amines.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- ResearchGate. (2006). (PDF)
Sources
- 1. chembk.com [chembk.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 6. GSRS [gsrs.ncats.nih.gov]
controlling selectivity of nucleophilic substitution on dichlorotriazines
Welcome to the technical support center for controlling nucleophilic substitution on dichlorotriazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of triazine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Introduction: The Challenge of Selectivity
1,3,5-triazines substituted with two chlorine atoms, commonly known as dichlorotriazines, are pivotal building blocks in medicinal chemistry and materials science. Their utility stems from the differential reactivity of the two chlorine atoms, allowing for sequential nucleophilic substitution. However, achieving high selectivity for monosubstitution versus disubstitution can be a significant experimental hurdle. This guide provides the mechanistic insights and practical protocols to master this selectivity.
The reactivity of the chlorine atoms on the triazine ring is governed by temperature and the pKa of the nucleophile. Generally, the first substitution occurs at a lower temperature (0-5 °C), while the second substitution requires a higher temperature (room temperature to 40-60 °C). This differential reactivity forms the basis for selective monosubstitution.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a high percentage of the disubstituted product, even at low temperatures. What's going wrong?
A1: This is a common issue often related to three key factors: temperature control, pH, and the nucleophilicity of your reagent.
-
Temperature Control: Even a slight increase in temperature above the optimal range (typically 0-5 °C for the first substitution) can significantly accelerate the rate of the second substitution. Ensure your reaction vessel is adequately cooled and that the temperature is monitored internally.
-
pH Environment: The reaction should be maintained at a specific pH to ensure the nucleophile is in its most reactive form without promoting unwanted side reactions. For many nucleophiles, maintaining a pH between 8.5 and 9.5 is crucial for the first substitution. A higher pH can increase the rate of the second substitution.
-
Nucleophile Reactivity: Highly reactive nucleophiles may not exhibit significant differentiation in their reaction rates with the mono- and dichlorotriazine species, leading to a mixture of products.
Q2: I'm observing poor yield of the monosubstituted product. What are the likely causes?
A2: Low yields of the desired monosubstituted product can often be traced back to suboptimal reaction conditions or reagent quality.
-
Incomplete Dissolution: Ensure that the dichlorotriazine starting material is fully dissolved in the chosen solvent before adding the nucleophile. Poor solubility can lead to incomplete reactions.
-
Incorrect Stoichiometry: While a 1:1 stoichiometry of the nucleophile to the dichlorotriazine is theoretically ideal for monosubstitution, slight adjustments may be necessary depending on the reactivity of your specific nucleophile.
-
Hydrolysis of the Triazine Ring: Dichlorotriazines are susceptible to hydrolysis, especially at non-optimal pH values. This side reaction consumes your starting material and reduces the overall yield. Maintaining the recommended pH range is critical to minimize hydrolysis.
Q3: How do I choose the right solvent for my reaction?
A3: The ideal solvent should dissolve both the dichlorotriazine and the nucleophile, be inert to the reactants, and facilitate the desired reaction pathway.
-
Aprotic Solvents: Solvents like acetone, tetrahydrofuran (THF), and acetonitrile are often good choices as they are less likely to participate in the reaction.
-
Aqueous Systems: For many applications, particularly with amine nucleophiles, a mixture of water and a water-miscible organic solvent (like acetone) is used. In these cases, careful control of pH is paramount to prevent hydrolysis of the cyanuric chloride.
Troubleshooting Guide: Step-by-Step Solutions
Problem: Poor Selectivity - Mixture of Mono- and Disubstituted Products
This guide provides a systematic approach to troubleshooting and optimizing the selective monosubstitution of dichlorotriazines.
Caption: Troubleshooting workflow for poor selectivity.
This protocol provides a general framework. Specific quantities and reaction times should be optimized for your particular substrates.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pH probe, dissolve the dichlorotriazine (1 equivalent) in a suitable solvent (e.g., acetone/water mixture).
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
-
pH Adjustment:
-
Once the desired temperature is reached, adjust the pH of the solution to 8.5-9.5 by the slow addition of an aqueous base (e.g., 1M sodium carbonate).
-
-
Nucleophile Addition:
-
Dissolve the nucleophile (1 equivalent) in a minimal amount of the reaction solvent.
-
Add the nucleophile solution dropwise to the cooled dichlorotriazine solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Continuously monitor the pH and add the base as needed to maintain the desired range.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adjusting the pH to neutral (pH 7) with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Interpretation
The success of your reaction can be quantified by calculating the yield and selectivity. The following table provides a hypothetical example of how reaction conditions can influence these parameters.
| Entry | Temperature (°C) | pH | Nucleophile Addition Rate | Yield of Monosubstituted Product (%) | Yield of Disubstituted Product (%) |
| 1 | 0-5 | 9.0 | Slow (60 min) | 85 | 5 |
| 2 | 25 | 9.0 | Slow (60 min) | 40 | 50 |
| 3 | 0-5 | 11.0 | Slow (60 min) | 60 | 30 |
| 4 | 0-5 | 9.0 | Fast (5 min) | 70 | 20 |
Analysis: This data clearly demonstrates that maintaining a low temperature and a controlled pH are the most critical factors for achieving high selectivity for the monosubstituted product.
Mechanistic Overview
The sequential substitution of dichlorotriazines is a classic example of controlling reaction kinetics. The electron-withdrawing nature of the triazine ring makes the chlorine atoms susceptible to nucleophilic attack. After the first substitution, the electron-donating character of the newly introduced substituent deactivates the ring towards further substitution, making the second chlorine less reactive.
Caption: Sequential nucleophilic substitution on dichlorotriazine.
By carefully controlling the reaction conditions, particularly temperature, you can exploit this difference in reactivity to selectively synthesize the desired monosubstituted product.
References
Technical Support Center: Purification of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine by Recrystallization
Welcome to the Technical Support Center for the purification of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine (DCDMT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the recrystallization of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity DCDMT in your laboratory.
Understanding the Molecule: this compound (DCDMT)
DCDMT is a dichlorotriazine derivative with the following chemical structure and properties:
| Property | Value |
| CAS Number | 2401-64-1[1] |
| Molecular Formula | C₅H₆Cl₂N₄[1][2] |
| Molecular Weight | 193.03 g/mol [1][2] |
| Appearance | Typically a solid |
| Purity (Commercial) | Often ≥98%[1] |
Recrystallization is a powerful technique for purifying solid organic compounds like DCDMT. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the solution.[3]
Experimental Protocol: A Guided Approach to DCDMT Recrystallization
While a specific, universally validated protocol for DCDMT recrystallization is not extensively published, the following procedure is based on established principles for purifying chlorinated triazine derivatives and can be adapted as a starting point for your experiments.
Step 1: Solvent Selection - The Cornerstone of Pure Crystals
The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent for DCDMT should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Solvents for Screening:
Based on the purification of analogous compounds, the following solvents and solvent systems are recommended for initial screening:
-
Single Solvents: Heptane, Acetone, Toluene, Chloroform. A patent for the purification of the related 2-chloro-4,6-dimethoxy-1,3,5-triazine highlights the use of heptane.[4]
-
Mixed Solvents: Ethanol/Acetone, Hexane/Ethyl Acetate. A patent for a related bis(dichloro-triazin-yl) amine mentions recrystallization from an ethanol-acetone mixture.[5]
Solvent Screening Procedure:
-
Place a small amount of your crude DCDMT (approx. 50 mg) into a test tube.
-
Add a few drops of the solvent to be tested at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube and add more solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.
Step 2: The Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of DCDMT.
Detailed Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude DCDMT and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to ensure complete dissolution. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Disturbing the solution during this phase can lead to the formation of smaller, less pure crystals.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the melting point and assess the purity of the recrystallized DCDMT using appropriate analytical techniques such as HPLC, LC-MS, or NMR. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues in DCDMT recrystallization.
Frequently Asked Questions (FAQs)
Q1: My DCDMT is not crystallizing, even after cooling in an ice bath. What should I do?
A1: This is a common issue that usually points to two main causes:
-
Excess Solvent: You may have used too much solvent to dissolve the crude product. To remedy this, gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth. Alternatively, if you have a small amount of pure DCDMT, you can add a "seed crystal" to initiate crystallization.
Q2: My DCDMT is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. For triazine derivatives, which can be thermally sensitive, avoiding excessive heat is important.
-
Slow Down Cooling: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Re-evaluate Your Solvent: The chosen solvent may not be appropriate. A lower-boiling point solvent or a mixed-solvent system might be necessary.
Q3: The yield of my recrystallized DCDMT is very low. How can I improve it?
A3: A low yield can be frustrating, but it can often be improved by addressing the following:
-
Solubility in Cold Solvent: Your compound may be too soluble in the cold solvent, meaning a significant amount remains in the mother liquor. Ensure you have cooled the solution thoroughly in an ice bath. You may need to select a different solvent in which your compound is less soluble at low temperatures.
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product. To prevent this, use a slight excess of hot solvent before filtering and ensure your filtration apparatus is pre-heated.
-
Incomplete Transfer: Ensure all crystals are quantitatively transferred from the crystallization flask to the filter funnel. Rinsing the flask with some of the cold mother liquor can help.
Q4: After recrystallization, my DCDMT is still not pure. What went wrong?
A4: If the purity has not significantly improved, consider these possibilities:
-
Ineffective Solvent: The impurities may have similar solubility profiles to DCDMT in the chosen solvent. A different solvent or a mixed-solvent system may be required to effectively separate the impurities.
-
Rapid Cooling: If the solution was cooled too quickly, impurities can become trapped within the crystal lattice. A slower cooling rate is crucial for selective crystallization.
-
Insufficient Washing: The surface of the crystals may be coated with the impure mother liquor. Ensure you wash the crystals on the filter with a small amount of fresh, ice-cold solvent.
Q5: What are the potential impurities in my crude DCDMT?
A5: The impurities will largely depend on the synthetic route used. Common impurities in the synthesis of dichlorotriazines from cyanuric chloride can include:
-
Unreacted Cyanuric Chloride: The starting material for many triazine syntheses.
-
Monosubstituted Byproducts: If the reaction to introduce the dimethylamino group is incomplete.
-
Trisubstituted Byproducts: If the reaction proceeds too far.
-
Hydrolysis Products: Triazines can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of hydroxy-triazine derivatives.
Understanding the potential impurities can help in selecting a solvent system that will effectively separate them from the desired product.
References
-
U.S. National Center for Biotechnology Information. PubChem Compound Summary for CID 67355, this compound. [Link]
-
Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. Method of producing n,n-bis(4,6-diazido-1,3,5-triazine-2-yl) amine.
- Google Patents. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Sources
- 1. CAS 2401-64-1 | this compound - Synblock [synblock.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. mt.com [mt.com]
- 4. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 5. RU2627357C1 - Method of producing n,n-bis(4,6-diazido-1,3,5-triazine-2-yl) amine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine
Welcome to the technical support center for the synthesis of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity of your target compound.
The synthesis of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine is a cornerstone reaction for accessing a wide array of substituted triazine derivatives used in pharmaceuticals and agrochemicals.[1][2] The process relies on the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][3] The key to a successful synthesis lies in precise control over reaction conditions to favor the desired monosubstitution.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of dimethylamine to cyanuric chloride?
A1: For selective monosubstitution, it is crucial to use a slight molar excess of dimethylamine, typically in the range of 1.0 to 1.1 equivalents relative to cyanuric chloride. Using a larger excess significantly increases the risk of forming the di-substituted side product, 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine.
Q2: Why is temperature control so critical in this reaction?
A2: The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. Each substitution makes the remaining chlorine atoms less reactive.[1][3] An empirical rule for sequential substitution on cyanuric chloride is:
-
First substitution (monosubstitution): Favored at or below 0 °C.[3][4]
-
Second substitution (disubstitution): Occurs readily at room temperature.
-
Third substitution (trisubstitution): Requires elevated temperatures, often above 60 °C.[3]
Strictly maintaining the temperature at 0-5 °C is paramount to prevent over-reaction and maximize the yield of the desired dichlorodimethylamino triazine.[4]
Q3: What are the most common solvents for this synthesis?
A3: Anhydrous acetone, tetrahydrofuran (THF), and acetonitrile are commonly used. Acetone is often preferred due to its ability to dissolve cyanuric chloride and the ease of product precipitation upon addition to water. It is critical to use anhydrous solvents to prevent hydrolysis of cyanuric chloride, which leads to the formation of insoluble and unreactive hydroxy-triazine byproducts.
Q4: Is a base required for this reaction?
A4: Yes, a base is required to neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution.[3] Common choices include potassium carbonate or sodium carbonate.[1][4] The base prevents the protonation of the dimethylamine, ensuring it remains a potent nucleophile.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
| Possible Cause | How to Diagnose | Recommended Solution |
| Incomplete Reaction | TLC or LC-MS analysis shows a significant amount of unreacted cyanuric chloride. | 1. Verify Reagent Quality: Ensure the dimethylamine solution concentration is accurate. 2. Extend Reaction Time: Continue stirring at 0-5 °C for an additional 1-2 hours, monitoring by TLC.[4] |
| Over-reaction | LC-MS or GC-MS analysis reveals a significant peak corresponding to the mass of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine. NMR may show complex signals. | 1. Strict Temperature Control: Ensure the reaction temperature does not exceed 5 °C, especially during the addition of dimethylamine.[3] 2. Slow Addition: Add the dimethylamine solution dropwise over a prolonged period (e.g., 1-2 hours) to avoid localized areas of high concentration. |
| Hydrolysis of Starting Material | The reaction mixture appears cloudy or contains a significant amount of white, insoluble precipitate. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture. |
Problem 2: Final Product is an Oil or Gummy Solid, Not a Crystalline Powder
| Possible Cause | How to Diagnose | Recommended Solution |
| Mixture of Products | Broad melting point range. Analytical data (NMR, LC-MS) confirms the presence of the desired product, starting material, and di-substituted byproduct.[5] | 1. Purification: The mixture often forms a eutectic that resists crystallization. Purification via column chromatography (silica gel, using a hexane/ethyl acetate gradient) is recommended. 2. Recrystallization: If the product is mostly pure, attempt recrystallization from a suitable solvent like ethanol or hexane. |
| Residual Solvent | 1H NMR spectrum shows large peaks corresponding to the reaction or workup solvents (e.g., acetone, ethyl acetate). | 1. Drying: Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can be applied if the product is thermally stable. |
Problem 3: Unexpected Peaks in Analytical Spectra (NMR, MS)
This table summarizes common side products and their expected analytical signatures.
| Side Product | Chemical Structure | Expected Mass (m/z) | Key 1H NMR Signal (in CDCl3) |
| 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine | C7H12ClN5 | 201.66 | ~3.1-3.2 ppm (singlet, 12H) |
| 2,4,6-Tris(dimethylamino)-1,3,5-triazine | C9H18N6 | 210.28 | ~3.1 ppm (singlet, 18H) |
| 2,4-Dichloro-6-hydroxy-1,3,5-triazine (Hydrolysis Product) | C3HCl2N3O | 165.94 | Broad signal for OH, often exchanges with D2O. |
Reaction and Side Product Pathways
The following diagrams illustrate the desired reaction pathway and the formation of common impurities.
Key Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine
-
Safety Note: Cyanuric chloride is a lachrymator and moisture-sensitive. [4]Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cyanuric chloride (10.0 g, 54.2 mmol) and 100 mL of anhydrous acetone.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous potassium carbonate (7.5 g, 54.2 mmol) to the cooled solution while stirring vigorously. [4]4. Nucleophile Addition: Prepare a solution of dimethylamine (e.g., 40% wt. in water, ~5.4 mL, ~54.2 mmol) and add it dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 4 hours. [4]Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 hexane:ethyl acetate mobile phase.
-
Workup: Once the reaction is complete (disappearance of cyanuric chloride spot on TLC), pour the reaction mixture into 500 mL of crushed ice-water with vigorous stirring.
-
Isolation: A white precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry under high vacuum to yield the final product.
Protocol 2: Analytical Characterization
For confirmation of product identity and purity, the following analytical methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating and identifying the volatile triazine compounds and byproducts. [6][7]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for analyzing the target compound and its potential degradates, especially in complex matrices. [8][9]
References
- BenchChem. (n.d.). Common problems in 1,2,4-triazine synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis.
- The Hive. (n.d.). Cyanuric Chloride as chlorination agent. Hive Novel Discourse.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride.
- Synthesis of new non-symmetric substituted triazines and triazine derivatives by SN Ar reaction mechanism. (n.d.). TROINDIA.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
- ResearchGate. (n.d.). 10 questions with answers in TRIAZINES | Science topic.
- Sigma-Aldrich. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine CDMT.
- Wikipedia. (n.d.). Cyanuric chloride.
- Sosič, I., et al. (2010). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES, 81(1), 91.
- Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (n.d.). PMC - NIH.
- SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (n.d.). DTIC.
- Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023).
- Process for the production of 2,4-dichloro-6-amino-s-triazines. (1971). Google Patents.
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Wastewater by GC/MS.
- Smith, G. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. PubMed.
- Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives. (n.d.). Google Patents.
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.).
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software.
- Determination of triazine and chloroacetanilide herbicides in soils by microwave-assisted extraction (MAE) coupled to gas chromatographic analysis with either GC-NPD or GC-MS. (n.d.). PubMed.
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).
- Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (2016). ResearchGate.
- Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. (2021). MDPI.
Sources
- 1. troindia.in [troindia.in]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of triazine and chloroacetanilide herbicides in soils by microwave-assisted extraction (MAE) coupled to gas chromatographic analysis with either GC-NPD or GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Reaction Temperature for Mono-substitution of Triazine
Welcome to the technical support center for optimizing the mono-substitution of triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with triazine scaffolds and facing challenges in achieving selective mono-substitution. Here, we will delve into the critical role of reaction temperature, providing troubleshooting advice and answers to frequently asked questions to help you enhance the selectivity and yield of your reactions.
The Central Role of Temperature in Triazine Substitution
The selective substitution of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is a cornerstone of synthetic strategies for a vast array of compounds in medicinal chemistry and materials science.[1][2] The triazine ring's electron-deficient nature, a result of the three nitrogen atoms, makes its carbon atoms highly susceptible to nucleophilic attack.[3] This reactivity, however, presents a significant challenge: controlling the degree of substitution.
The key to achieving selective mono-, di-, or tri-substitution lies in the meticulous control of the reaction temperature.[3][4][5] This is because each successive nucleophilic substitution decreases the reactivity of the remaining chlorine atoms. The introduction of an electron-donating nucleophile increases the electron density of the triazine ring, thereby deactivating it towards further attack.[3][6] Consequently, a stepwise increase in temperature is generally required to overcome the activation energy for each subsequent substitution.[3][7]
Kinetic vs. Thermodynamic Control
The outcome of a reaction that can yield multiple products is often governed by the principles of kinetic versus thermodynamic control.[8][9] In the context of triazine substitution:
-
Kinetic Control: At low temperatures, the reaction is under kinetic control. This means the product that is formed the fastest will be the major product. For triazine substitution, the mono-substituted product has the lowest activation energy and is therefore favored at low temperatures.[8]
-
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. Given enough energy and time, the reaction will favor the most stable product. While the di- and tri-substituted products may be more thermodynamically stable, the goal of mono-substitution requires staying within the kinetic control regime.[8][10]
The following diagram illustrates the energy profile for the sequential substitution of triazine, highlighting why low temperatures favor the mono-substituted product.
Caption: Energy profile of triazine substitution.
Troubleshooting Guide
This section addresses common problems encountered during the mono-substitution of triazines and provides actionable solutions.
Q1: My reaction is producing a mixture of mono-, di-, and even tri-substituted products. How can I improve the selectivity for the mono-substituted product?
This is a classic sign of poor temperature control, leading to over-substitution.
Solution Checklist:
-
Maintain Low Temperature: The reaction must be kept at a consistently low temperature, typically between 0-5°C.[3][5] For highly reactive nucleophiles, you may need to go even lower, to -20°C.[3]
-
Effective Cooling: Ensure your reaction flask is adequately submerged in an ice-water bath or a cryocooler for the entire duration of the nucleophile addition and subsequent stirring.
-
Slow Addition: Add the nucleophile solution dropwise to the triazine solution.[3] This prevents localized increases in temperature that can drive the reaction towards di-substitution.
-
Reaction Monitoring: Closely monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC). The goal is to stop the reaction as soon as the starting triazine is consumed.[3]
Q2: The yield of my mono-substituted product is very low, or the reaction doesn't seem to be proceeding at all. What should I investigate?
Low or no conversion can be attributed to several factors beyond just temperature.
Potential Causes & Solutions:
-
Nucleophile Reactivity: Weak nucleophiles may require slightly elevated temperatures or longer reaction times to proceed at a reasonable rate.[3] However, be cautious not to increase the temperature too much, as this will favor di-substitution. A carefully controlled, slight increase in temperature (e.g., to 10°C) might be necessary.
-
Base and Solvent Selection: The choice of base and solvent is crucial. An inorganic base like potassium carbonate may have limited solubility in common organic solvents.[3] Consider using a soluble organic base such as N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA).[3] Common solvents that work well include acetone, tetrahydrofuran (THF), and dichloromethane (DCM).[3]
-
Deactivated Triazine Ring: If your starting triazine is already substituted with an electron-donating group, the ring will be less reactive. In such cases, a higher temperature may be necessary, but this must be optimized carefully to avoid side reactions.[3]
-
Reagent Quality: Ensure that your starting triazine and nucleophile are of high purity and that your solvents are anhydrous. 2,4,6-trichloro-1,3,5-triazine is sensitive to hydrolysis, which can lead to the formation of cyanuric acid, especially with heating.[3]
Q3: I'm observing unexpected side products in my reaction mixture. What could be the cause?
Besides over-substitution, other side reactions can occur.
Potential Side Reactions:
-
Hydrolysis: As mentioned, the starting triazine is susceptible to hydrolysis.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize this.
-
Ring Opening: Under harsh conditions or with very strong nucleophiles, the triazine ring itself can undergo cleavage.[3] This is less common under the mild conditions required for mono-substitution but is a possibility to consider if other explanations fail.
The following flowchart provides a systematic approach to troubleshooting common issues in mono-substitution reactions.
Caption: Troubleshooting workflow for triazine mono-substitution.
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for different nucleophiles with cyanuric chloride?
A: The order of reactivity is a critical factor in planning your synthesis. While specific conditions can influence the outcome, a competitive study has shown the preferential order of incorporation at 0°C with DIEA as a base to be alcohols > thiols > amines.[3] When synthesizing derivatives with both oxygen and nitrogen nucleophiles, it is generally recommended to introduce the oxygen-containing nucleophile first.[3]
Q: Why does the reaction become progressively more difficult after the first substitution?
A: The initial substitution on 2,4,6-trichloro-1,3,5-triazine is rapid, even at low temperatures, because the three electron-withdrawing chlorine atoms make the triazine ring highly electrophilic.[3] Once the first nucleophile is introduced, it donates electron density to the ring, making the remaining carbon-chlorine bonds less susceptible to nucleophilic attack.[3][7] This deactivation means that a higher temperature is required to overcome the increased activation energy for the second and third substitutions.[3][7]
Q: Can I use microwave irradiation to accelerate the mono-substitution reaction?
A: While microwave irradiation is a powerful tool for accelerating many organic reactions, it is generally not recommended for achieving selective mono-substitution of triazines. The rapid heating provided by microwaves can make it very difficult to control the reaction temperature precisely, often leading to a mixture of di- and tri-substituted products.[11] Microwave synthesis is more commonly employed for the second or third substitutions where higher temperatures are required.
Q: How does the steric hindrance of the nucleophile affect the reaction temperature?
A: Sterically hindered nucleophiles will generally react more slowly and may require slightly higher temperatures to achieve a reasonable reaction rate.[6][7] However, this must be balanced against the risk of over-substitution. For bulky nucleophiles, it is even more critical to perform slow, dropwise addition and to monitor the reaction closely. In some cases, a longer reaction time at a low temperature may be preferable to increasing the temperature.
Experimental Protocol: Optimization of Reaction Temperature for Mono-substitution
This protocol provides a general framework for optimizing the reaction temperature for the mono-substitution of 2,4,6-trichloro-1,3,5-triazine.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
Nucleophile of interest
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetone)
-
Base (e.g., N,N-Diisopropylethylamine, Triethylamine)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice-water bath or cryocooler
-
TLC plates and developing chamber
-
Quenching solution (e.g., saturated ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice-water bath.[3]
-
Nucleophile Preparation: In a separate flask, dissolve the desired nucleophile (1 equivalent) and a base (1 equivalent) in the same anhydrous solvent.[3]
-
Addition: Transfer the nucleophile/base solution to a dropping funnel and add it dropwise to the stirring triazine solution at 0°C over 15-20 minutes.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC at regular intervals (e.g., every 15 minutes). The goal is to stop the reaction when the starting triazine spot has disappeared, and the mono-substituted product spot is at its maximum intensity.
-
Quenching: Once the reaction is complete, quench it by adding a suitable quenching solution.
-
Workup: Transfer the mixture to a separatory funnel and perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solution under reduced pressure to obtain the crude mono-substituted product.[3]
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation:
The results of your optimization experiments can be summarized in a table to easily compare the effects of different temperatures on yield and selectivity.
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1 | -10 | 4 | 75 | <5 |
| 2 | 0 | 2 | 90 | 8 |
| 3 | 5 | 1.5 | 85 | 12 |
| 4 | Room Temp | 1 | 40 | 55 |
Note: The exact temperatures, times, and yields will vary depending on the specific nucleophile and reaction conditions used.[3]
References
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: [Link]
- Process for preparing 2,4,6-trimeryl-apto-1,3,5-triazine. Google Patents.
-
Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available at: [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H 2 S Scavenging. ResearchGate. Available at: [Link]
-
The 15th Anniversary of Materials—Recent Advances in Materials Chemistry. MDPI. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC. Available at: [Link]
Sources
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Controlling Cyanuric Chloride Reactions with Dimethylamine
Welcome to the technical support guide for the controlled reaction of cyanuric chloride (TCT) with dimethylamine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, FAQs, and validated protocols to prevent over-reaction and other common side reactions. Our focus is on enabling precise, stepwise substitution to yield the desired mono-, di-, or tri-substituted aminotriazines with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What defines an "over-reaction" with cyanuric chloride and dimethylamine?
Over-reaction occurs when a higher-than-desired number of chlorine atoms on the cyanuric chloride ring are substituted by dimethylamine. For instance, if the target product is the mono-substituted 2,4-dichloro-6-(dimethylamino)-s-triazine, the formation of significant quantities of 2-chloro-4,6-bis(dimethylamino)-s-triazine or 2,4,6-tris(dimethylamino)-s-triazine is considered an over-reaction. This leads to reduced yield of the desired product and complex purification challenges.
Q2: What is the fundamental principle for controlling this reaction?
The key to controlling the reaction is exploiting the decreasing reactivity of the s-triazine ring after each successive nucleophilic aromatic substitution. The electron-donating nature of the newly added amino group deactivates the remaining carbon-chlorine bonds, making them less susceptible to further nucleophilic attack. This deactivation allows for stepwise substitution by carefully controlling reaction conditions, primarily temperature.[1][2][3][4]
An empirical rule for substitution with amines is as follows:
-
First substitution: Occurs readily at temperatures between 0–5 °C.[2]
-
Second substitution: Requires higher temperatures, typically in the range of 30–50 °C.[2]
-
Third substitution: Is the most difficult and often requires temperatures of 70–100 °C to proceed efficiently.[2]
Q3: Besides temperature, what are other critical factors for reaction control?
While temperature is paramount, several other factors must be precisely managed:
-
Stoichiometry: The molar ratio of dimethylamine to cyanuric chloride is critical. Using a slight excess of the amine can lead to over-substitution.[5] It is recommended to use stoichiometric amounts or a very slight excess (e.g., up to 5%) of the amine for each substitution step.[5][6]
-
pH Control: The reaction generates hydrochloric acid (HCl) as a byproduct.[2] This acid can protonate the dimethylamine, rendering it non-nucleophilic. An acid scavenger, such as sodium hydroxide or sodium carbonate, must be added to neutralize the HCl and maintain a pH that keeps the amine in its free, reactive form.[2][7] However, excessively high pH can promote the hydrolysis of cyanuric chloride.[2][8]
-
Rate of Addition: Adding the nucleophile (dimethylamine) or the acid scavenger too quickly can create localized areas of high concentration or high temperature, promoting di- or tri-substitution even at low overall reaction temperatures. A slow, controlled addition is crucial.
-
Solvent System: The choice of solvent affects the solubility of reactants and intermediates. Common systems include acetone/water, toluene, or methyl ethyl ketone.[2][7] For aqueous systems, maintaining cyanuric chloride as a fine, well-stirred suspension is important for consistent reaction kinetics.[6]
Q4: What is the primary side reaction, and how can it be minimized?
The most significant side reaction is the hydrolysis of cyanuric chloride and its chlorinated intermediates.[2][9] The C-Cl bonds are susceptible to attack by water, especially at elevated temperatures and non-neutral pH, leading to the formation of hydroxy-s-triazines.[2][9][10]
To minimize hydrolysis:
-
Maintain Low Temperatures: Especially during the first substitution, keep the reaction at or near 0 °C. Cyanuric chloride is relatively stable in an ice-water suspension for several hours.[2]
-
Control pH: Avoid highly alkaline conditions. The rate of hydrolysis increases with pH.[8][10]
-
Minimize Reaction Time: Do not let the reaction run significantly longer than necessary once the starting material is consumed.
Troubleshooting Guide: Preventing Over-Reaction
This guide addresses the common issue of isolating di- or tri-substituted products when the mono-substituted product is the target.
Problem: The primary product is 2-chloro-4,6-bis(dimethylamino)-s-triazine, but the target was 2,4-dichloro-6-(dimethylamino)-s-triazine.
This indicates that the second substitution occurred at a significant rate. Below is a logic tree to diagnose the potential cause.
Caption: Troubleshooting logic for over-reaction.
Detailed Analysis of Causes and Solutions
| Potential Cause | Scientific Explanation | Recommended Corrective Action |
| Incorrect Temperature Control | The energy barrier for the second substitution is significantly higher than the first. If the reaction temperature rises above the 0-5 °C range, even to 10-15 °C, the rate of the second substitution becomes non-negligible, leading to the formation of the di-substituted product.[1][2] | Use a jacketed reactor with a reliable chiller to maintain a constant internal temperature. Ensure the thermometer is placed in the reaction mixture, not the cooling bath. |
| Inaccurate Stoichiometry | Using more than one molar equivalent of dimethylamine provides sufficient nucleophile to attack the mono-substituted intermediate, which is present in increasing concentration as the reaction progresses. A slight excess, up to 5%, may be tolerable, but larger excesses will inevitably lead to over-reaction.[5][7] | Carefully calculate and measure the molar equivalents of both cyanuric chloride and dimethylamine. For the first substitution, do not exceed 1.05 equivalents of amine. |
| Rapid Addition / Poor Mixing | Adding the amine too quickly can create localized "hotspots" where the concentration of the nucleophile is very high. This can drive the reaction to the di-substituted product in that local environment before the amine has a chance to disperse and react evenly with the bulk cyanuric chloride. | Add the dimethylamine solution dropwise using an addition funnel or syringe pump over a period of 30-60 minutes. Ensure vigorous stirring to promote rapid dispersion of the reactants. |
| Ineffective pH Management | While HCl must be neutralized, the rapid addition of a strong base can cause pH spikes. Although not as critical for over-amination as temperature, extreme pH values can affect overall reaction kinetics and promote hydrolysis.[5] | Add the acid scavenger (e.g., 20-30% aq. NaOH) slowly and simultaneously with the amine addition, using a pH meter to maintain the desired range (e.g., pH 4-8 for the first step).[7] |
Experimental Protocols
Protocol 1: Controlled Synthesis of 2,4-dichloro-6-(dimethylamino)-s-triazine (Mono-substitution)
This protocol is designed to maximize the yield of the mono-substituted product while minimizing over-reaction and hydrolysis.
Materials:
-
Cyanuric Chloride (TCT)
-
Dimethylamine (40% aq. solution)
-
Sodium Hydroxide (20% aq. solution)
-
Acetone
-
Deionized Water
-
Ice
Procedure:
-
Setup: Equip a jacketed reactor with a mechanical stirrer, thermometer, pH probe, and two addition funnels. Set the chiller to maintain an internal temperature of 0-2 °C.
-
Charge Reactor: Add deionized water and crushed ice to the reactor to form an ice slurry.
-
Prepare TCT Suspension: In a separate beaker, dissolve cyanuric chloride in acetone and add this solution to the vigorously stirred ice water in the reactor. A fine white suspension should form.[2] Allow the suspension to equilibrate at 0-2 °C.
-
Reactant Addition:
-
Charge one addition funnel with a pre-calculated stoichiometric amount (1.0 eq) of 40% aqueous dimethylamine.
-
Charge the second addition funnel with 20% aqueous sodium hydroxide.
-
-
Reaction: Begin the slow, dropwise, and simultaneous addition of both the dimethylamine and sodium hydroxide solutions. Monitor the pH and temperature continuously.
-
CRITICAL: Maintain the internal temperature at 0-5 °C throughout the addition.[2]
-
CRITICAL: Adjust the addition rate of NaOH to maintain the pH between 5.0-7.0 .
-
-
Monitoring: Track the reaction's progress by taking aliquots every 30 minutes and analyzing them via Thin Layer Chromatography (TLC) or HPLC. The reaction is complete when the cyanuric chloride spot/peak has been consumed (typically 1-3 hours).
-
Workup: Once the reaction is complete, filter the cold suspension to collect the white solid product. Wash the filter cake with cold deionized water to remove salts and then dry under vacuum.
Caption: Stepwise substitution pathway and side reaction.
Protocol 2: Controlled Synthesis of 2-chloro-4,6-bis(dimethylamino)-s-triazine (Di-substitution)
This protocol starts with the mono-substituted product or can be performed sequentially in one pot.
Procedure (One-Pot):
-
Follow steps 1-6 from Protocol 1 to synthesize the mono-substituted intermediate. Do not isolate the product.
-
Temperature Increase: After confirming the consumption of cyanuric chloride, begin to warm the reaction mixture to 30-40 °C .[2][7]
-
Second Addition: Once the target temperature is reached and stable, begin the dropwise addition of a second molar equivalent (1.0 eq relative to the initial TCT) of dimethylamine.
-
pH Control: Continue to add sodium hydroxide solution concurrently to maintain the pH, often in a slightly more basic range (e.g., pH 6-11) for the second step.[7]
-
Monitoring and Workup: Monitor the disappearance of the mono-substituted intermediate via TLC/HPLC. Once complete, cool the mixture, filter the product, wash with water, and dry.
References
- Vertex AI Search. (2024). Cyanuric chloride as the basis for compositionally diverse lipids - PMC - NIH.
- Google Patents. (1987). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines.
- Google Patents. (1977). US4058662A - Process for the substitution of chlorine atoms of cyanuric chloride.
- ResearchGate. (2018). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine.
- MDPI. (2023). Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration.
- Google Patents. (1977). US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride.
- Justia Patents. (1979). Process for introducing three substituents in cyanuric chloride.
- The Hive Novel Discourse. (n.d.). Cyanuric Chloride as chlorination agent.
- Chemcess. (2025). Cyanuric Chloride: Properties, Reactions, Production And Uses.
- Google Patents. (1981). US4271298A - Process for the production of suspensions or solutions of cyanuric chloride in water.
- ACS Publications. (2018). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution.
- DTIC. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES.
- OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0.
- ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.
- ResearchGate. (2018). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution.
- PMC - NIH. (2011). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemcess.com [chemcess.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4058662A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
- 6. US4678852A - Process for reacting cyanuric chloride with ammonia or with amines - Google Patents [patents.google.com]
- 7. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. researchgate.net [researchgate.net]
stability issues of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine in solution
Technical Support Center: 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
A Guide to Understanding and Mitigating Stability Issues in Solution
As a Senior Application Scientist, I've frequently collaborated with researchers working with reactive heterocyclic compounds. A recurring challenge is ensuring the stability and integrity of reagents in solution to achieve reproducible results. This guide is designed to provide you, our scientific partners, with in-depth technical insights and actionable troubleshooting strategies for this compound. The s-triazine core is notoriously susceptible to environmental factors, and understanding its behavior is paramount to successful experimentation.
Section 1: Core Stability Profile & Physicochemical Properties
This compound is a valuable intermediate in synthetic chemistry, primarily used in reactions involving nucleophilic substitution of its two chlorine atoms.[1] However, the very reactivity that makes it useful also renders it prone to degradation. The electron-withdrawing nature of the triazine ring and the chlorine substituents makes the carbon atoms at the 4 and 6 positions highly electrophilic. This creates a vulnerability to nucleophilic attack, with hydrolysis being the most common degradation pathway in laboratory settings.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆Cl₂N₄ | [3] |
| Molecular Weight | 193.03 g/mol | [3] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 239-242°C | [4] |
| Solubility | DMSO, Methanol (Sparingly) | [4] |
| pKa (Predicted) | 2.28 ± 0.10 | [4] |
| Recommended Storage (Solid) | Room Temperature, Sealed in Dry, Keep in Dark Place | [4] |
The primary factors influencing the stability of this compound in solution are pH, solvent choice, temperature, and light exposure. Understanding the interplay of these factors is the first step in preventing experimental failure.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers.
Q1: What are the optimal storage conditions for solutions of this compound?
A: For maximum stability, solutions should be prepared fresh whenever possible. If storage is necessary:
-
Solvent: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile).
-
Temperature: Store at -20°C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
-
Light: Protect from light by using amber vials or wrapping the container in foil.[5] Short-term storage at 2-8°C may be acceptable for a few hours, but should be validated for your specific application.
Q2: I prepared a stock solution in methanol and my results are inconsistent. Why?
A: Methanol is a protic solvent. While the compound is sparingly soluble in it, methanol can participate in solvolysis, a reaction similar to hydrolysis, where the methanol molecule acts as the nucleophile. This will replace one or both chlorine atoms with a methoxy group (-OCH₃), leading to a mixture of species in your solution and reducing the concentration of the active dichlorinated compound. For any application requiring the reactivity of the C-Cl bonds, using aprotic solvents is critical.[6]
Q3: How significantly does pH impact the stability of this compound in aqueous media?
A: The impact is highly significant. Dichlorotriazine derivatives are notoriously susceptible to hydrolysis, and the rate of this degradation is strongly pH-dependent.[7][8]
-
Alkaline Conditions (pH > 7): This is the most critical condition to avoid. Hydroxide ions (OH⁻) are potent nucleophiles that rapidly attack the electrophilic carbon atoms of the triazine ring, displacing the chloride ions.[2][9] Each one-point increase in pH above 7 can increase the rate of hydrolysis by approximately 10 times.[8]
-
Acidic Conditions (pH < 6): While generally more stable than in alkaline conditions, some acid-catalyzed hydrolysis can also occur, particularly at very low pH.[10][11] For any necessary aqueous steps, it is crucial to work in a well-buffered system, ideally in the neutral to slightly acidic range (pH 6-7), and for the shortest duration possible.[12]
Q4: What are the typical signs that my compound has degraded in solution?
A: Degradation can manifest in several ways:
-
Chromatographic Analysis: This is the most definitive method. You will observe a decrease in the peak area of the parent compound over time, accompanied by the appearance of new, typically more polar, peaks corresponding to hydrolysis products.[13][14]
-
Reduced Reactivity: A noticeable drop in reaction yield or conversion rate is a strong indicator that your stock solution has degraded.
-
Precipitation: As the chlorine atoms are replaced by hydroxyl groups, the solubility of the molecule can change, potentially leading to the precipitation of the mono- or di-hydroxy byproducts from organic solvents.
-
pH Shift: In unbuffered aqueous solutions, the hydrolysis reaction releases HCl, which will cause a decrease in the pH of the solution over time.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common experimental problems.
Problem 1: Low or Inconsistent Reaction Yields
You are performing a nucleophilic substitution reaction, but the yield is significantly lower than expected or varies between experiments.
-
Potential Cause 1: Degraded Stock Solution.
-
Diagnosis: Your stock solution of this compound may have hydrolyzed during storage.
-
Recommended Action:
-
Analyze your current stock solution by HPLC or LC-MS to assess its purity. Compare it to a freshly prepared standard.
-
Always prepare a fresh solution immediately before use from high-purity solid material.
-
If you must store a solution, follow the strict storage protocols outlined in the FAQ section (aprotic solvent, -20°C, inert atmosphere, dark).[5]
-
-
-
Potential Cause 2: In-situ Degradation During Reaction.
-
Diagnosis: The reaction conditions themselves (e.g., presence of trace water, basic pH from an amine reagent) may be causing the compound to degrade before it can react as intended.
-
Recommended Action:
-
Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle reagents in a glovebox or under an inert atmosphere.
-
If your nucleophile is a base (e.g., an amine), consider adding a non-nucleophilic scavenger base (like triethylamine or DIPEA) to neutralize the HCl byproduct, which can sometimes catalyze side reactions.[15]
-
Control the reaction temperature. While heating can increase reaction rates, it will also accelerate the rate of degradation.[16] Run the reaction at the lowest effective temperature.[17]
-
-
Problem 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Your chromatogram shows the parent peak, but also one or two significant, earlier-eluting peaks that increase over time.
-
Potential Cause: Hydrolysis Degradation Pathway.
-
Diagnosis: You are observing the sequential hydrolysis of the dichlorotriazine. The chlorine atoms are replaced by hydroxyl groups, which increases the polarity of the molecule. On a standard reverse-phase HPLC column (like a C18), more polar compounds elute earlier (have a shorter retention time).
-
Recommended Action:
-
Identify the Byproducts: The first new peak is likely the mono-hydrolyzed species (4-chloro-6-hydroxy-N,N-dimethyl-1,3,5-triazin-2-amine), and the second is the di-hydrolyzed species (4,6-dihydroxy-N,N-dimethyl-1,3,5-triazin-2-amine).
-
Confirm with MS: If using LC-MS, you can confirm the identities of these peaks by their mass-to-charge ratio.
-
Parent (C₅H₆Cl₂N₄): ~192.00 g/mol (accounting for isotopes)
-
Mono-hydrolyzed (C₅H₇ClN₄O): ~174.03 g/mol
-
Di-hydrolyzed (C₅H₈N₄O₂): ~156.06 g/mol
-
-
Prevent Further Degradation: Implement the handling and storage procedures detailed above to prevent the formation of these impurities.
-
-
Caption: Primary degradation pathway via sequential hydrolysis.
Section 4: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility.
Protocol 1: Preparation of a Standard Stock Solution
This protocol minimizes the risk of initial degradation.
-
Preparation: Dry a suitable glass vial (e.g., 2 mL amber HPLC vial with a Teflon-lined cap) in an oven at 120°C for at least 2 hours and cool in a desiccator.
-
Weighing: In a controlled environment with low humidity (ideally a glovebox), accurately weigh the required amount of solid this compound into the dried vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, aprotic solvent (e.g., DMSO) using a dry syringe.
-
Dissolution: Cap the vial immediately and vortex until the solid is fully dissolved.
-
Storage: If not for immediate use, flush the vial headspace with an inert gas (argon or nitrogen), recap tightly, and store at -20°C in the dark.
Protocol 2: Workflow for Basic Stability Assessment
This workflow allows you to test the stability of the compound under your specific experimental conditions (e.g., in your buffer or reaction medium).
Caption: Experimental workflow for assessing solution stability.
Methodology:
-
Prepare Solution: Prepare a solution of the compound in your test medium (e.g., reaction buffer) at the desired concentration.
-
Time Zero Analysis: Immediately after preparation, inject an aliquot onto your HPLC or LC-MS system. This is your T=0 reference.
-
Incubation: Store the bulk of the solution under the exact conditions you wish to test (e.g., 25°C on the benchtop, 37°C in an incubator).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot for analysis.
-
Data Analysis: Quantify the peak area of the parent compound in each chromatogram. Plot the percentage of the remaining parent compound (relative to T=0) against time to determine its stability profile under those conditions.
By implementing these guidelines and troubleshooting steps, you can ensure the integrity of your this compound solutions, leading to more reliable and reproducible scientific outcomes.
References
-
Pei, L., et al. (2017). Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. Journal of Surfactants and Detergents. Retrieved from [Link]
-
Hall, G., et al. (1999). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Rattee, I. D., & Breuer, M. M. (1974). The Hydrolysis of Reactive Dyeings. ResearchGate. Retrieved from [Link]
-
TextileSchool4U. (2013). DICHLORO-S-TRIAZINE DYES. Retrieved from [Link]
-
ChemBK. (2024). 4,6-dichloro-1,3,5-triazin-2-amine. Retrieved from [Link]
-
Hassan, A. E., & El-Kousy, S. M. (2005). Synthesis and stability of exocyclic triazine nucleosides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
BioActs. (2018). Material Safety Data Sheet. Retrieved from [Link]
-
Burch, P. (2005). chemical reaction for a dichlorotriazine dye with cellulose. Retrieved from [Link]
-
Cook, A. M., & Hutter, R. (1981). Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Lin, C. H., et al. (2016). UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. Ecotoxicology and Environmental Safety. Retrieved from [Link]
-
Albanis, T. A., et al. (2002). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Ogg, C. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Retrieved from [Link]
-
Singh, P., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. Retrieved from [Link]
-
Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]
-
Jafari, M. T., et al. (2012). Chromatographic methods for analysis of triazine herbicides. PubMed. Retrieved from [Link]
-
Cook, A. M., & Hütter, R. (1984). Biodegradation of s-triazine xenobiotics. KOPS. Retrieved from [Link]
-
Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE. Retrieved from [Link]
-
Blotny, G. (2006). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemical reaction for a dichlorotriazine dye with cellulose [pburch.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chembk.com [chembk.com]
- 5. bioacts.com [bioacts.com]
- 6. Synthesis and stability of exocyclic triazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 12. atticusllc.com [atticusllc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. DSpace [kops.uni-konstanz.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Reactions with Dichlorodimethylamino Triazine
Welcome to our dedicated technical support center for scientists and researchers utilizing dichlorodimethylamino triazine in their synthetic workflows. This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues that can arise during its use, ensuring the success of your experiments. Our approach is rooted in explaining the causality behind experimental choices, providing you with the knowledge to not only solve immediate problems but also to prevent future failures.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a monosubstituted derivative from dichlorodimethylamino triazine is resulting in a mixture of products, including some starting material and a disubstituted byproduct. What is the primary cause of this?
A1: This is a classic selectivity issue, often rooted in inadequate temperature control. The two chlorine atoms on dichlorodimethylamino triazine have different reactivities from the three chlorines on its precursor, cyanuric chloride, but the principle of temperature-dependent reactivity still holds. The first nucleophilic substitution on a dichlorotriazine is generally easier than the second. However, if the reaction temperature is too high, the energy barrier for the second substitution is more easily overcome, leading to the formation of a disubstituted product.
Troubleshooting Steps:
-
Strict Temperature Control: Ensure your reaction is maintained at a low temperature, typically between 0°C and room temperature, depending on the nucleophile's reactivity.[1] A cryostat or a well-maintained ice bath is crucial.
-
Slow Addition of Nucleophile: Add your nucleophile dropwise over an extended period. This keeps the concentration of the nucleophile low at any given moment, favoring the reaction with the more reactive starting material over the less reactive monosubstituted intermediate.
-
Stoichiometry: Use a precise 1:1 molar ratio of your nucleophile to the dichlorodimethylamino triazine. An excess of the nucleophile will inevitably drive the reaction towards the disubstituted product.
Q2: I am observing a significant amount of a water-soluble impurity in my crude product, and my yield of the desired product is low. What could be this impurity?
A2: The triazine ring is highly susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[2][3] The chlorine atoms can be displaced by hydroxyl groups, leading to the formation of hydroxy- or dihydroxy-triazine derivatives. These byproducts are often more water-soluble than the chlorinated starting material and can be difficult to separate.
Protocol for Diagnosing Hydrolysis:
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., DMSO-d6) for NMR analysis.
-
1H NMR Analysis: Acquire a proton NMR spectrum. Look for broad peaks that could indicate the presence of -OH groups.
-
D2O Shake: Add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum. If the broad peaks disappear or significantly diminish, this confirms the presence of exchangeable protons from hydroxyl groups, indicating hydrolysis.[4]
-
LC-MS Analysis: For a more definitive identification, analyze the crude product by LC-MS. Look for masses corresponding to the replacement of one or both chlorine atoms with hydroxyl groups.
Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What factors might be inhibiting the reaction?
A3: Several factors can lead to an incomplete reaction:
-
Insufficient Activation: The nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-withdrawing nature of the triazine ring. However, if your nucleophile is weak, it may not react efficiently.
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the electrophilic carbon on the triazine ring, slowing down the reaction.[5]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like THF, acetonitrile, or DMF are generally preferred as they can solvate the intermediate Meisenheimer complex, stabilizing it and accelerating the reaction.
-
Inadequate Base: The reaction releases HCl as a byproduct. If a base is not present to neutralize the acid, the reaction mixture will become acidic, which can protonate the nucleophile, rendering it unreactive.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for Selective Monosubstitution
The key to achieving high yields of monosubstituted products from dichlorodimethylamino triazine is precise control over the reaction environment. The following table summarizes recommended starting conditions and optimization strategies.
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Temperature | 0 - 5 °C | Decrease in 5°C increments if disubstitution is observed. | Lower temperatures increase the difference in activation energy between the first and second substitutions.[1] |
| Solvent | Tetrahydrofuran (THF) or Acetonitrile | If reaction is slow, consider DMF. | Polar aprotic solvents stabilize the charged intermediate of the SNAr mechanism. |
| Base | Diisopropylethylamine (DIPEA) or K2CO3 | Use a non-nucleophilic base to avoid side reactions. | Neutralizes the HCl byproduct without competing with the primary nucleophile. |
| Addition Rate | 1 equivalent over 1-2 hours | Increase addition time if selectivity is poor. | Maintains a low instantaneous concentration of the nucleophile. |
Experimental Workflow for Selective Monosubstitution
Caption: Workflow for selective monosubstitution on dichlorodimethylamino triazine.
Guide 2: Preventing and Mitigating Hydrolysis
Hydrolysis is a pervasive issue in triazine chemistry. The following guide provides a systematic approach to minimizing its occurrence.
Preventative Measures:
-
Use Anhydrous Solvents and Reagents: Dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). Ensure all reagents are anhydrous.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control pH: The rate of hydrolysis is pH-dependent.[6] Maintaining a neutral or slightly basic pH with a non-aqueous base can suppress hydrolysis.
Troubleshooting Workflow for Suspected Hydrolysis
Caption: Decision-making workflow for troubleshooting hydrolysis.
References
-
APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY - CORE. (n.d.). Retrieved from [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Omega. Retrieved from [Link]
-
Triazine-based H2S Scavenging: Development of a Conceptual Model for the Understanding of Fouling Formation. (2014). ResearchGate. Retrieved from [Link]
-
Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H 2 S. (n.d.). Retrieved from [Link]
-
Solubility of triazine pesticides in pure and modified subcritical water. (2001). PubMed. Retrieved from [Link]
-
1,3,5-Triazines. Part XII. The reaction of trichloro-1,3,5-triazine (cyanuric chloride) with N-phenyl-pyrrole, -indole, -carbazole, and. (n.d.). Retrieved from [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (n.d.). Retrieved from [Link]
-
H2S Scavenging: Using Triazine. (2014). GATE Energy. Retrieved from [Link]
-
Study of the Reaction Mechanism of Triazines and Associated Species for H 2 S Scavenging. (2023). ACS Omega. Retrieved from [Link]
-
The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (n.d.). PubMed Central. Retrieved from [Link]
-
Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. (2021). MDPI. Retrieved from [Link]
-
Study on 1,3,5-Triazine Chemistry in Dehydrocondensation: Gauche Effect on the Generation of Active Triazinylammonium Species. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the ¹H and ¹³C NMR Characterization of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
For researchers and professionals in synthetic and medicinal chemistry, the precise structural confirmation of intermediates and final products is paramount. The 1,3,5-triazine core is a foundational scaffold for a multitude of applications, from peptide coupling reagents to agrochemicals and materials science.[1] Among its derivatives, 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine serves as a key building block, where the stepwise substitution of its chlorine atoms allows for the controlled synthesis of complex molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the structural elucidation of such compounds. However, the NMR spectra of substituted triazines can present unique challenges, including poor solubility and dynamic conformational effects due to restricted rotation around the C-N bonds.[2]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will compare its spectral features against its common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and a functionally related analog, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), to provide a clear understanding of how substituent effects manifest in the NMR spectrum. This comparative approach, grounded in experimental data and established principles, will empower chemists to confidently characterize their own triazine derivatives.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The trustworthiness of any spectral data begins with a robust and reproducible experimental protocol. The following procedure is designed to yield high-quality ¹H and ¹³C NMR spectra for dichlorotriazine derivatives, which can sometimes exhibit limited solubility in common NMR solvents.
Causality in Solvent Selection:
The choice of deuterated solvent is the most critical parameter.
-
Deuterated Chloroform (CDCl₃): This is the preferred starting solvent due to its excellent ability to dissolve a wide range of organic compounds and its relative volatility, which simplifies sample recovery.[3] Its residual proton signal appears at a well-defined position (~7.26 ppm) that rarely interferes with signals from the analyte.[4]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): For compounds with lower solubility in CDCl₃, DMSO-d₆ is an excellent alternative due to its high polarity.[5] However, its high boiling point makes sample recovery difficult, and its residual water peak can be broad and obscure nearby signals.
Step-by-Step NMR Sample Preparation and Acquisition:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the triazine sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution. Visually inspect for any undissolved particulate matter.
-
-
Sample Transfer:
-
Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
-
Ensure the solution height in the tube is a minimum of 4 cm to guarantee it is within the detection region of the NMR probe.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. For CDCl₃, the lock signal is a singlet; for DMSO-d₆, it is a septet.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are typically sufficient. 8 to 16 scans are usually adequate for a sample of this concentration.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a wider spectral width (e.g., 240 ppm) are required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual solvent peak to 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to 77.16 ppm.[6]
-
Integrate the signals in the ¹H NMR spectrum.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Comparative Spectral Analysis
The substitution of a chlorine atom on the cyanuric chloride ring with an electron-donating N,N-dimethylamino group induces significant and predictable changes in the NMR spectra.
¹H NMR Data Comparison
The ¹H NMR spectrum of this compound is characterized by its simplicity. The two methyl groups are chemically and magnetically equivalent, giving rise to a single, sharp signal.
Table 1: Comparative ¹H NMR Data of 1,3,5-Triazine Derivatives in CDCl₃
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 2,4,6-Trichloro-1,3,5-triazine | -Cl | No proton signals | - | - |
| This compound | -N(CH₃)₂ | ~3.18[7] | Singlet | 6H |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)[8] | -OCH₃ | ~4.1 | Singlet | 6H |
Interpretation of ¹H NMR Data:
-
Target Compound: The six protons of the two methyl groups appear as a sharp singlet around 3.18 ppm.[7] This is a characteristic region for N,N-dimethylamino groups attached to an electron-deficient heterocyclic ring.
-
Comparison with CDMT: The methoxy (-OCH₃) protons of CDMT are deshielded relative to the N-methyl protons of our target compound, appearing further downfield at approximately 4.1 ppm.[8] This is because the oxygen atom is more electronegative than the nitrogen atom, withdrawing more electron density from the methyl protons and subjecting them to a stronger effective magnetic field.
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides a direct view of the electronic environment of the triazine core. The chemical shifts of the ring carbons are highly sensitive to the nature of the substituents.
Table 2: Comparative ¹³C NMR Data of 1,3,5-Triazine Derivatives
| Compound | Solvent | C-Cl (δ, ppm) | C-X (δ, ppm) | Substituent Carbons (δ, ppm) |
| 2,4,6-Trichloro-1,3,5-triazine[9] | CDCl₃ | ~171.2 | - | - |
| This compound | CDCl₃ | ~172.6 | ~164.2 | ~36.5 (-N(CH₃)₂) |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | CDCl₃ | ~171.5 | ~173.8 | ~56.0 (-OCH₃) |
| 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine[10] | CDCl₃ | ~172.6 | ~164.2 | 119.6, 123.2, 131.2, 154.8 |
(Note: Values for the target compound are estimated based on data from closely related structures and established substituent effects.[10])
Interpretation of ¹³C NMR Data:
-
Effect of -N(CH₃)₂ Substitution: In cyanuric chloride, all three carbon atoms are equivalent, showing a single peak around 171.2 ppm.[9] When one chlorine is replaced by the N,N-dimethylamino group, the symmetry is broken.
-
The carbon atom directly attached to the nitrogen (C -N(CH₃)₂) is significantly shielded (shifted upfield) to around 164.2 ppm. This is due to the strong electron-donating resonance effect of the nitrogen lone pair, which increases the electron density at this carbon.[11]
-
The two equivalent carbons still attached to chlorine atoms (C -Cl) are slightly deshielded (shifted downfield) to ~172.6 ppm compared to cyanuric chloride.[10]
-
The methyl carbons of the -N(CH₃)₂ group appear in the aliphatic region, typically around 36.5 ppm.
-
-
Comparison with CDMT: The methoxy groups in CDMT are also electron-donating, but the effect on the triazine ring carbons is different. The carbon attached to the chlorine (C-Cl) is at a similar position, but the carbons attached to the methoxy groups (C-O) are significantly deshielded (~173.8 ppm) compared to the C-N carbon of our target. This highlights the complex interplay of inductive and resonance effects of different heteroatom substituents.
-
Comparison with N-phenyl analog: The triazine ring carbon shifts for the N-phenyl analog are very similar to the N,N-dimethyl compound, indicating a comparable electronic effect from the amino substituent on the ring itself.[10] The additional signals simply correspond to the carbons of the phenyl ring.
Caption: Molecular structure of the target compound.
Conclusion
The ¹H and ¹³C NMR spectra provide an unambiguous fingerprint for the characterization of this compound. The ¹H spectrum is defined by a characteristic singlet for the six equivalent N-methyl protons around 3.18 ppm. The ¹³C spectrum is distinguished by three key signals: two for the now inequivalent triazine ring carbons, with the C-N carbon shifted significantly upfield due to the electron-donating effect of the amino group, and one for the methyl carbons.
By comparing this data with the parent cyanuric chloride and the analogous CDMT, we can clearly rationalize the observed chemical shifts based on fundamental principles of substituent electronic effects. This guide provides researchers with the necessary framework and comparative data to confidently identify this key synthetic intermediate and to extend these principles to the characterization of other novel triazine derivatives.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Google Patents. (2012). CN102442960A - Cyanuric chloride derivative and preparation method and application thereof.
-
National Center for Biotechnology Information. (n.d.). Cyanuric chloride. PubChem. Retrieved from [Link]
-
MDPI. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
LOCKSS. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). 4-(4,6-Dimethoxy[9][10][12]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Universitat de Barcelona. (n.d.). Chapter 3 – Structural characterization of triazines. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT),.... Retrieved from [Link]
-
CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding prote. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
Arkat USA, Inc. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ARKIVOC. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tdx.cat [tdx.cat]
- 3. NMR 溶剂 [sigmaaldrich.com]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. rsc.org [rsc.org]
- 7. CN102442960A - Cyanuric chloride derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. 2-Chloro-4,6-dimethoxy-1,3,5-triazine(3140-73-6) 1H NMR spectrum [chemicalbook.com]
- 9. Cyanuric chloride | C3Cl3N3 | CID 7954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines | MDPI [mdpi.com]
- 12. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Purity Analysis of Dichlorodimethylamino Triazine: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reproducible research and the safe, effective development of final products. Dichlorodimethylamino triazine, a key building block synthesized from cyanuric chloride, requires rigorous analytical oversight. Its synthesis is a sequential nucleophilic substitution where precise control is necessary to prevent the formation of process-related impurities, primarily the unreacted starting material and over-substituted byproducts.[1]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2,4-dichloro-6-(dimethylamino)-1,3,5-triazine. We will explore detailed, field-proven protocols, explain the scientific rationale behind methodological choices, and present comparative data to guide you in selecting the optimal technique for your laboratory's needs.
Part 1: The Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and applicability to a wide range of non-volatile compounds. For dichlorodimethylamino triazine, a reversed-phase HPLC (RP-HPLC) method provides excellent separation of the main component from both more polar hydrolysis products and less polar, over-substituted impurities.
Causality Behind the HPLC Method Design
The selection of each parameter is critical for developing a self-validating system that ensures reliable and reproducible results, in line with the principles outlined in USP General Chapter <621> Chromatography.[1]
-
Stationary Phase (Column): A C18 column is the industry standard for reversed-phase chromatography. Its non-polar stationary phase effectively retains the moderately polar dichlorodimethylamino triazine and its related impurities through hydrophobic interactions. The 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure the elution of compounds with a range of polarities. The gradient starts with a higher water concentration to retain and separate any polar impurities, then increases the acetonitrile concentration to elute the main compound and finally any less polar, over-substituted impurities like 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine.
-
UV Detection: The triazine ring is a chromophore that absorbs UV light.[2][3] While a specific maximum absorbance wavelength for this exact molecule is not widely published, related triazine structures show strong absorbance in the 220-260 nm range. A detection wavelength of 240 nm is selected as it is expected to provide high sensitivity for the analyte and its key impurities, which share the same core chromophore.
Experimental Protocol: HPLC Purity Assay
This protocol is designed for the quantitative determination of dichlorodimethylamino triazine purity and the detection of related substances.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column thermostat, and UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water, HPLC Grade.
-
Mobile Phase B: Acetonitrile, HPLC Grade.
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of dichlorodimethylamino triazine reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample and prepare as described for the Standard Solution.
4. System Suitability:
-
Perform five replicate injections of the Standard Solution.
-
The relative standard deviation (RSD) for the peak area of dichlorodimethylamino triazine should be not more than 2.0%.
-
The tailing factor for the dichlorodimethylamino triazine peak should be between 0.8 and 1.5.
5. Calculation:
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor at the chosen wavelength. % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
HPLC Analysis Workflow
Caption: Step-by-step workflow for HPLC purity analysis of dichlorodimethylamino triazine.
Part 2: A Confirmatory Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds.[4] For dichlorodimethylamino triazine, GC offers high separation efficiency. When coupled with a mass spectrometer (MS), it provides unparalleled specificity, making it an excellent method for confirming purity and definitively identifying unknown impurities.[5][6] This approach is consistent with regulatory guidance such as EPA Method 619 for other triazine compounds.[5]
Rationale for GC-MS as an Alternative
-
Orthogonality: GC separates based on boiling point and polarity, a different mechanism than RP-HPLC. This orthogonality provides a more comprehensive purity profile.
-
High Specificity: The mass spectrometer fragments molecules into predictable patterns (mass spectra), which act as a chemical fingerprint. This allows for positive identification of the main peak and characterization of impurities by comparing their spectra to libraries (like NIST) or by interpretation.[7]
-
Sensitivity: When operated in selected ion monitoring (SIM) mode, GC-MS can achieve very low limits of detection, making it ideal for trace impurity analysis.[8]
Experimental Protocol: GC-MS Purity Assay
1. Instrumentation:
-
Gas Chromatograph with an autosampler, coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
Data acquisition and processing software with mass spectral library capabilities.
2. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu (for qualitative full scan analysis).
3. Standard and Sample Preparation:
-
Solvent: Acetone or Ethyl Acetate, GC Grade.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the solvent.
Part 3: Head-to-Head Comparison: HPLC-UV vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goal, whether it is routine quality control or in-depth impurity investigation.
| Parameter | HPLC-UV | GC-MS | Senior Scientist's Insight |
| Specificity | Good. Based on retention time. Co-elution is possible. | Excellent. Based on retention time and unique mass spectrum. | GC-MS is the gold standard for peak identification. It can confirm if a single chromatographic peak is a single compound. |
| Sensitivity | Good (ng level on column). | Excellent (pg level on column), especially in SIM mode. | For detecting trace-level impurities (<0.05%), GC-MS in SIM mode is superior. |
| Quantitation | Excellent precision and accuracy. | Good. Can be affected by matrix effects and requires an internal standard for best precision. | HPLC-UV is generally more robust and straightforward for routine quantitative analysis (assay/purity). |
| Impurity ID | Limited. Requires collection of fractions for further analysis. | Excellent. Mass spectra can be compared to libraries or interpreted to propose structures for unknown impurities. | This is the key advantage of GC-MS. It moves beyond just quantifying impurities to identifying them. |
| Throughput | Moderate. Runtimes are typically 20-30 minutes. | Moderate. Similar runtimes, but may require more method development. | Both techniques are comparable for throughput in a QC environment. |
| Applicability | Broad. Suitable for non-volatile and thermally labile compounds. | Limited to volatile and thermally stable compounds. | While dichlorodimethylamino triazine is suitable for GC, HPLC is a safer choice for unknown, potentially labile impurities. |
Part 4: Logical Framework for Method Selection
The decision to use HPLC or GC-MS is driven by the analytical question at hand.
Caption: Decision logic for selecting between HPLC and GC-MS for purity analysis.
Conclusion and Authoritative Recommendation
Both HPLC-UV and GC-MS are powerful and suitable techniques for assessing the purity of dichlorodimethylamino triazine.
For routine quality control, batch release, and stability testing , the developed HPLC-UV method is the recommended primary choice. It offers a compelling balance of robustness, high precision for quantification, and the ability to separate key process-related impurities effectively. Its operational simplicity makes it ideal for high-throughput environments.
GC-MS serves as an indispensable orthogonal and confirmatory method . It should be employed for the definitive identification of any unknown impurities observed during HPLC analysis, for reference standard characterization, and for in-depth investigations during process development or troubleshooting.
A comprehensive analytical strategy for dichlorodimethylamino triazine should leverage HPLC-UV for routine quantitative assessment and GC-MS for qualitative identification and confirmation, ensuring the highest level of quality and scientific integrity. This dual-approach provides a self-validating system, aligning with the stringent requirements of the pharmaceutical and chemical industries.
References
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Triazines & Metolachlor. Available from: [Link]
-
Wong, J., & Aga, D. S. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627–1632. Available from: [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. National Center for Biotechnology Information. Available from: [Link]
-
Abbas, H. H., Elbashir, A. A., & Aboul-Enein, H. Y. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226–240. Available from: [Link]
-
de Fatima, A., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(9), 3595-3635. Available from: [Link]
-
Rani, M., & Shanker, U. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Separations, 10(6), 358. Available from: [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. Available from: [Link]
- Google Patents. (1971). US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines.
-
Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Available from: [Link]
-
Siriviboon, C., & Luong, J. (2019). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. Available from: [Link]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. Department of Chemistry. Available from: [Link]
-
European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. Available from: [Link]
-
Blaziak, K., & Gwarda, R. (2019). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 16(5), 681-715. Available from: [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide for Synthetic Chemists: Dichlorotriazine vs. CDMT in Amide & Ester Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of amide and ester bonds is a cornerstone of molecular synthesis. The choice of coupling reagent is a critical decision, profoundly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide offers an in-depth, objective comparison between two powerful triazine-based coupling reagents: 2,4-dichloro-6-methoxy-1,3,5-triazine (herein referred to as Dichlorotriazine) and its widely used analogue, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) .
Triazine-based reagents have carved out a significant role in modern synthesis, offering a compelling blend of high reactivity, low cost, and operational simplicity.[1] We will dissect the performance of these two reagents, grounding the comparison in mechanistic principles and supporting data to empower you, the practicing scientist, to make informed decisions in your synthetic endeavors.
The Mechanism of Action: A Tale of Two Reactivities
The efficacy of both Dichlorotriazine and CDMT hinges on their ability to activate carboxylic acids, transforming them into highly reactive intermediates primed for nucleophilic attack by an amine or alcohol. This activation process, however, is nuanced by the electronic differences between the two triazine cores.
In a typical procedure, the reaction is initiated by the addition of a tertiary amine, most commonly N-methylmorpholine (NMM), to a mixture of the carboxylic acid and the triazine reagent.[2] The NMM serves two roles: it deprotonates the carboxylic acid to form a carboxylate salt, and it acts as a nucleophilic catalyst, attacking the electron-deficient triazine ring.
This attack forms a highly reactive quaternary ammonium salt intermediate, known as a triazinylammonium salt.[3] For CDMT, this intermediate is the well-known 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which can be isolated or generated in situ.[4][5] The carboxylate then displaces the NMM moiety to form a "superactive" acyltriazine ester.[6][7] This activated ester is the key intermediate that readily undergoes nucleophilic attack by an amine or alcohol to forge the desired amide or ester bond, releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble byproduct that is easily removed during workup.[8]
The primary difference lies in the reactivity of the triazine core. Dichlorotriazine , with two electron-withdrawing chlorine atoms, is inherently more electrophilic than CDMT, which possesses one chlorine and two electron-donating methoxy groups. This heightened electrophilicity can lead to faster initial activation but may also increase susceptibility to side reactions if not properly controlled. Conversely, the methoxy groups in CDMT modulate its reactivity, offering a balance between efficient activation and greater stability, which is often advantageous for sensitive or sterically hindered substrates.[5]
Performance Comparison: Dichlorotriazine vs. CDMT
| Performance Metric | Dichlorotriazine | CDMT / DMTMM | Field Insights & Causality |
| Reactivity/Speed | Generally Higher | High, but more moderate | Dichlorotriazine's two chloro-substituents make its triazine ring more electron-deficient and thus more susceptible to initial nucleophilic attack by NMM and subsequent activation. This can lead to faster reaction times, particularly with unhindered substrates. |
| Yields (General) | Good to Excellent | Good to Excellent | Both reagents are known for promoting high-yield conversions.[8] CDMT, often used as the pre-formed DMTMM salt, provides very high yields (often 80-100%) for a wide range of peptide couplings, including those with sterically hindered amino acids.[6][7] |
| Racemization Control | Good | Excellent | This is a critical differentiator. While both are effective, CDMT has been more extensively documented to provide excellent suppression of racemization, a crucial factor in peptide synthesis.[8][9] The formation of the activated ester is rapid, minimizing the time the chiral center is vulnerable to epimerization via oxazolone formation.[10] The slightly lower reactivity of the CDMT core compared to Dichlorotriazine may contribute to this enhanced control. |
| Substrate Scope | Broad | Very Broad | CDMT and its derivative DMTMM have been successfully applied to a vast array of synthetic challenges, including the synthesis of sterically hindered peptides, Weinreb amides, esters, and macrocyclizations.[5][11] Its reliability has made it a go-to reagent for complex fragments. |
| Byproduct Removal | Easy | Easy | A key advantage for both reagents is the nature of their byproducts. The resulting hydroxytriazine is weakly basic and can be easily removed by a simple aqueous acid wash, simplifying purification compared to carbodiimide-based methods.[8] |
| Handling & Stability | Stable Solid | CDMT is a stable solid.[12] The derived DMTMM salt should be stored at low temperatures (-20 °C) and kept dry to maintain its high reactivity.[5] The in situ generation from CDMT and NMM is often preferred for convenience.[13] |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, here are representative, self-validating protocols for a standard solution-phase amide coupling.
Protocol 1: Amide Synthesis using CDMT and N-Methylmorpholine (NMM)
This protocol details the in situ formation of the active coupling agent from CDMT, a common and cost-effective approach.[9]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
CDMT (1.1 equiv)
-
N-Methylmorpholine (NMM) (2.5 - 3.6 equiv)[9]
-
Anhydrous Solvent (e.g., THF, DMF, CH₂Cl₂)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in the chosen anhydrous solvent.
-
Reagent Addition: To the stirred solution, add CDMT (1.1 equiv), followed by the amine (1.0 - 1.2 equiv), and finally N-methylmorpholine (2.5 - 3.6 equiv).
-
Causality Note: The order of addition can be critical. Adding the base last ensures the simultaneous presence of the activated carboxylate and the amine nucleophile, promoting the desired reaction. The excess NMM ensures complete formation of the carboxylate and drives the activation of CDMT.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting carboxylic acid. Reactions are often complete within 1-4 hours.
-
Workup: a. Quench the reaction with the addition of water or saturated aqueous NH₄Cl. b. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). c. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Causality Note: The acidic wash removes excess NMM and the basic triazine byproduct. The bicarbonate wash removes any unreacted carboxylic acid. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Amide Synthesis using Dichlorotriazine
The protocol for Dichlorotriazine is analogous, but careful temperature control may be beneficial due to its higher reactivity.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
2,4-dichloro-6-methoxy-1,3,5-triazine (1.1 equiv)
-
N-Methylmorpholine (NMM) (2.5 - 3.0 equiv)
-
Anhydrous Solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in the anhydrous solvent and cool the solution to 0 °C in an ice bath.
-
Causality Note: Starting at a lower temperature helps to moderate the initial exothermic reaction upon addition of the highly reactive Dichlorotriazine and base, potentially reducing side reactions.
-
-
Reagent Addition: To the cooled, stirred solution, add Dichlorotriazine (1.1 equiv), the amine (1.0 - 1.2 equiv), and then slowly add the N-methylmorpholine (2.5 - 3.0 equiv).
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described for CDMT (Protocol 1, steps 4 & 5).
Conclusion and Recommendations
Both Dichlorotriazine and CDMT are highly effective, economical, and versatile coupling reagents that represent valuable alternatives to more expensive phosphonium- or uranium-based reagents.[1][14]
-
Choose CDMT (or its in situ generation from CDMT/NMM) for applications where minimizing racemization is paramount, such as in the synthesis of chiral peptides or pharmaceuticals.[8] Its well-documented reliability and broad substrate scope, especially for hindered systems, make it an exceptionally trustworthy choice for complex synthetic campaigns.[5][11]
-
Consider Dichlorotriazine for the synthesis of simpler achiral amides or when faster reaction kinetics are desired for high-throughput applications, provided that potential side reactions with sensitive substrates are carefully monitored. Its higher reactivity may be advantageous for less-reactive nucleophiles, though this requires case-by-case validation.
Ultimately, the selection between these two powerful reagents depends on the specific demands of the synthesis. For drug development professionals and researchers focused on complex, chiral molecules, the superior control and extensive validation behind CDMT make it the preferred and more authoritative choice.
References
-
Kamiński, Z. J., et al. (2005). N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. N -Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis | Request PDF. Available from: [Link]
-
Jastrzabek, K., et al. (2013). Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether as coupling reagent for peptide synthesis. Chemistry & Biodiversity. Available from: [Link]
-
Sole, R., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. MDPI. Available from: [Link]
-
ResearchGate. Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM | Request PDF. Available from: [Link]
-
Kamiński, Z. J. (1997). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. Tetrahedron Letters. Available from: [Link]
-
ArTS. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Available from: [Link]
-
Wikipedia. DMTMM. Available from: [Link]
-
ResearchGate. Study of 1,3,5-Triazine-Based Catalytic Amide-Forming Reactions: Effect of Solvents and Basicity of Reactants | Request PDF. Available from: [Link]
-
Taylor & Francis Online. Development of Triazinone-Based Condensing Reagents for Amide Formation. Available from: [Link]
-
DSpace Cris Angular. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Available from: [Link]
-
Falchi, A., et al. (2000). 4-(4,6-Dimethoxy[1][4][7]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Synlett. Available from: [Link]
-
ResearchGate. Triazine‐based coupling reagents. | Download Scientific Diagram. Available from: [Link]
-
Kamiński, Z. J., et al. (2000). A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. The Journal of Organic Chemistry. Available from: [Link]
-
NIH. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available from: [Link]
-
MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]
-
ResearchGate. Kinetic study of amide 7l formation using 2A, 1A, and CDMT. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
- Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]
-
ResearchGate. Minimization of cysteine racemization during stepwise solid-phase peptide synthesis | Request PDF. Available from: [Link]
-
ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Available from: [Link]
-
Semantic Scholar. and tri-substituted s-triazine derivatives. Available from: [Link]
-
NIH. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. Available from: [Link]
-
ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Available from: [Link]
-
SigutLabs. Reagent of the month - March- DMTMM. Available from: [Link]
- Google Patents. Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
-
ResearchGate. (PDF) Racemization in peptide synthesis. Available from: [Link]
-
NIH. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available from: [Link]
-
MDPI. Amide Bond Activation of Biological Molecules. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. DMTMM - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.st [sci-hub.st]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether as coupling reagent for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to Triazine- and Phosphonium-Based Coupling Reagents: CDMT/DMTMM vs. PyBOP in Amide Bond Formation
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the development of peptide-based therapeutics and complex organic molecules. The choice of coupling reagent is paramount, directly influencing reaction yields, purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison between two classes of widely used coupling reagents: the triazine-based system, specifically 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its morpholinium salt derivative (DMTMM), and the phosphonium-based reagent, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).
This analysis is grounded in experimental data to provide a clear, evidence-based perspective on the performance, advantages, and limitations of each system, empowering you to make informed decisions for your specific synthetic challenges.
At a Glance: Key Performance Metrics
| Feature | CDMT/DMTMM | PyBOP |
| Coupling Efficiency | High, comparable to PyBOP[1][2] | High and widely established[3][4] |
| Racemization | Low, particularly with optimized one-step protocols[5][6] | Low, a well-regarded advantage[4][7] |
| Byproducts | Water-soluble, easily removed[8] | Tris(pyrrolidin-1-yl)phosphine oxide, non-carcinogenic[3] |
| Cost-Effectiveness | Generally more economical[1][2] | Can be relatively more expensive[9] |
| Stability | CDMT is a stable crystalline solid. DMTMM has limited stability[5][10] | Stable solid, handled under standard laboratory conditions[11] |
| Solubility | Good solubility in common organic solvents[5] | Soluble in common solvents like DMF and DCM[12] |
| Primary Byproduct Concern | Potential for side reactions if not used in an optimized one-step procedure[6] | Benzotriazole is a byproduct that some scientists have toxicity concerns about[9] |
Mechanism of Action: A Tale of Two Activation Pathways
The fundamental role of a coupling reagent is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. Both CDMT/DMTMM and PyBOP achieve this efficiently, but through distinct chemical intermediates.
The Triazine Route: Formation of a Highly Reactive Triazinyl Active Ester
CDMT requires a tertiary amine, such as N-methylmorpholine (NMM), for activation. In a standard procedure, CDMT and NMM react to form the quaternary ammonium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)[1][13]. The carboxylic acid then displaces the morpholino group to generate a highly reactive triazinyl active ester. This intermediate is then readily attacked by the amine to form the desired amide bond, releasing the non-toxic 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) as a byproduct[10][14].
An optimized "one-pot, one-step" procedure involves mixing the acid, amine, and CDMT together before the addition of the base. This method has been shown to be rapid, quantitative, and effective at suppressing racemization[5][6].
The Phosphonium Pathway: The Role of the Benzotriazole Active Ester
PyBOP is a phosphonium salt-based reagent. Its mechanism also involves a two-step process. First, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion then attacks the phosphorus center of PyBOP, displacing the benzotriazole moiety to form a highly reactive OBt active ester[3][15]. This activated ester is highly electrophilic, making it an excellent target for nucleophilic attack by the amine, which leads to the formation of the peptide bond[3]. A key advantage of PyBOP is that its predecessor, BOP, produced the carcinogenic byproduct hexamethylphosphoramide (HMPA), whereas PyBOP generates the non-carcinogenic tris(pyrrolidin-1-yl)phosphine oxide[3][16].
Experimental Protocols: A Step-by-Step Guide
General Protocol for Amide Coupling using CDMT (One-Step Procedure)
This protocol is adapted from an optimized procedure that has been shown to minimize racemization[5].
-
Reagent Preparation: In a reaction vessel, combine the carboxylic acid (1.1 equivalents), the amine (1.0 equivalent), and CDMT (1.2 equivalents).
-
Solvent Addition: Add a suitable solvent such as ethyl acetate.
-
Base Addition: Add N-methylmorpholine (NMM) (3.6 equivalents) to the slurry over approximately 1 minute.
-
Reaction: Stir the resulting mixture at room temperature for 1-2 hours.
-
Workup: The reaction can be worked up either extractively or via precipitation. For an extractive workup, wash the reaction solution with 1N HCl, water, and brine[5]. The water-soluble byproducts are efficiently removed during this process.
Standard Protocol for PyBOP Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard Fmoc-based SPPS coupling cycle[7].
-
Resin Preparation: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to this solution to pre-activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-120 minutes.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again[7].
Head-to-Head Comparison: Efficiency, Racemization, and Practical Considerations
Efficiency and Yield: Both CDMT/DMTMM and PyBOP are highly efficient coupling reagents, often providing comparable yields and product purity[1][2]. Studies have shown that DMTMM is an effective coupling agent for solid-phase peptide synthesis and can be used as an economical alternative to PyBOP[1][2].
Racemization: The preservation of stereochemical integrity is critical in peptide synthesis. While carbodiimide-based reagents can be prone to racemization, both triazine and phosphonium-based reagents generally offer a lower risk[12][17]. Optimized one-step procedures with CDMT have been shown to effectively couple chiral amino acids without significant loss of configuration[5][6]. PyBOP is also well-regarded for its ability to suppress racemization[4][7]. The choice of base and solvent can also play a significant role in minimizing racemization for both reagents.
Cost and Byproduct Management: Triazine-based reagents like CDMT are generally more cost-effective than PyBOP[1][18]. A significant advantage of the CDMT/DMTMM system is the formation of water-soluble byproducts, which simplifies purification through straightforward aqueous workups[8]. The main byproduct of PyBOP, tris(pyrrolidin-1-yl)phosphine oxide, is not carcinogenic, which is a major improvement over the first-generation BOP reagent[3].
Conclusion: Selecting the Right Reagent for Your Application
The choice between the CDMT/DMTMM system and PyBOP is not a matter of one being definitively superior, but rather which is better suited for a specific application, budget, and workflow.
Choose CDMT/DMTMM when:
-
Cost-effectiveness is a primary concern.
-
A simplified, aqueous workup is desired to remove byproducts.
-
You are performing solution-phase synthesis where the one-step protocol can be easily implemented.
Choose PyBOP when:
-
You are working with well-established and extensively documented protocols, particularly in automated solid-phase peptide synthesis.
-
You are coupling sterically hindered or N-methylated amino acids where PyBOP has a proven track record.
-
The avoidance of potentially toxic byproducts associated with older phosphonium reagents is a priority.
Ultimately, both CDMT/DMTMM and PyBOP are powerful and reliable tools in the synthetic chemist's arsenal. By understanding their respective mechanisms, advantages, and practical considerations, researchers can optimize their synthetic strategies to achieve high yields of pure products with preserved stereochemical integrity.
References
- Benchchem.
- Benchchem. Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate.
- Organic Synthesis. Acid-Amine Coupling using PyBOP.
- National Institutes of Health.
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET).
- National Institutes of Health.
- Nimc. PYBOP: Mechanism And Uses In Peptide Synthesis.
- Luxembourg Bio Technologies.
- Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup.
- Benchchem.
- ResearchGate.
- Wikipedia. PyBOP.
- Nimc.
- ResearchGate. (PDF)
- Activotec. PyBOP peptide coupling reagent.
- Gsrs. 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE.
-
ResearchGate. 4-(4,6-Dimethoxy[3][15][19]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis.
-
Luxembourg Bio Technologies. 4-(4,6-Dimethoxy[3][15][19]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis.
- ChemBK. 4,6-dichloro-1,3,5-triazin-2-amine.
-
Reddit. What is the benefit of PyBOP vs DCC/HOBt? [Link]
- Patsnap. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- Synblock. CAS 2401-64-1 | 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine.
-
NIST WebBook. (4,6-Dichloro-[3][15][19]triazin-2-yl)-(1,3-dimethyl-butyl)-amine.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- The Royal Society of Chemistry. An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3.
- Wikipedia. DMTMM.
- National Institutes of Health. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Aapptec Peptides. Coupling Reagents.
- MDPI.
- Organic Syntheses. 6.
- PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.
- YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- National Institutes of Health. Introduction to Peptide Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 10. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PyBOP - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. DMTMM - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. peptide.com [peptide.com]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]
- 19. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Amide Bond Formation: A Cost-Benefit Analysis of Triazine-Based Coupling Reagents
For researchers, scientists, and professionals in drug development, the synthesis of peptides and other amide bond-containing molecules is a cornerstone of daily work. The efficiency, fidelity, and cost-effectiveness of these syntheses are critically dependent on the choice of coupling reagent. This guide provides an in-depth cost-benefit analysis of triazine-based coupling reagents, comparing their performance against other common classes of reagents with supporting experimental insights.
The Critical Role of Coupling Reagents in Amide Synthesis
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Coupling reagents are the activators that drive this essential transformation. An ideal coupling reagent should offer rapid reaction kinetics, high yields, minimal side reactions, and crucially, suppression of racemization at the chiral center of the amino acid. The choice of reagent can significantly impact downstream purification efforts and the overall economic viability of a synthetic route.
Unveiling the Triazine Class: Mechanism and Advantages
Triazine-based coupling reagents, a category of condensing agents, have gained significant traction due to their unique combination of efficiency, cost-effectiveness, and operational simplicity.[1] The most prominent member of this class is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .[2]
Mechanism of Action: The Active Ester Pathway
DMTMM functions by reacting with a carboxylic acid to form a highly reactive triazinyl active ester.[3] This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) and N-methylmorpholine as byproducts.[4][5] A key advantage of this mechanism is its ability to minimize racemization, preserving the stereochemical integrity of the amino acids being coupled.[3]
Sources
A Senior Application Scientist's Guide to Confirming Triazine Substitution Patterns
Introduction: The Criticality of Positional Isomerism in Triazine Chemistry
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in modern chemistry, serving as the foundational core for a vast array of molecules with significant applications, from agrochemicals and pharmaceuticals to advanced polymer resins and reactive dyes.[1][2][3] The synthetic accessibility of this heterocycle, primarily through the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the precise installation of up to three different substituents, leading to mono-, di-, and tri-substituted derivatives.[1][4]
However, this synthetic flexibility introduces a critical analytical challenge: confirming the exact substitution pattern. The distinction between a 2,4-disubstituted and a 2,6-disubstituted isomer, or confirming the regiochemistry of a non-symmetrical trisubstituted triazine, is not merely an academic exercise. The specific arrangement of substituents dictates the molecule's three-dimensional shape, reactivity, and ultimately, its biological activity or material properties. For researchers in drug development, an incorrect structural assignment can invalidate structure-activity relationship (SAR) studies and compromise intellectual property.
This guide provides an in-depth comparison of the primary analytical methods used to unequivocally determine triazine substitution patterns. We will move beyond procedural lists to explore the causality behind technique selection, data interpretation, and the establishment of self-validating analytical workflows.
The Analytical Toolkit: A Comparative Overview
No single technique provides a complete picture. A robust structural elucidation strategy relies on the synergistic use of several analytical methods. The choice of which techniques to employ, and in what order, is dictated by the specific question being asked—from initial confirmation of molecular weight to the definitive, publication-quality assignment of a complex substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is arguably the most powerful technique for determining substitution patterns in solution. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C), and through-bond correlations allow for the assembly of the molecular puzzle.
Causality Behind NMR Analysis
The triazine ring is an electron-withdrawing system. The chemical shifts of both the ring carbons and the atoms of the attached substituents are highly sensitive to the nature of the other groups on the ring. By analyzing these shifts and their correlations, we can deduce the connectivity.
¹H NMR Spectroscopy: While the triazine ring itself has no protons, the ¹H NMR spectrum provides critical information about the substituents. The chemical environment of protons on a substituent will be different depending on what other groups are present on the ring. For amino-substituted triazines, one must be cautious of dynamic effects like restricted rotation around the C-N bond, which can lead to peak broadening or the appearance of multiple conformers (rotamers) in the spectrum, complicating analysis but also providing structural clues.[5]
¹³C NMR Spectroscopy: This is often the most informative NMR experiment for this class of compounds. The carbon atoms of the triazine ring have a characteristic chemical shift that is highly dependent on the attached substituent.
-
Symmetry is Key: The number of signals observed for the triazine ring carbons directly reflects the symmetry of the molecule.
-
A symmetrically trisubstituted triazine (e.g., 2,4,6-trimethoxy-1,3,5-triazine) will show only one signal for the three equivalent ring carbons.
-
A 2,4-disubstituted-6-chloro triazine will typically show two signals for the ring carbons in a 2:1 ratio of intensity.
-
A non-symmetrically trisubstituted triazine will show three distinct signals for the ring carbons.
-
Advanced 2D NMR Techniques (HSQC, HMBC): For non-symmetrical or complex structures, 2D NMR is essential for unambiguous assignment.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to. This is used to assign the signals of the substituents.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the crucial experiment for confirming substitution patterns. It reveals correlations between protons and carbons that are 2-3 bonds away. For example, an HMBC experiment can show a correlation from the protons on a substituent (e.g., the -CH₂- of an ethoxy group) to the specific triazine ring carbon it is attached to. This provides definitive proof of connectivity.[5]
Experimental Protocol: Unambiguous Assignment of a Disubstituted Triazine
Objective: To confirm the structure of a putative 2-(ethylamino)-4-(methoxy)-6-chloro-1,3,5-triazine.
-
Sample Preparation: Dissolve ~10-15 mg of the purified triazine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Solubility can be an issue with some triazine derivatives; testing different solvents may be necessary.[5]
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integrations, and multiplicities of the ethyl and methoxy groups.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Expect to see three signals for the triazine ring carbons (since the molecule is unsymmetrical) and the signals for the substituent carbons.
-
-
Acquisition of 2D Spectra:
-
HSQC: Run a standard gradient-selected HSQC experiment to correlate the proton signals of the ethyl and methoxy groups to their corresponding carbon signals.
-
HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz. This is the critical step.
-
-
Data Interpretation (Self-Validation):
-
In the HMBC spectrum, look for a correlation from the protons of the methoxy group (-OCH₃) to one of the triazine ring carbons. This confirms the C-O bond.
-
Crucially, look for a correlation from the N-H proton or the methylene protons (-NH-CH₂ -) of the ethylamino group to a different triazine ring carbon.
-
The presence of these distinct long-range correlations to two different ring carbons provides unequivocal evidence for the proposed substitution pattern. The third triazine carbon, showing no correlation to substituent protons, is assigned as the chlorine-bearing carbon.
-
Mass Spectrometry (MS): The First Step in Identification
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized triazine and providing clues about its structure through fragmentation analysis.
Causality Behind MS Analysis
Upon ionization, the molecular ion is formed, confirming the elemental composition. By applying additional energy (in the ion source or a collision cell), this ion fragments in predictable ways. The resulting fragmentation pattern is a fingerprint of the molecule, with the masses of the neutral losses and charged fragments revealing the nature of the substituents.
Ionization Techniques:
-
Electron Impact (EI): A hard ionization technique often used with GC-MS. It leads to extensive fragmentation, which can be very useful for structural elucidation but may result in a weak or absent molecular ion peak.[6][7]
-
Electrospray Ionization (ESI): A soft ionization technique typically paired with LC-MS. It usually produces a strong protonated molecule ([M+H]⁺), making it easy to determine the molecular weight. Fragmentation can be induced in the mass spectrometer (MS/MS) to gain structural information.[8]
Data Interpretation:
-
Molecular Ion (M⁺ or [M+H]⁺): The first piece of data to check. Does the mass correspond to the expected elemental formula? High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing a high degree of confidence.
-
Fragmentation Pattern: The key to substitution information lies in how the molecule falls apart. Common fragmentation pathways for substituted triazines include:
-
Loss of a substituent as a radical or neutral molecule.
-
Cleavage of bonds within the substituent (e.g., loss of an alkyl group from an alkoxy or alkylamino side chain).
-
Ring cleavage or contraction processes, though these can be complex.[6][7]
-
By comparing the fragmentation patterns of potential isomers, one can often distinguish between them.[8]
-
Experimental Protocol: GC-MS Analysis of a Triazine Herbicide
Objective: To confirm the identity of Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine).
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like ethyl acetate or methanol.
-
GC Method: Use a standard non-polar capillary column (e.g., TG-5SilMS). The oven program should ramp from a low temperature (e.g., 60°C) to a high temperature (e.g., 300°C) to ensure elution of the analyte.[9]
-
MS Method: Use electron impact (EI) ionization at 70 eV. Scan a mass range that comfortably includes the molecular weight of atrazine (m/z 215.1).
-
Data Interpretation (Self-Validation):
-
Confirm the retention time matches that of an authentic atrazine standard.
-
Examine the mass spectrum. Look for the molecular ion at m/z 215. Note the characteristic 3:1 isotopic pattern for the M⁺ and M+2 peaks, which is indicative of a single chlorine atom.
-
Identify key fragment ions. For atrazine, a prominent fragment is observed at m/z 200, corresponding to the loss of a methyl group (•CH₃) from the isopropyl substituent. This is a characteristic fragmentation that helps confirm the presence of the isopropyl group. Further fragmentation can lead to the loss of other alkyl groups and parts of the triazine ring.
-
Compare the entire fragmentation pattern to a library spectrum (e.g., NIST) for a confident match.
-
X-ray Crystallography: The Unambiguous Gold Standard
When an unambiguous, publication-quality structural determination is required, single-crystal X-ray diffraction is the ultimate arbiter.
Causality Behind Crystallography
This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It provides a definitive map of atomic positions and connectivity, leaving no ambiguity about the substitution pattern.[10][11]
Data Interpretation: The output is a 3D model of the molecule, from which one can directly observe the substitution pattern, measure bond lengths and angles, and analyze intermolecular interactions in the crystal lattice.[10]
Limitations: The primary and most significant challenge is the need to grow a single crystal of sufficient size and quality, which can be a time-consuming and often unsuccessful process. Furthermore, the solid-state structure may not perfectly reflect the predominant conformation in solution, where most biological processes occur.
Vibrational Spectroscopy (FTIR & Raman): The Fingerprinting Experts
FTIR and Raman spectroscopy probe the vibrational modes of a molecule. While generally not sufficient on their own for determining the substitution pattern of a novel compound, they are excellent for confirming the presence of functional groups and for quality control purposes.
Causality Behind Vibrational Analysis
Every chemical bond vibrates at characteristic frequencies. The triazine ring has several "fingerprint" vibrations. For example, a strong band around 800 cm⁻¹ is often attributed to the out-of-plane bending mode of the tri-s-triazine unit.[12][13] The spectra will also clearly show vibrations from the substituents, such as C=O stretches, N-H bends, and C-H stretches.
Applications:
-
Confirmation of Functional Groups: Quickly verify that the expected substituents have been incorporated (e.g., presence of an amine N-H stretch, absence of an O-H stretch).
-
Quality Control: Once the structure of a target triazine is confirmed by NMR and MS, FTIR can be used as a rapid and inexpensive method to verify the identity of subsequent batches by comparing their spectra to that of the authenticated reference standard.
-
Quantitative Analysis: Raman spectroscopy, in particular, can be a powerful tool for quantitative analysis of triazine concentrations, even in complex matrices like manufacturing streams or environmental samples.[14]
Comparative Guide and Recommended Workflow
To select the best analytical approach, it is essential to understand the strengths and limitations of each technique.
| Technique | Information Provided | Sample State | Destructive? | Sensitivity | Key Advantage | Key Limitation |
| NMR Spectroscopy | Definitive connectivity, isomer differentiation, solution structure | Solution | No | Low (mg) | Unrivaled detail on chemical structure in solution. | Low sensitivity; can be complex for mixtures or rotamers. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), substituent clues | Solid, Liquid, Gas | Yes | High (µg-ng) | High sensitivity and confirmation of molecular formula. | Fragmentation can be complex; doesn't directly prove connectivity. |
| X-ray Crystallography | Absolute 3D structure, unequivocal substitution pattern | Solid (crystal) | No | N/A (requires crystal) | Unambiguous "gold standard" proof of structure. | Requires a suitable single crystal, which is often difficult to obtain. |
| FTIR / Raman | Presence of functional groups, molecular fingerprint | Solid, Liquid, Gas | No | Medium (µg-mg) | Fast, inexpensive, excellent for QC and functional group analysis. | Generally insufficient for de novo structure elucidation of isomers. |
Conclusion: An Integrated Approach for Confident Characterization
-
Start with Mass Spectrometry to quickly confirm the molecular weight and elemental composition.
-
Proceed to ¹H and ¹³C NMR to analyze the molecule's symmetry and propose a structure.
-
Employ 2D NMR (specifically HMBC) to rigorously and unequivocally establish the connectivity between the substituents and the triazine ring, thereby confirming the substitution pattern.
-
Use X-ray Crystallography for absolute proof of structure when required for high-impact publications or patent filings.
-
Utilize FTIR or Raman as a rapid, reliable, and cost-effective method for identity confirmation and quality control against a fully characterized reference standard.
By following this logical, evidence-based workflow, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and make confident decisions based on accurately characterized molecules.
References
-
Title: Chapter 3 – Structural characterization of triazines Source: University of Porto Institutional Repository URL: [Link]
-
Title: Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations Source: MDPI URL: [Link]
-
Title: Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity Source: PMC - NIH URL: [Link]
-
Title: A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) Source: RSC Publishing URL: [Link]
-
Title: Impact of Post-Annealing on the Water Splitting Performance of Polymeric Carbon Nitride: The Role of Hydrogen Bonds Source: Preprints.org URL: [Link]
-
Title: Triazines. X. The Infrared and Raman Spectra of 1,3,5-Triazine Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]
-
Title: ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. Source: ResearchGate URL: [Link]
-
Title: Quantitative Analysis of Triazine-Based H₂S Scavengers via Raman Spectroscopy Source: Academia.edu URL: [Link]
-
Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines Source: MDPI URL: [Link]
-
Title: Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives Source: Arkivoc URL: [Link]
-
Title: Vibrational and optical characterization of s-triazine derivatives Source: ResearchGate URL: [Link]
-
Title: Three Multi-Components Reaction: Synthesis and X-Ray Single-Crystal of Hydroacridinone-Based Hydrazino-S-Triazine Derivative as a New Class of Urease Inhibitor Source: MDPI URL: [Link]
-
Title: CHAPTER 4: Raman, IR and INS Characterization of Functionalized Carbon Materials Source: The Royal Society of Chemistry URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and crystallographic studies of two new 1,3,5-triazines Source: PubMed URL: [Link]
-
Title: Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives Source: Arkivoc URL: [Link]
-
Title: Triazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: ¹H and ¹³C NMR spectra of (II) Source: ResearchGate URL: [Link]
-
Title: Triazines – A comprehensive review of their synthesis and diverse biological importance Source: ResearchGate URL: [Link]
-
Title: Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry Source: John Wiley & Sons, Ltd. URL: [Link]
Sources
- 1. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 5. tdx.cat [tdx.cat]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations [mdpi.com]
- 11. Synthesis and crystallographic studies of two new 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of trustworthy and sustainable research. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine (CAS No. 2401-64-1), a chlorinated triazine compound. The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and protect both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a substance is the critical first step in safe handling. This compound is a chlorinated organic compound that presents multiple hazards. Its disposal requires careful consideration due to its reactivity and the potential for hazardous byproducts upon decomposition or improper treatment.
Key Hazards:
-
Toxicity: This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][2]
-
Environmental Hazard: It is classified as toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be allowed to enter drains, surface water, or the sanitary sewer system.[1][3]
-
Reactivity: It is incompatible with strong oxidizing agents.[1][4]
-
Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][4] This is a crucial consideration for the selection of a final disposal method.
Chemical Hazard Profile Summary
| Property | Information | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 2401-64-1 | [5][6] |
| Molecular Formula | C₅H₆Cl₂N₄ | [7][8] |
| Molecular Weight | 193.03 g/mol | [5][8] |
| Appearance | Solid powder | [9] |
| GHS Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[2] | [2] |
| Incompatibilities | Strong oxidizing agents.[1][4] | [1][4] |
| Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas.[1] | [1] |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE. The causality is clear: engineering controls and work practices are the primary lines of defense, but PPE is essential to protect against residual exposures and in case of emergencies like spills.[10]
-
Eye and Face Protection: Wear tight-sealing chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[1] A face shield may be required for splash-prone operations.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][2] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[1]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[1][4] If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1]
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely to prevent personnel exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area. Restrict access to the spill zone.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Contain and Absorb:
-
For Solid Spills: Carefully sweep or scoop up the material without creating dust.[4][9] Use tools that will not generate sparks. Place the collected solid into a suitable, labeled container for hazardous waste disposal.
-
For Solutions: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth).
-
-
Collect Waste: Once absorbed, scoop the material into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Ensure all contaminated materials, including absorbents, cleaning supplies, and contaminated PPE, are placed in the hazardous waste container for proper disposal.
Standard Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from collection to final destruction. Under no circumstances should it be disposed of in standard trash or flushed down the drain.[1][3]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste material (unwanted product, contaminated consumables, spill cleanup debris) in a designated, compatible, and clearly labeled waste container.
-
The container must be kept tightly closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials.[1][3]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include hazard pictograms for toxicity and environmental hazard.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure secondary containment is used to prevent the release of material in case of a container leak.
-
-
Final Disposal:
-
The required method of disposal is through a licensed and approved hazardous waste disposal plant.[1][2]
-
The preferred technology for chlorinated triazines is high-temperature incineration.[12] This is because the high temperatures and specialized equipment, including caustic scrubbers, are necessary to safely manage the hazardous decomposition products like hydrogen chloride and nitrogen oxides.[12]
-
Landfilling is explicitly discouraged for similar triazine compounds under EPA regulations and should be avoided.[13]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. scienceinteractive.com [scienceinteractive.com]
- 4. fishersci.ca [fishersci.ca]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CAS 2401-64-1 | this compound - Synblock [synblock.com]
- 7. 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE [drugfuture.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. eCFR :: 40 CFR 721.9730 -- Certain 1,3,5-triazine-2-amine, 4-dimethylamino-6-substituted. [ecfr.gov]
A Senior Application Scientist's Guide to Handling 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine: Essential Safety and Operational Protocols
Handling halogenated triazines, such as 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine, is a common requirement in synthetic chemistry and drug development. However, their reactive nature necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, field-tested framework for handling this compound, ensuring both personal safety and experimental integrity. The causality behind each recommendation is explained to build the deep, intuitive understanding of safety that defines a culture of excellence in the laboratory.
Core Hazard Assessment: Understanding the "Why"
The core dangers arise from:
-
Corrosivity and Irritation: Similar chlorinated triazines are classified as causing skin irritation and serious eye damage.[1][2] Contact with mucous membranes or skin can lead to chemical burns.
-
Respiratory Irritation: As a fine powder or aerosol, the compound can irritate the respiratory system.[3]
-
Potential for Sensitization: Some triazine derivatives may cause allergic skin reactions upon repeated contact.[3]
-
Toxicity: Chloro-s-triazines as a class have been flagged for potential developmental and reproductive toxicity, and are considered by some agencies as potential endocrine disruptors.[4][5][6]
Therefore, all handling procedures must be based on the principle of minimizing all routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing).[7]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a static choice but is dictated by the specific task and the associated risk of exposure. All PPE must be inspected for integrity before each use.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage.[3]
-
Mandatory at All Times: Chemical splash goggles are the absolute minimum requirement for any work involving this compound, including simple transfers.
-
Recommended for High-Risk Tasks: A full-face shield, worn over chemical splash goggles, is required when there is a significant splash hazard, such as during the quenching of a reaction, large-scale solution transfers, or spill cleanup.[8]
Skin and Body Protection
-
Gloves: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental splash protection against many chemicals, including chlorinated compounds.[9] However, for prolonged handling or in situations with a high risk of exposure, heavier neoprene or butyl rubber gloves should be considered.[10] Crucially, no glove material is impervious forever. After any known contact, gloves must be removed immediately and disposed of as hazardous waste. Hands should then be washed thoroughly.[11] Always check the manufacturer's glove compatibility chart for specific breakthrough times if available.[12][13][14]
-
Laboratory Coat: A flame-resistant lab coat is mandatory. It should be fully buttoned with sleeves rolled down to protect the arms.
-
Additional Protection: For large-scale operations (>50g), a chemical-resistant apron worn over the lab coat provides an additional layer of protection. Ensure full-length pants and closed-toe shoes are always worn in the laboratory.[15]
Respiratory Protection
Inhalation of the powdered compound is a primary exposure risk.[3]
-
Engineering Controls First: All work with solid this compound must be performed inside a certified chemical fume hood to minimize airborne particulates.[16]
-
When Respirators are Necessary: If engineering controls are insufficient or during a large spill cleanup outside of a hood, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with cartridges rated for organic vapors and particulates (P100 filter) is the minimum requirement.[17]
Task-Specific PPE and Safety Matrix
The required level of PPE changes based on the procedure. This matrix provides a quick reference for common laboratory tasks.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | < 10 g | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Weighing Solid | > 10 g | Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat & Apron | Required: Chemical Fume Hood |
| Preparing Solution | Any | Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Running Reaction | Any | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Work-up/Quenching | Any | Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat & Apron | Required: Chemical Fume Hood |
| Small Spill Cleanup | < 10 g | Goggles & Face Shield | Neoprene/Butyl Gloves | Lab Coat & Apron | Required: Chemical Fume Hood or APR |
| Waste Disposal | Any | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N/A (if waste is sealed) |
Operational Plans and Step-by-Step Protocols
Workflow for PPE Selection
This diagram outlines the decision-making process for ensuring adequate protection.
Sources
- 1. synerzine.com [synerzine.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4,6-diamino-1,3,5-triazine - OEHHA [oehha.ca.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. trimaco.com [trimaco.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. ehs.sfsu.edu [ehs.sfsu.edu]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. hscprep.com.au [hscprep.com.au]
- 16. youtube.com [youtube.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
